molecular formula C15H10O2 B105490 9-Anthracenecarboxylic acid CAS No. 723-62-6

9-Anthracenecarboxylic acid

Cat. No.: B105490
CAS No.: 723-62-6
M. Wt: 222.24 g/mol
InChI Key: XGWFJBFNAQHLEF-UHFFFAOYSA-N
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Description

9-anthroic acid is an anthroic acid carrying the carboxy substituent at position 9.
RN given refers to unlabeled parent cpd;  chloride channel blocker;  do not confuse with c-ANCA (anti-neutrophil cytoplasmic antibodies) which is frequently abbreviated as ANCA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-9-carboxylic acid
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InChI

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)
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InChI Key

XGWFJBFNAQHLEF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O
Source PubChem
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Molecular Formula

C15H10O2
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Related CAS

16336-69-9 (hydrochloride salt)
Record name 9-Anthroic acid
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DSSTOX Substance ID

DTXSID7049427
Record name 9-Anthracenecarboxylic acid
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Molecular Weight

222.24 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 9-Anthroic acid
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Vapor Pressure

0.00000022 [mmHg]
Record name 9-Anthroic acid
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CAS No.

723-62-6
Record name 9-Anthracenecarboxylic acid
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Record name 9-Anthracenecarboxylic acid
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Record name Anthracene-9-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Anthracenecarboxylic acid (9-ACA), a versatile organic compound with significant applications in biomedical research, particularly as a chloride channel blocker. This document details its physical and spectroscopic properties, chemical reactivity, and established experimental protocols for its synthesis, purification, and application in electrophysiology. The information is structured to be a practical resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a solid, yellow, crystalline powder. Its core structure consists of an anthracene backbone with a carboxylic acid group at the 9-position. This structure imparts unique fluorescent properties and allows for its function as a chloride channel inhibitor.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₀O₂[2]
Molecular Weight 222.24 g/mol [2][3]
Appearance Yellow powder/crystals[1]
Melting Point 213-217 °C[4]
pKa 3.65 (at 25 °C)[4]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 1 mg/mL).[2]
UV/Vis Maximum (λmax) 253 nm[2]
Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification and characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the anthracene core.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[6]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching) and the aromatic ring system.[7][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 9-anthraldehyde.[9][10]

Materials:

  • 9-anthraldehyde

  • Isopropanol

  • 2-methyl-2-butene

  • Sodium dihydrogen phosphate

  • Sodium chlorite

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction flask, combine 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.[9]

  • Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.[9]

  • Slowly add a solution of 68.6g of sodium chlorite in 300g of water, maintaining the temperature between 20-30°C.[9]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[9]

  • Remove the solvent by distillation under reduced pressure.[9]

  • Adjust the pH of the remaining mixture to 2-3 using concentrated hydrochloric acid, which will cause a solid to precipitate.[9]

  • Add 1000g of ethyl acetate to dissolve the solid, then filter the solution.[9]

  • Wash the organic phase twice with 300g portions of water.[9]

  • Evaporate the organic phase to yield the crude this compound as a yellow solid.[9]

Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization from a suitable solvent like toluene.[11][12][13]

Materials:

  • Crude this compound

  • Toluene (or another suitable solvent)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot toluene.[11][12]

  • If insoluble impurities are present, perform a hot filtration to remove them.[14]

  • Allow the hot, saturated solution to cool slowly to room temperature.[11]

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.[12]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Application as a Chloride Channel Blocker in Patch-Clamp Electrophysiology

This compound is widely used to block chloride channels in various cell types. The following is a general protocol for its application in whole-cell patch-clamp recordings.[15][16]

Materials:

  • Cells expressing the chloride channel of interest

  • Extracellular and intracellular recording solutions

  • This compound stock solution (e.g., in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should be kept low (typically <0.5%) to avoid solvent effects.[15]

  • Plate the cells on coverslips suitable for microscopy.

  • Place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).[17]

  • Rupture the cell membrane to achieve the whole-cell configuration.[16]

  • Record baseline chloride currents using a suitable voltage protocol.

  • Perfuse the chamber with the extracellular solution containing the desired final concentration of this compound.

  • Record the chloride currents in the presence of the blocker until a steady-state effect is observed.

  • To test for reversibility, wash out the compound by perfusing with the control extracellular solution.

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Reaction_Setup Reaction Setup: - 9-anthraldehyde - Isopropanol - 2-methyl-2-butene - NaH2PO4 solution Reagent_Addition Slow addition of NaClO2 solution (20-30°C) Reaction_Setup->Reagent_Addition Reaction Stir at RT for 2h Reagent_Addition->Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Reaction->Solvent_Removal Precipitation pH Adjustment to 2-3 (HCl) Solvent_Removal->Precipitation Extraction Dissolve in Ethyl Acetate & Wash with Water Precipitation->Extraction Crude_Product Evaporation of Organic Phase Extraction->Crude_Product Dissolution Dissolve Crude Product in Hot Toluene Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Synthesis and Purification Workflow for 9-ACA.
Experimental Workflow for Patch-Clamp Analysis

G cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Prep Plate cells on coverslips Seal_Formation Form Giga-ohm seal Cell_Prep->Seal_Formation Solution_Prep Prepare extracellular and intracellular solutions Solution_Prep->Seal_Formation Pipette_Prep Pull and fill patch pipettes Pipette_Prep->Seal_Formation Whole_Cell Establish whole-cell configuration Seal_Formation->Whole_Cell Baseline_Recording Record baseline chloride currents Whole_Cell->Baseline_Recording Drug_Application Perfuse with 9-ACA solution Baseline_Recording->Drug_Application Block_Recording Record currents in presence of 9-ACA Drug_Application->Block_Recording Washout Perfuse with control solution Block_Recording->Washout Washout_Recording Record currents after washout Washout->Washout_Recording Measure_Currents Measure current amplitudes Washout_Recording->Measure_Currents Assess_Reversibility Compare baseline and washout currents Washout_Recording->Assess_Reversibility Calculate_Inhibition Calculate % inhibition Measure_Currents->Calculate_Inhibition

Workflow for Patch-Clamp Analysis of 9-ACA.
Signaling Pathway: Inhibition of a Chloride Channel

G Stimulus Stimulus Receptor Receptor Stimulus->Receptor Second_Messenger Second Messenger (e.g., Ca2+) Receptor->Second_Messenger Chloride_Channel Chloride Channel Second_Messenger->Chloride_Channel Chloride_Influx Chloride Ion Influx/Efflux Chloride_Channel->Chloride_Influx Cellular_Response Cellular Response Chloride_Influx->Cellular_Response 9_ACA 9-Anthracenecarboxylic Acid 9_ACA->Chloride_Channel

Inhibition of a Chloride Channel Signaling Pathway by 9-ACA.

References

A Comprehensive Technical Guide to the Physical Properties of 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-ACA), a fluorescent derivative of anthracene, is a molecule of significant interest in various scientific domains. Its unique photophysical properties make it a valuable tool in the development of fluorescent probes, while its biological activity as a chloride channel inhibitor has garnered attention in physiological and pharmacological research.[1][2][3] A thorough understanding of its physical properties is paramount for its effective application in these fields. This technical guide provides a detailed overview of the core physical characteristics of 9-ACA, complete with experimental protocols and a workflow for its synthesis.

Core Physical and Chemical Properties

This compound typically appears as a yellow crystalline powder.[1][4] The key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₀O₂[5][6][7]
Molecular Weight 222.24 g/mol [6][7][8]
CAS Number 723-62-6[5][6]
Appearance Yellow crystalline powder[1][4]
Melting Point 213-218 °C[1][3][5][6][9][10]
Boiling Point 467.5 °C at 760 mmHg[5][11]
Density 1.305 g/cm³[5][11]
pKa 3.65 at 25 °C[1][4][11]
Flash Point 206.1 °C[5][11]
Refractive Index ~1.6600 (estimate)[1][5][11]
LogP (Octanol/Water) 3.69 - 3.8[5][8][11]

Solubility Profile

The solubility of 9-ACA is largely dictated by its hydrophobic anthracene core and the hydrophilic carboxylic acid group. It exhibits limited solubility in water but is more soluble in various organic solvents.

SolventSolubility
Water Insoluble / Sparingly soluble.[1][2][4][11] The carboxylic acid group allows for some interaction.
Ethanol Soluble (approx. 1 mg/mL to 10 mM).[2][4][10][12]
DMSO Soluble (approx. 1 mg/mL to 100 mM).[2][10][12]
Dimethylformamide (DMF) Soluble (approx. 1 mg/mL).[4][10][12]
Acetone Soluble.[4]
Chloroform Soluble.[2]
Benzene Soluble.[2]

Spectral Properties

9-ACA is well-known for its distinct spectral characteristics, particularly its fluorescence, which is sensitive to the local environment.[3][13]

Spectral DataKey Features
UV-Vis Absorption λmax ≈ 254 nm in ethanol.[1][6][10] Additional absorption bands are observed around 330, 347, 365, and 384 nm.[13]
Fluorescence Emission In ethanol, excitation at 255 nm results in an emission maximum at 411 nm, with other lower maxima at 388, 435, and 458 nm.[14] The fluorescence spectrum is highly dependent on solvent and concentration.[3][13]
Infrared (IR) Spectrum The IR spectrum shows characteristic peaks for the carboxylic acid group (C=O and O-H stretching) and the aromatic anthracene structure.[8][15][16][17][18]
NMR Spectrum (¹H and ¹³C) The ¹H and ¹³C NMR spectra are consistent with the structure of this compound, showing characteristic signals for the aromatic protons and carbons of the anthracene core and the carboxylic acid group.[5][8][19][20][21]

Experimental Protocols

The following sections detail generalized protocols for the determination of key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.5 °C).

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Ensure the 9-ACA sample is dry and finely powdered.

  • Pack a small amount of the 9-ACA powder into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][13]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 9-ACA (~215 °C).

  • Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the last solid crystal disappears (the completion of melting).

  • The recorded range is the melting point of the sample. For accuracy, repeat the measurement with a fresh sample.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol)

  • Vials or flasks with airtight seals

  • Shaking incubator or orbital shaker set at a constant temperature

  • Filtration apparatus (e.g., syringe with a 0.22 µm filter)

  • Analytical balance

  • UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid 9-ACA to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of 9-ACA (~254 nm).

  • Calculate the concentration of the diluted solution using the Beer-Lambert law and the calibration curve.

  • Multiply the result by the dilution factor to determine the solubility of 9-ACA in the chosen solvent.

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • A suitable solvent in which both 9-ACA and its salt are soluble (e.g., a water/ethanol mixture)

  • pH meter with a glass electrode, calibrated with standard buffers

  • Buret

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of 9-ACA and dissolve it in a known volume of the chosen solvent system.

  • Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution. Record the initial pH.

  • Fill a buret with the standardized NaOH solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point volume (Veq) from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.

  • The volume at the half-equivalence point is Veq / 2.

  • Find the pH from the titration curve that corresponds to this half-equivalence point volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[19][20]

Synthesis and Purification Workflow

This compound can be synthesized via the oxidation of 9-anthracenecarboxaldehyde. The following diagram illustrates this workflow, from starting materials to the purified product.

G Figure 1: Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 9-Anthracenecarboxaldehyde (Starting Material) D Reaction Mixture (Stir at 20-30°C) A->D B Sodium Chlorite (Oxidizing Agent) 2-Methyl-2-butene (Auxiliary Agent) Sodium Dihydrogen Phosphate (Buffer) B->D C Isopropanol/Water (Solvent System) C->D E 1. Distill off solvent 2. Adjust pH to 2-3 with HCl D->E After 2h F Precipitated Crude Solid E->F G Dissolve in Ethyl Acetate Wash with Water F->G H Organic Phase containing 9-ACA G->H I Evaporate Ethyl Acetate H->I J Crude this compound (Yellow Solid) I->J K Recrystallization from Ethanol J->K L Pure this compound Crystals K->L

References

An In-depth Technical Guide to 9-Anthracenecarboxylic Acid (CAS: 723-62-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-ACA), also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon derivative widely recognized for its potent inhibitory effects on chloride channels.[1][2] Its ability to modulate ion transport across cell membranes has made it an invaluable tool in physiological and pharmacological research, particularly in the study of epithelial transport, smooth muscle function, and cellular excitability.[3][4] This technical guide provides a comprehensive overview of 9-ACA, including its physicochemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research settings.

Physicochemical and Pharmacological Properties

9-ACA is a yellow crystalline powder at room temperature.[1] Its rigid, polycyclic structure contributes to a high melting point and limited solubility in water.[1][5] It is, however, soluble in several organic solvents.[5][6][7]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 723-62-6[2]
Molecular Formula C₁₅H₁₀O₂[8]
Molecular Weight 222.24 g/mol [8]
Appearance Yellow crystalline powder[1]
Melting Point 213-217 °C
pKa 3.65 (at 25°C)[1]
UV max (in Ethanol) 254 nm
UV max (in Tetrahydrofuran) 362 nm[9]
Table 2: Solubility of this compound
SolventSolubilityReference
Water Insoluble / Sparingly soluble[1][5][7]
Ethanol ~1 mg/mL; Soluble to 10 mM[6][7]
DMSO ~1 mg/mL; Soluble to 100 mM[6][7]
Dimethylformamide (DMF) ~1 mg/mL[2][6]
Chloroform Soluble[5]
Benzene Soluble[7]
Acetone Soluble[5]
PBS (pH 7.2) Insoluble[2]
Table 3: Pharmacological Activity of this compound
Target/AssayIC₅₀ / Effective ConcentrationCell Type/SystemReference
Spontaneous transient inward currents (+50 mV)90 µMRabbit portal vein smooth muscle cells[2]
Spontaneous transient inward currents (-50 mV)300 µMRabbit portal vein smooth muscle cells[2]
Caffeine-evoked Ca²⁺-activated Cl⁻ currents650 µMRabbit portal vein smooth muscle cells[2]
Renal chloride reabsorption inhibition100 µMIsolated perfused frog kidney[2]

Synthesis of this compound

A common and scalable method for the synthesis of 9-ACA involves the oxidation of 9-anthracenecarboxaldehyde.[10][11] This method avoids the harsh conditions and less accessible starting materials of older synthetic routes.[11]

Experimental Protocol: Synthesis from 9-Anthracenecarboxaldehyde

This protocol is adapted from a patented method and offers good yield and purity.[10][11]

Materials:

  • 9-Anthracenecarboxaldehyde

  • Isopropanol

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction flask, dissolve 100g of 9-anthracenecarboxaldehyde in 1000g of isopropanol.[10]

  • Add 50g of 2-methyl-2-butene, which acts as a chlorine scavenger.[10]

  • Prepare a solution of 113.5g of sodium dihydrogen phosphate in 300g of water and add it to the reaction mixture with stirring. This acts as a pH buffer.[10]

  • Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.[10]

  • After the addition is complete, continue stirring the reaction at room temperature for 2 hours.[10]

  • Evaporate the isopropanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 1-5 with hydrochloric acid to precipitate the this compound.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.

  • The product can be further purified by recrystallization from ethanol.[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 9-ACA is the blockage of chloride channels.[1][2] It is particularly known for its effects on Calcium-Activated Chloride Channels (CaCCs), including members of the TMEM16/Anoctamin family such as TMEM16A (ANO1) and TMEM16B (ANO2).[4][12][13] The blockade is often voltage-dependent, with the negatively charged carboxylate group of 9-ACA playing a crucial role in its interaction with the channel pore.[13] By inhibiting the efflux of chloride ions, 9-ACA can lead to membrane hyperpolarization and a reduction in cellular excitability.[14]

In addition to its direct channel-blocking activity, 9-ACA has been shown to interact with the motor protein prestin, which is essential for the electromotility of outer hair cells in the cochlea.[15][16] This interaction is independent of its effects on other chloride channels and contributes to its impact on the auditory system.[15][16]

9-ACA_Signaling_Pathway cluster_membrane Cell Membrane CaCC Ca²⁺-Activated Chloride Channel (e.g., TMEM16A/B) Cl_efflux Chloride Ion Efflux CaCC->Cl_efflux Inhibits Prestin Prestin Electromotility Outer Hair Cell Electromotility Prestin->Electromotility Modulates 9-ACA 9-Anthracenecarboxylic Acid (9-ACA) 9-ACA->CaCC 9-ACA->Prestin Hyperpolarization Membrane Hyperpolarization/ Reduced Excitability Cl_efflux->Hyperpolarization Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare & Filter Solutions Pull_Pipette Pull Pipette (3-5 MΩ) Prep_Solutions->Pull_Pipette Plate_Cells Plate Cells on Coverslip Pull_Pipette->Plate_Cells Form_Seal Approach Cell & Form Giga-seal Plate_Cells->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell) Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents Go_Whole_Cell->Record_Baseline Apply_9ACA Apply 9-ACA Solution Record_Baseline->Apply_9ACA Record_Block Record Blocked Currents Apply_9ACA->Record_Block Washout Washout with Control Solution Record_Block->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze_Data Analyze Current Amplitudes & Kinetics Record_Recovery->Analyze_Data

References

An In-depth Technical Guide to the Photophysical Properties of 9-Anthroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Anthroic acid (9-AC), also known as 9-anthracenecarboxylic acid, is an anthracene derivative with significant potential in various scientific and therapeutic fields. Its utility is largely dictated by its distinct photophysical properties, which are highly sensitive to its local environment. This document provides a comprehensive technical overview of the absorption, emission, and excited-state dynamics of 9-AC. It details the influence of solvent polarity and solute concentration on its spectral characteristics, including the formation of dimers and excimers. Furthermore, this guide outlines standard experimental protocols for characterizing these properties and presents visual workflows to aid in understanding the underlying processes.

Core Photophysical Properties

The photophysical behavior of 9-anthroic acid is dominated by the electronic transitions of the anthracene core, modulated by the electron-withdrawing carboxylic acid group at the 9-position. This substitution, along with the molecule's propensity for intermolecular interactions, leads to complex and environment-dependent spectral properties.

Absorption Characteristics

The electronic absorption spectrum of 9-anthroic acid in solution exhibits characteristic bands originating from π-π* transitions within the anthracene moiety. The spectrum typically shows a strong, higher-energy band corresponding to the ¹A → ¹B_b transition and a series of weaker, structured vibrational bands at lower energies attributed to the ¹A → ¹L_a transition.[1] The precise location and intensity of these bands are influenced by the solvent environment.

Table 1: UV-Vis Absorption Maxima (λ_max) of 9-Anthroic Acid

Solventλ_max (nm)TransitionReference
Ethanol254¹A → ¹B_b[1][2]
Ethanol330, 347, 365, 384¹A → ¹L_a[1]
Not Specified253Not Specified[3]
Emission Characteristics

The fluorescence of 9-anthroic acid is particularly sensitive to its concentration and the nature of the solvent.

  • At Low Concentrations (< 10⁻⁵ M in ethanol): The fluorescence spectrum is highly structured, resembling that of the parent anthracene molecule.[4]

  • At High Concentrations (> 10⁻³ M in ethanol): The structured emission is replaced by a broad, structureless, and red-shifted band.[4] This is attributed to the formation of intermolecular species.

This concentration dependence is a result of hydrogen bonding between the carboxylic acid groups, leading to the formation of non-fluorescent dimers in the ground state.[1][5] An excimer mechanism has been proposed to explain the broad fluorescence at high concentrations, wherein an excited hydrogen-bonded dimer associates with a ground-state dimer to form an excited tetramer, which is the source of the broad emission.[1][5]

In aprotic solvents, a broad fluorescence is generally observed around 470 nm.[1] The sensitivity of 9-AC's fluorescence to its environment makes it a useful probe for microenvironments, such as in biological systems or micelles.

Table 2: Fluorescence Emission Properties of 9-Anthroic Acid

Solvent TypeConcentrationEmission CharacteristicsProposed Emitting SpeciesReference
EthanolLow (< 10⁻⁵ M)Structured, anthracene-like spectrumMonomer[4]
EthanolHigh (> 10⁻³ M)Broad, structureless, red-shifted bandExcited Tetramer (Excimer)[1][4][5]
Aprotic SolventsNot specifiedBroad fluorescence (~470 nm)Excimer/Monomer[1]

Excited-State Dynamics

Upon photoexcitation, 9-anthroic acid can undergo several de-excitation processes beyond fluorescence. The specific pathway is highly dependent on the molecule's aggregation state and environment.

  • Monomer Emission: An excited monomer can relax radiatively via fluorescence or non-radiatively.

  • Excimer/Exciplex Formation: In concentrated solutions, excited monomers can interact with ground-state species to form excimers, leading to red-shifted emission.[1]

  • Photodimerization: Particularly in the solid state or in constrained environments, 9-AC can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer.[6] This reversible photoreaction is the basis for its use in photomechanical materials.

  • Radical Formation: Under certain irradiation conditions, 9-AC has been shown to generate stable radicals, leading to photochromism.[7][8]

G GS Ground State (9-AC) ES Excited State (9-AC*) GS->ES Absorption (hν) GSDimer Ground State Dimer GS->GSDimer Concentration ↑ Fluo Monomer Fluorescence (Structured Emission) ES->Fluo k_f NRD Non-Radiative Decay ES->NRD Dimer Photodimerization ([4+4] Cycloaddition) ES->Dimer Radical Radical Formation (Photochromism) ES->Radical Excimer Excimer Fluorescence (Broad Emission) ES->Excimer + 9-AC Dimer GSDimer->GS Dilution

Caption: Excited-state deactivation pathways for 9-anthroic acid.

Experimental Protocols

Accurate characterization of the photophysical properties of 9-anthroic acid requires standardized experimental procedures.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light as a function of wavelength.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of 9-anthroic acid in a high-purity spectroscopic grade solvent (e.g., ethanol, cyclohexane). Concentrations should be chosen to yield absorbances in the range of 0.1 to 1.0 to ensure linearity (Beer-Lambert Law).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.

  • Measurement: Fill a matched quartz cuvette with the 9-AC solution and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) if the concentration and path length are known.

Fluorescence Spectroscopy

This technique measures the emission spectrum of a sample after excitation at a specific wavelength.

Methodology:

  • Sample Preparation: Prepare dilute solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).

  • Excitation: Set the excitation monochromator to a wavelength where the sample absorbs, typically one of the λ_max values from the absorption spectrum (e.g., 365 nm).

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 380-650 nm) to collect the fluorescence spectrum.

  • Correction: Apply instrument-specific corrections for the lamp intensity and detector response to obtain the true emission spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

The comparative method (relative method) is most commonly used to determine the fluorescence quantum yield.[9] It involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral range to 9-AC. For anthracene derivatives, quinine sulfate (Φ_F = 0.54 in 0.1 M H₂SO₄) or 9,10-diphenylanthracene (Φ_F ≈ 0.9-1.0 in cyclohexane) are common choices.[9]

  • Solution Preparation: Prepare a series of solutions of both the 9-AC sample and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept low and identical (typically < 0.1).

  • Data Acquisition:

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Calculation: Integrate the area under the corrected fluorescence spectra for both the sample (Samp) and the standard (Std). The quantum yield of the sample (Φ_Samp) is calculated using the following equation:

    Φ_Samp = Φ_Std * (I_Samp / I_Std) * (A_Std / A_Samp) * (n_Samp² / n_Std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis Prep_Std Prepare Standard Solutions (Known Φ_F) Abs Measure Absorbance (A) at Excitation Wavelength Prep_Std->Abs Prep_Samp Prepare 9-AC Solutions (Absorbance < 0.1) Prep_Samp->Abs Fluo Measure Corrected Fluorescence Spectra Abs->Fluo Integrate Integrate Area under Emission Spectra (I) Fluo->Integrate Calc Calculate Φ_F of 9-AC using Comparative Formula Integrate->Calc

Caption: Workflow for fluorescence quantum yield determination.

Conclusion

9-Anthroic acid possesses rich and complex photophysical properties that are highly dependent on its chemical environment. Its distinct absorption and emission characteristics, coupled with its propensity for dimerization and excimer formation, make it a versatile molecule for applications ranging from fluorescent probes in biological imaging to active components in photomechanical materials. A thorough understanding and precise measurement of these properties, using the protocols outlined herein, are critical for harnessing its full potential in research and development.

References

In-Depth Technical Guide: Solubility of 9-Anthracenecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Anthracenecarboxylic acid (9-ACA) in various organic solvents. Due to the limited availability of extensive, temperature-dependent quantitative data in publicly accessible literature, this guide synthesizes the available information and presents detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound is a fluorescent solid organic compound derived from anthracene.[1] Its unique photophysical properties and its role as a chloride channel inhibitor make it a valuable molecule in biochemical research and a building block in the synthesis of novel materials and pharmaceutical intermediates.[2] Understanding its solubility is critical for its application in various research and development activities, including reaction chemistry, formulation development, and analytical method development.

Qualitative Solubility Profile

This compound is a hydrophobic molecule and, consequently, exhibits low solubility in aqueous solutions.[1] Its solubility is significantly higher in a range of organic solvents. The carboxylic acid functional group allows for some interaction with polar solvents.[1] Generally, it is considered soluble in solvents such as ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and chloroform.[1][2]

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Solubility (approximate)Concentration (Molar)Notes
Ethanol46.07~ 1 mg/mL[2][3]~ 0.0045 M-
Soluble to 10 mM[4]0.01 M-
Dimethyl Sulfoxide (DMSO)78.13~ 1 mg/mL[2][3]~ 0.0045 M-
Soluble to 100 mM[4]0.1 M-
125 mg/mL[5]~ 0.562 MRequires sonication and warming
N,N-Dimethylformamide (DMF)73.09~ 1 mg/mL[2][3]~ 0.0045 M-
Chloroform119.38Soluble[1]Data not available-
Acetone58.08Soluble[1]Data not available-
Benzene78.11Soluble[4]Data not available-
Water18.02Insoluble[4]Data not available-

Note: The molecular weight of this compound is 222.24 g/mol .

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided.

Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

4.1.1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Oven or vacuum oven for drying

4.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to rest in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

  • Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry evaporation vial. Record the exact volume of the filtered solution.

  • Evaporation: Place the evaporation vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

  • Drying and Weighing: Once the solvent is completely evaporated, dry the vial containing the solid residue to a constant weight in the oven. Cool the vial in a desiccator before each weighing.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)

UV-Vis Spectrophotometry Method

Given that this compound possesses a strong UV absorbance, a spectrophotometric method can be a rapid and sensitive alternative to the gravimetric method. This method relies on creating a calibration curve to relate absorbance to concentration.

4.2.1. Materials and Equipment

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • All materials and equipment listed for the Gravimetric Method (for preparing the saturated solution)

4.2.2. Procedure

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the λmax. For 9-ACA in ethanol, a λmax of approximately 254 nm has been reported.[2][6]

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method (Section 4.1.2).

  • Sample Analysis:

    • Carefully withdraw a small aliquot of the clear supernatant from the saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Visualized Experimental Workflow

The following diagrams illustrate the workflows for the gravimetric and UV-Vis spectrophotometry methods for determining the solubility of this compound.

Gravimetric_Method_Workflow cluster_prep Preparation of Saturated Solution cluster_measurement Measurement cluster_calc Calculation prep1 Add excess 9-ACA to solvent prep2 Equilibrate at constant temperature (24-72h with agitation) prep1->prep2 prep3 Settle undissolved solid prep2->prep3 meas1 Filter a known volume of supernatant prep3->meas1 meas2 Evaporate solvent from the filtrate meas1->meas2 meas3 Dry residue to constant weight meas2->meas3 meas4 Weigh the dried residue meas3->meas4 calc1 Calculate solubility (mass/volume) meas4->calc1

Caption: Workflow for Gravimetric Solubility Determination.

UV_Vis_Method_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_calc_uv Calculation calib1 Determine λmax of 9-ACA calib2 Prepare standard solutions calib1->calib2 calib3 Measure absorbance of standards calib2->calib3 calib4 Generate calibration curve (Absorbance vs. Concentration) calib3->calib4 calc_uv1 Determine concentration from calibration curve calib4->calc_uv1 sample1 Prepare saturated solution (as in Gravimetric) sample2 Filter supernatant sample1->sample2 sample3 Dilute a known volume of filtrate sample2->sample3 sample4 Measure absorbance of diluted sample sample3->sample4 sample4->calc_uv1 calc_uv2 Calculate solubility (accounting for dilution) calc_uv1->calc_uv2

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a largely nonpolar molecule with a polar carboxylic acid group, its solubility will be highest in solvents with compatible polarity.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature; however, the extent of this increase is compound and solvent-specific.

  • pH: In protic solvents, the pH can significantly affect solubility. In basic conditions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. Conversely, in acidic conditions, the protonated form will dominate.[1]

  • Purity of 9-ACA: Impurities can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, based on currently available data. For precise and application-specific solubility values, it is recommended that researchers perform their own determinations using the detailed protocols provided. The choice between the gravimetric and UV-Vis spectrophotometry methods will depend on the available equipment, the required accuracy, and the throughput needed. Further research to establish a comprehensive, temperature-dependent solubility database for this compound would be a valuable contribution to the scientific community.

References

Unraveling the Photophysical Behavior of 9-Anthracenecarboxylic Acid: A Technical Guide to its Fluorescence Spectra in Diverse Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate fluorescence properties of 9-Anthracenecarboxylic acid (9-ACA), a molecule of significant interest in various scientific domains, including drug development and material science. The fluorescence of 9-ACA is exquisitely sensitive to its environment, making it a valuable probe for understanding molecular interactions. This document provides a comprehensive overview of its spectral behavior in different media, detailed experimental protocols for its analysis, and a summary of key quantitative data to facilitate comparative studies.

Core Principles: The Influence of the Microenvironment on 9-ACA Fluorescence

The fluorescence emission of this compound is not static; it is profoundly influenced by the surrounding medium. Factors such as solvent polarity, pH, and the presence of organized assemblies like micelles can dramatically alter its spectral characteristics. These changes arise from a combination of phenomena including acid-base equilibria, monomer-dimer equilibria, and the formation of hydrogen-bonded species.[1][2]

In solution, 9-ACA can exist in different chemical forms, each with a distinct spectroscopic signature.[1][2] For instance, in addition to the typical sharp, anthracene-like fluorescence, a broad emission band can emerge, which is often attributed to the formation of hydrogen-bonded dimers, particularly in micelles or at higher concentrations.[3] The equilibrium between these different species is highly sensitive to the nature of the solvent.[1]

Quantitative Spectroscopic Data of this compound

The following tables summarize the key spectroscopic parameters of 9-ACA in various solvent environments, providing a quantitative basis for comparison and analysis.

Table 1: Spectroscopic Properties of 9-ACA in Various Solvents

SolventAbsorption Maxima (λ_abs, nm)Molar Extinction Coefficient (log ε)Emission Maxima (λ_em, nm)
Water333, 3454.47, 4.455-
Ethanol--468
Acetonitrile---

Data extracted from a study by Abdel-Mottaleb, et al. The original study provides more extensive data across a wider range of solvents.[1]

Table 2: Fluorescence Lifetime of 9-ACA

SolventWavelength (nm)Lifetime (τ, ns)Decay Model
Ethanol3573.66Mono-exponential
Ethanol468-Bi-exponential

The fluorescence decay at 468 nm in ethanol was found to be bi-exponential, indicating the presence of more than one fluorescent species.[1]

Experimental Protocols for Measuring 9-ACA Fluorescence

Reproducible and accurate measurement of fluorescence spectra is paramount. The following section outlines a typical experimental protocol for characterizing the fluorescence of 9-ACA.

Materials and Sample Preparation
  • This compound: Purified by methods such as recrystallization from a suitable solvent like ethanol.[1]

  • Solvents: Spectrophotometric grade solvents should be used to avoid interference from fluorescent impurities.[4]

  • Sample Concentration: A typical starting concentration for fluorescence measurements is in the micromolar range (e.g., 2.0 × 10⁻⁶ M).[1] It is crucial to investigate a range of concentrations to assess potential aggregation or dimer formation.[1]

Instrumentation and Measurement
  • Spectrofluorometer: A standard luminescence spectrometer, such as a PerkinElmer LS55, is suitable for these measurements.[4]

  • Excitation Wavelength: The choice of excitation wavelength is critical. Excitation at different wavelengths can selectively excite different species in solution. For instance, excitation at 330 nm may reveal both monomer and dimer fluorescence, while excitation at 400 nm might predominantly show the broad fluorescence from dimers.[3] A common excitation wavelength for anthracene derivatives is 360 nm.[4]

  • Slit Widths: Excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.

  • Cuvettes: Standard 10 mm quartz cuvettes are typically used for solution-phase measurements.[4]

  • Data Acquisition: Emission spectra are recorded at room temperature. For quenching studies, the emission spectra are recorded at various concentrations of the quenching agent.[4]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in studying the fluorescence of 9-ACA.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Purify 9-ACA (e.g., Recrystallization) B Prepare Stock Solution A->B C Prepare Working Solutions in Different Media B->C D Select Excitation Wavelength C->D F Measure Fluorescence Lifetime C->F For Lifetime Studies E Record Emission Spectrum D->E G Identify Emission Maxima E->G I Analyze Decay Kinetics F->I H Calculate Quantum Yield G->H

Caption: Experimental workflow for 9-ACA fluorescence analysis.

influencing_factors cluster_environment Environmental Factors cluster_equilibria Chemical Equilibria cluster_spectra Fluorescence Spectra Solvent Solvent Polarity AcidBase Acid-Base Equilibrium Solvent->AcidBase pH pH pH->AcidBase Concentration Concentration MonomerDimer Monomer-Dimer Equilibrium Concentration->MonomerDimer Micelles Micellar Environment Micelles->MonomerDimer Spectra Emission Wavelength Quantum Yield Lifetime AcidBase->Spectra MonomerDimer->Spectra

Caption: Factors influencing 9-ACA fluorescence spectra.

Conclusion

The fluorescence of this compound is a powerful tool for probing molecular environments. Its sensitivity to solvent polarity, pH, and aggregation state provides a rich source of information for researchers in chemistry, biology, and materials science. By understanding the fundamental principles governing its photophysical behavior and employing standardized experimental protocols, scientists can effectively harness the unique properties of 9-ACA for their research endeavors. This guide provides a foundational understanding and practical data to support such investigations.

References

Molecular structure of 9-Carboxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 9-Carboxyanthracene

This guide provides a comprehensive overview of the molecular structure, properties, and applications of 9-Carboxyanthracene, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

9-Carboxyanthracene, also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon with a carboxylic acid functional group attached to the 9th position of the anthracene core.[1] This substitution significantly influences its chemical and physical properties, making it a valuable compound in various scientific fields.

General and Physicochemical Properties

The fundamental properties of 9-Carboxyanthracene are summarized in the table below, providing a quick reference for its key characteristics.

PropertyValueReference
Chemical Formula C₁₅H₁₀O₂[2]
Molecular Weight 222.24 g/mol [1]
CAS Number 723-62-6[2]
Appearance Yellow powder[3]
Melting Point 213-217 °C[1]
pKa 3.65 (at 25°C)[3]
Solubility Insoluble in water; soluble in ethanol, DMSO, and DMF.[3][4]
Crystallographic Data

While detailed crystallographic data for the monomeric form of 9-Carboxyanthracene can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 128359, comprehensive studies have been conducted on its photochemical dimer.[5] The head-to-tail dimer of 9-anthracenecarboxylic acid has been extensively studied, revealing its propensity to form solvates with various solvents.[6] This dimerization is a key aspect of its solid-state chemistry and photophysical behavior.[6]

Spectroscopic Data

The spectroscopic signature of 9-Carboxyanthracene is crucial for its identification and characterization. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆) Chemical Shift (ppm)
-COOH ~13.5
Aromatic-H 7.5 - 8.8
¹³C NMR Chemical Shift (ppm)
C=O ~169
Aromatic-C 125 - 132
Infrared (IR) Spectroscopy
Functional Group Vibrational Frequency (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (broad)
C=O stretch (Carboxylic acid) 1670-1700
C=C stretch (Aromatic) 1400-1600
C-H bend (Aromatic) 675-900
UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 9-Carboxyanthracene is characterized by multiple bands, with the position of the maximum absorption wavelength (λmax) being solvent-dependent.

Solvent λmax (nm)
Ethanol 254
Various Solvents 253

Experimental Protocols

Synthesis of 9-Carboxyanthracene

A common method for the synthesis of 9-Carboxyanthracene is the oxidation of 9-anthracenecarboxaldehyde.[7]

Protocol: Oxidation of 9-Anthracenecarboxaldehyde [7]

  • Reaction Setup: In a reaction flask, add 100g of 9-anthracenecarboxaldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.

  • Addition of Reagents: While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water. Subsequently, add a solution of 68.6g of sodium chlorite in 300g of water dropwise, maintaining the temperature between 20-30°C.

  • Reaction: After the dropwise addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Adjust the pH of the residue to 1-5 using a suitable acid (e.g., HCl).

  • Extraction and Isolation: Extract the product with an organic solvent. Evaporate the organic phase to obtain 9-Carboxyanthracene.

G Synthesis of 9-Carboxyanthracene A 9-Anthracenecarboxaldehyde D Reaction Mixture A->D B Oxidizing Agent (Sodium Chlorite) B->D C Solvent (Isopropanol) C->D E Evaporation D->E 2 hours at RT F pH Adjustment E->F G Extraction F->G H 9-Carboxyanthracene G->H

A simplified workflow for the synthesis of 9-Carboxyanthracene.

Patch-Clamp Electrophysiology for Chloride Channel Inhibition

To study the inhibitory effect of 9-Carboxyanthracene on chloride channels, the patch-clamp technique is employed.

Protocol: Whole-Cell Patch-Clamp Recording [8][9][10][11][12]

  • Cell Preparation: Plate cells expressing the chloride channel of interest (e.g., HEK293 cells transfected with TMEM16A) onto coverslips a few days prior to recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Recording Setup: Place the coverslip with cells in a recording chamber on an inverted microscope stage and perfuse with an external solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition: Record baseline chloride currents using a patch-clamp amplifier and appropriate software.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of 9-Carboxyanthracene.

  • Analysis: Record the changes in chloride current in the presence of the inhibitor to determine its effect on channel activity.

G Patch-Clamp Experimental Workflow A Prepare Cells and Pipette B Form Gigaohm Seal A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current C->D E Apply 9-Carboxyanthracene D->E F Record Inhibited Current E->F G Data Analysis F->G

A general workflow for patch-clamp experiments.

Applications in Drug Development and Research

Chloride Channel Inhibition

9-Carboxyanthracene is a well-established inhibitor of various chloride channels, including the Ca²⁺-activated chloride channels (CaCCs) of the TMEM16/Anoctamin family, such as TMEM16A and TMEM16B.[13] These channels are involved in a multitude of physiological processes, and their dysfunction is implicated in diseases like cystic fibrosis, hypertension, and asthma. 9-Carboxyanthracene serves as a crucial pharmacological tool to probe the function of these channels.

The inhibitory mechanism involves a direct block of the channel pore, which can be voltage-dependent.[4] This blockade prevents the efflux of chloride ions, thereby modulating the cell membrane potential and downstream cellular processes.

G Inhibition of TMEM16A Chloride Channel cluster_0 Normal Signaling Pathway cluster_1 Inhibitory Action Ca_increase Increase in Intracellular Ca²⁺ TMEM16A TMEM16A Activation Ca_increase->TMEM16A Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response AC9 9-Carboxyanthracene Block Channel Pore Block AC9->Block Block->Cl_efflux

Mechanism of TMEM16A inhibition by 9-Carboxyanthracene.

Synthetic Building Block

The reactive carboxylic acid group and the fluorescent anthracene core make 9-Carboxyanthracene a versatile building block in organic synthesis. It is used as a starting material for the synthesis of various derivatives with applications in materials science and medicinal chemistry. For instance, it can be used to synthesize 9-cyanoanthracene and purine derivatives.[1] Its deuterated form, 9-Anthracene-d9-carboxylic acid, is utilized as an internal standard in quantitative analysis by NMR and mass spectrometry.[13]

References

An In-depth Technical Guide to the Acid-Base Equilibrium of 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base equilibrium of 9-Anthracenecarboxylic acid, a key parameter influencing its physicochemical properties and biological activity. The document details its dissociation constant (pKa), solubility characteristics, and the experimental methodologies used for their determination.

Core Concepts: Acid-Base Equilibrium

This compound (9-ACA) is a weak aromatic carboxylic acid. Its acid-base equilibrium in an aqueous solution is characterized by the reversible dissociation of the carboxylic acid proton, as depicted in the following reaction:

AcidBaseEquilibrium Protonated This compound (Protonated Form) Deprotonated 9-Anthracenecarboxylate (Deprotonated Form) Protonated->Deprotonated H_plus H+ SpectrophotometricWorkflow A Prepare 9-ACA Stock Solution B Prepare Solutions in Buffers of Varying pH A->B C Measure UV Absorbance Spectra B->C D Identify λmax for Acidic and Basic Forms C->D E Measure Absorbance at λmax D->E F Calculate pKa using Henderson-Hasselbalch Equation E->F

An In-depth Technical Guide to the Monomer-Dimer Equilibrium of 9-Anthracenecarboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Anthracenecarboxylic acid (9-ACA), a fluorescent molecule, exhibits a dynamic monomer-dimer equilibrium in solution, a phenomenon of significant interest in various scientific fields, including drug delivery and materials science. This equilibrium is highly sensitive to the surrounding environment, particularly the nature of the solvent and the concentration of 9-ACA. Understanding and quantifying this equilibrium is crucial for controlling the photophysical properties of 9-ACA and for designing novel applications. This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of 9-ACA, detailing the underlying principles, experimental methodologies for its characterization, and quantitative data on the equilibrium constants in different solvent systems.

The Monomer-Dimer Equilibrium

In solution, this compound molecules can exist as individual monomers or associate to form non-covalent dimers. This reversible process is primarily driven by hydrogen bonding between the carboxylic acid moieties of two 9-ACA molecules, and is also influenced by π-π stacking interactions between the anthracene rings. The equilibrium can be represented as:

2 M ⇌ D

where 'M' represents the monomer and 'D' represents the dimer. The position of this equilibrium is dictated by the equilibrium constant (Keq), also referred to as the dimerization constant (Kd). A higher Keq value indicates a greater propensity for dimer formation.

The monomer and dimer species of 9-ACA possess distinct photophysical properties. The monomer typically exhibits a structured absorption and fluorescence spectrum characteristic of the anthracene chromophore. In contrast, the dimer often displays a broader, less structured, and red-shifted absorption and emission profile, or can be non-fluorescent. These spectral differences form the basis for the experimental techniques used to study the equilibrium.

Quantitative Data on the Monomer-Dimer Equilibrium

The extent of dimerization of 9-ACA is highly dependent on the solvent environment. The following table summarizes the available quantitative data for the dimerization equilibrium constant in different solvents.

SolventMethodDimerization Constant (Kd) [L/mol]Temperature (K)Reference
EthanolUV-Vis Spectroscopy6.6 x 104298[1]

Further research is required to populate this table with data from a wider range of solvents and to include thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of dimerization.

Experimental Protocols for Characterization

The monomer-dimer equilibrium of 9-ACA can be investigated using several spectroscopic techniques. Detailed methodologies for the most common approaches are provided below.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique to monitor the dimerization of 9-ACA by observing changes in its absorption spectrum as a function of concentration. The monomer of 9-ACA exhibits a characteristic absorption spectrum with well-defined vibronic bands in the UV region. Upon dimerization, the intensity of these monomer bands decreases.

Experimental Workflow:

Figure 1: Workflow for determining the dimerization constant using UV-Vis spectroscopy.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 9-ACA in the desired solvent. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of solutions with varying concentrations of 9-ACA by diluting the stock solution. The concentration range should be chosen to cover the transition from predominantly monomeric to significantly dimeric species.

  • Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution, including a blank (pure solvent). Use a spectrophotometer with a thermostatted cell holder to maintain a constant temperature.

  • Data Analysis:

    • Identify a wavelength where the monomer absorbs strongly, and the dimer's absorption is minimal.

    • Plot the absorbance at this wavelength against the total concentration of 9-ACA.

    • The data can be fitted to a model that relates the absorbance to the concentrations of the monomer and dimer and the dimerization constant (Kd). A common method involves using non-linear regression analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying the monomer-dimer equilibrium. The monomer of 9-ACA is typically fluorescent, while the dimer may have a different fluorescence quantum yield, a shifted emission spectrum, or be non-fluorescent.

Experimental Workflow:

Figure 2: Workflow for the analysis of monomer-dimer equilibrium via fluorescence spectroscopy.

Detailed Methodology:

  • Sample Preparation: Prepare a series of 9-ACA solutions of different concentrations in the solvent of interest.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to a value where the monomer absorbs strongly.

  • Emission Spectra Acquisition: Record the fluorescence emission spectrum for each concentration.

  • Data Analysis:

    • Monitor the fluorescence intensity at the emission maximum of the monomer as a function of concentration. A deviation from linearity in a plot of intensity versus concentration can indicate dimer formation.

    • Analyze changes in the shape of the emission spectrum. The appearance of a new, red-shifted band can be attributed to the dimer.

    • The dimerization constant can be determined by analyzing the concentration-dependent changes in fluorescence intensity or spectral shape using appropriate binding models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable insights into the dimerization process by probing the local chemical environment of the 9-ACA nuclei. Changes in chemical shifts, line broadening, and diffusion coefficients upon dimerization can be observed.

Logical Relationship for NMR Analysis:

NMR_Logic Monomer Monomer Equilibrium Monomer-Dimer Equilibrium Monomer->Equilibrium Dimer Dimer Dimer->Equilibrium NMR_Signal Averaged NMR Signal Equilibrium->NMR_Signal Fast Exchange

Figure 3: Logical relationship in NMR analysis of a fast-exchanging monomer-dimer system.

Detailed Methodology:

  • Sample Preparation: Prepare a series of 9-ACA solutions in a suitable deuterated solvent at various concentrations.

  • ¹H NMR Spectra: Acquire ¹H NMR spectra for each concentration.

    • Chemical Shift Analysis: Monitor the chemical shifts of the aromatic and carboxylic acid protons. Dimerization through hydrogen bonding is expected to cause a downfield shift of the carboxylic acid proton signal.

    • Line Shape Analysis: Analyze the line widths of the signals. In an intermediate exchange regime, line broadening may be observed.

  • Diffusion-Ordered Spectroscopy (DOSY):

    • Perform DOSY experiments, which separate NMR signals based on the diffusion coefficient of the molecules.

    • The larger dimer will diffuse more slowly than the monomer, resulting in a smaller diffusion coefficient. This allows for the direct observation of both species and the determination of their relative concentrations.

Conclusion

The monomer-dimer equilibrium of this compound is a fundamental process that governs its behavior in solution and its utility in various applications. The spectroscopic techniques outlined in this guide—UV-Vis absorption, fluorescence, and NMR spectroscopy—provide robust methods for characterizing and quantifying this equilibrium. A thorough understanding of the experimental protocols and data analysis is essential for researchers and scientists working with 9-ACA and similar self-associating molecules. Further research is warranted to expand the quantitative database of dimerization constants and thermodynamic parameters across a broader range of solvents to enable more precise control over the properties of 9-ACA in solution.

References

9-Anthracenecarboxylic Acid: A Technical Guide to its Mechanism as a Chloride Transport Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 9-Anthracenecarboxylic acid (9-AC) as a non-selective inhibitor of chloride (Cl⁻) transport. 9-AC is a widely utilized pharmacological tool to investigate the physiological roles of various chloride channels and to probe their dysfunction in disease states. This document details its molecular mechanism, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the affected signaling pathways.

Core Mechanism of Action

This compound primarily functions as a direct, physical blocker of the pore of several types of chloride channels.[1] This blockade is generally reversible and dose-dependent, leading to a reduction in chloride ion flux across the cell membrane.[1] The inhibitory action of 9-AC is not uniform across all chloride channels and often exhibits voltage-dependency, with its efficacy varying with the membrane potential.[2]

The primary targets of 9-AC include, but are not limited to:

  • Calcium-Activated Chloride Channels (CaCCs), including TMEM16A (ANO1): 9-AC is frequently used to identify and block currents from these channels, which are crucial for processes like epithelial secretion and smooth muscle contraction.[2]

  • ClC Family of Chloride Channels (e.g., ClC-1, ClC-2): 9-AC inhibits muscle-type ClC channels like ClC-1 from the intracellular side, contributing to research in myotonia.[3] Its effects on other ClC isoforms are also reported.

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): This cAMP-activated chloride channel, vital for epithelial fluid transport, is also susceptible to blockade by 9-AC.[1]

The binding site of 9-AC has been most extensively studied in ClC-1, where it is proposed to interact with specific residues within the channel pore, accessible from the cytoplasm.[4][5] Studies suggest that 9-AC can access its binding site from both the intracellular and extracellular sides of the plasma membrane in some channels.[6] The kinetics of 9-AC binding and unbinding can be slow, with inhibitory effects sometimes taking minutes to fully develop.[3] Evidence also suggests that 9-AC may exhibit state-dependent binding, showing a higher affinity for the closed state of certain channels.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the specific chloride channel subtype and the experimental conditions, such as membrane voltage. The following table summarizes the available quantitative data on the inhibition of various chloride channels by 9-AC.

Channel FamilySpecific ChannelCell TypeMethodIC50 / KiVoltage DependenceReference(s)
CaCC TMEM16A (ANO1)HEK293Whole-cell patch clamp58 µMLess efficacious at negative membrane potentials[6]
CaCCRabbit portal vein smooth muscle cellsWhole-cell patch clamp90 µM (+50 mV), 300 µM (-50 mV)Yes[7]
Caffeine-evoked CaCCRabbit portal vein smooth muscle cellsWhole-cell patch clamp650 µMNot specified[7]
CFTR Wild-type CFTRGuinea pig ventricular myocytesWhole-cell patch clamp942 µM (-100 mV)Yes[5]
Wild-type CFTRCFTR-transfected 3T3 cellsWhole-cell patch clamp2.55 mM (-60 mV), 1.70 mM (-80 mV), 1.26 mM (-100 mV)Yes[5]
ClC ClC-1HEK293Whole-cell patch clamp~24 µM (-90 mV)Yes, strong inhibition at negative potentials[8]
ClC-2Not specifiedNot specifiedWeak inhibitionNot specified[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on chloride transport.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity and is crucial for characterizing the voltage-dependent block and kinetics of 9-AC inhibition.

Objective: To measure the effect of 9-AC on chloride currents in a whole-cell patch-clamp configuration in a cell line expressing the target chloride channel (e.g., HEK293 cells stably expressing ClC-1).

Materials:

  • Cells: HEK293 cells stably or transiently expressing the chloride channel of interest.

  • Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl₂, 2 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NMDG.

  • Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 5 EGTA, 2 MgCl₂, 10 HEPES; pH adjusted to 7.2 with NMDG.

  • 9-AC Stock Solution: 100 mM 9-AC in DMSO.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull patch pipettes and fire-polish the tips. Fill the pipettes with the filtered intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Cell Approach and Sealing: Under visual control, approach a single, healthy cell with the patch pipette while applying slight positive pressure. Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -40 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.

    • Record baseline currents in the absence of the inhibitor.

    • Perfuse the chamber with the extracellular solution containing the desired concentration of 9-AC (prepared by diluting the stock solution). Allow sufficient time for the drug to take effect (can be several minutes).

    • Record currents in the presence of 9-AC using the same voltage protocol.

    • To test for reversibility, wash out the drug with the control extracellular solution.

  • Data Analysis:

    • Measure the steady-state current amplitude at each voltage step before and after 9-AC application.

    • Calculate the percentage of inhibition at each voltage.

    • Construct a dose-response curve by applying different concentrations of 9-AC and calculate the IC50 value at a specific voltage.

    • Analyze the effect of 9-AC on the current-voltage (I-V) relationship.

Ion Flux Assay (Halide-Sensitive YFP)

This fluorescence-based assay provides a high-throughput method to screen for inhibitors of chloride channel activity.

Objective: To measure the inhibition of chloride channel-mediated iodide influx by 9-AC using a halide-sensitive Yellow Fluorescent Protein (YFP) reporter.

Materials:

  • Cells: A cell line co-expressing the chloride channel of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Assay Buffer (Cl⁻-free): (in mM) 137 Na-gluconate, 2.7 K-gluconate, 1.8 Ca-gluconate, 1 Mg-gluconate, 10 HEPES; pH 7.4.

  • Iodide Buffer: (in mM) 137 NaI, 2.7 KI, 1.8 Ca(NO₃)₂, 1 Mg(NO₃)₂, 10 HEPES; pH 7.4.

  • Channel Activator: Appropriate agonist for the target channel (e.g., forskolin and IBMX for CFTR).

  • 9-AC Stock Solution: 100 mM 9-AC in DMSO.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in the multi-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of 9-AC in the assay buffer.

  • Assay Protocol:

    • Wash the cells with the Cl⁻-free assay buffer.

    • Add the channel activator to all wells (except negative controls) to stimulate the chloride channels.

    • Add the different concentrations of 9-AC to the respective wells and incubate for a specified time (e.g., 10-30 minutes).

    • Measure the baseline YFP fluorescence (F₀) in the plate reader.

    • Initiate the iodide influx by adding the iodide buffer to all wells simultaneously using the plate reader's injection system.

    • Immediately begin recording the YFP fluorescence (F) over time. Iodide influx will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench (dF/dt) for each well.

    • Normalize the rates to the control wells (activator only, no inhibitor).

    • Plot the normalized rate of quench against the concentration of 9-AC to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Visualizations

The inhibition of chloride channels by 9-AC can have significant downstream effects on cellular signaling pathways that are dependent on chloride flux. A primary example is the disruption of epithelial chloride secretion, which is tightly regulated by cAMP and calcium signaling pathways.

Epithelial Chloride Secretion Pathway

In many epithelial tissues, the secretion of chloride ions into the lumen is the driving force for fluid secretion. This process is primarily mediated by the CFTR chloride channel on the apical membrane and is activated by signaling cascades that increase intracellular cAMP and/or calcium levels.

G cluster_extracellular Extracellular/Lumen cluster_membrane Apical Membrane cluster_intracellular Intracellular Agonist Agonist Receptor Receptor Agonist->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Cl_out Cl- CFTR->Cl_out 9AC_block 9-AC 9AC_block->CFTR Blocks Pore ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Cl_ion Cl- Cl_ion->CFTR Permeates

Caption: cAMP-mediated activation of CFTR and its inhibition by 9-AC.

Experimental Workflow for 9-AC Characterization

The characterization of a chloride channel inhibitor like 9-AC typically follows a multi-step experimental workflow, starting from high-throughput screening to detailed electrophysiological analysis.

G HTS High-Throughput Screening (e.g., YFP Flux Assay) Hit_ID Hit Identification (Initial Potency & Efficacy) HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Electrophysiology Patch-Clamp Electrophysiology (Mechanism of Block, Voltage-Dependence) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (Testing against other channels) Electrophysiology->Selectivity SAR Structure-Activity Relationship (Analog Synthesis & Testing) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for the characterization of 9-AC.

Logical Relationship of 9-AC's Mechanism of Action

The mechanism of action of 9-AC as a chloride transport inhibitor can be summarized in a logical flow diagram, outlining the key steps from its application to the final physiological effect.

G Application Application of 9-AC (Extracellular or Intracellular) Binding Binding to Chloride Channel (Pore Region) Application->Binding Block Physical Occlusion of the Pore Binding->Block Inhibition Inhibition of Cl- Flux Block->Inhibition Effect Alteration of Cellular Function (e.g., Reduced Secretion, Altered Excitability) Inhibition->Effect

Caption: Logical flow of 9-AC's inhibitory mechanism.

Conclusion

This compound remains an indispensable pharmacological tool for the study of chloride channels. Its ability to block a range of these channels, albeit with varying potency and voltage dependence, allows researchers to probe their physiological functions and roles in disease. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for the accurate interpretation of experimental results and for its effective use in the development of more selective and potent chloride channel modulators for therapeutic applications.

References

Stability and Storage of 9-Anthracenecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 9-Anthracenecarboxylic acid, a compound frequently used as a chloride channel inhibitor and a building block in chemical synthesis. Understanding its stability profile is critical for ensuring experimental accuracy, reproducibility, and the integrity of research and development outcomes.

Core Stability Profile and Recommended Storage

This compound is a yellow crystalline powder that is generally stable when stored under appropriate conditions. However, it exhibits sensitivity to light, particularly in aqueous solutions, and is incompatible with strong oxidizing agents. The primary degradation pathway upon exposure to light involves photodimerization and oxidation.

Table 1: Recommended Storage Conditions for this compound (Solid)
ParameterConditionExpected StabilitySource
Temperature-20°C≥ 4 years--INVALID-LINK--
-20°C3 years--INVALID-LINK--
4°C2 years--INVALID-LINK--
Room TemperatureStable (short-term)--INVALID-LINK--, --INVALID-LINK--
AtmosphereDryNot specified--INVALID-LINK--
LightProtect from lightNot specifiedGeneral recommendation
ContainerTightly closedNot specified--INVALID-LINK--
Table 2: Stability of this compound in Solution
SolventTemperatureStabilitySource
DMSO, Ethanol, DMF-80°C6 months--INVALID-LINK--
-20°C1 month--INVALID-LINK--
Aqueous MediaNot specifiedPhotolabile--INVALID-LINK--

Note: For solutions, it is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.

Degradation Pathways

The primary degradation pathway for this compound is through photochemical reactions.

cluster_main Photodegradation Pathway of this compound A 9-Anthracenecarboxylic Acid B [4+4] Photodimerization (Crystalline State) A->B UV Light D Photooxidation (Aqueous Solution) A->D UV Light, H₂O C Head-to-Head Dimer B->C E Anthraquinone D->E

Photodegradation pathways of this compound.

In the solid state, it can undergo a [4+4] photodimerization. In aqueous solutions, it is photolabile and can degrade to anthraquinone. This degradation is reported to be acid-base catalyzed and follows first-order kinetics. The compound is noted to be photostable in most organic solvents.

Thermal decomposition has been observed at elevated temperatures. When adsorbed on a rutile TiO₂ surface, annealing above 150°C led to the disorganization of the molecular structure, with subsequent desorption as anthracene and carboxyl acid derivatives.

Experimental Protocols

Photostability Testing in Solution (Fluorimetric Method)

This protocol is based on the methodology described for assessing the photodegradation of this compound in different media.

Objective: To determine the rate of photodegradation of this compound in a specific solvent by monitoring the decrease in its fluorescence over time.

Materials:

  • This compound

  • Solvent of interest (e.g., water at a specific pH, ethanol)

  • Spectrofluorometer

  • UV light source (e.g., Xenon arc lamp)

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • From the stock solution, prepare a dilute solution in a quartz cuvette suitable for fluorescence measurements. The concentration should be low enough to avoid inner filter effects.

  • Measure the initial fluorescence emission spectrum of the solution. The excitation wavelength should be set at an absorption maximum of the compound.

  • Expose the solution in the cuvette to a controlled UV light source for a defined period.

  • After the first irradiation interval, remove the cuvette and measure the fluorescence emission spectrum again.

  • Repeat steps 4 and 5 for several time intervals.

  • The decrease in the relative fluorescence emission intensity is proportional to the degradation of the compound, as the degradation products are non-fluorescent.

  • Plot the natural logarithm of the fluorescence intensity versus time. The slope of this plot will give the first-order degradation rate constant.

General Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate the intact this compound from its degradation products, allowing for accurate quantification.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm).

  • Flow Rate: Typical analytical flow rates (e.g., 1.0 mL/min).

  • Temperature: Controlled column temperature (e.g., 25-30°C).

Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting solutions of this compound to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Solution heated to 60°C

  • Photodegradation: Exposure to UV light

Samples are taken at various time points, neutralized if necessary, and analyzed by the HPLC method to demonstrate that the degradation products are resolved from the parent peak.

Handling and Storage Workflow

The following diagram outlines a logical workflow for the proper handling and storage of this compound to maintain its stability and ensure user safety.

cluster_workflow Handling and Storage Workflow for this compound A Receive Compound B Log and Document (Date, Lot No., etc.) A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Protect from Light (Use Amber Vials/Opaque Containers) C->D E Long-Term Storage (-20°C for Solid) D->E > 1 month F Short-Term Storage (Room Temperature or 4°C for Solid) D->F < 1 month G Handling in Ventilated Area (Fume Hood) E->G F->G H Wear Appropriate PPE (Gloves, Goggles, Lab Coat) G->H I Prepare Solution (Use Inert Gas Purged Solvent) H->I J Store Solution (-20°C or -80°C) I->J K Use in Experiment J->K L Dispose of Waste Properly K->L

Recommended workflow for handling and storage.

Summary and Conclusions

The stability of this compound is well-documented, with specific recommendations for storage to ensure its long-term integrity. As a solid, it is stable for several years when stored at -20°C, protected from light, and in a tightly sealed container. In solution, its stability is significantly reduced, and it is particularly susceptible to photodegradation in aqueous media. For researchers and professionals in drug development, adherence to these storage and handling guidelines is paramount for obtaining reliable and reproducible results. The use of a validated stability-indicating analytical method, such as HPLC, is essential for monitoring the purity and degradation of this compound over time.

Spectroscopic Profile of 9-Anthracenecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for 9-Anthracenecarboxylic acid (CAS No. 723-62-6), a vital compound in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, structured format. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) in ppmDescription
13.98Singlet, 1H (Carboxylic Acid Proton)
8.74Singlet, 1H (Aromatic Proton)
8.17Multiplet, 2H (Aromatic Protons)
8.08Multiplet, 2H (Aromatic Protons)
7.65Multiplet, 2H (Aromatic Protons)
7.59Multiplet, 2H (Aromatic Protons)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppmAssignment
182.32C=O (Carboxylic Acid)
130.95Aromatic C
129.09Aromatic CH
128.23Aromatic C
127.24Aromatic CH
127.21Aromatic CH
127.04Aromatic C
126.49Aromatic CH
125.09Aromatic CH

Solvent: DMSO-d₆. Note: Specific peak assignments can vary based on the reference and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3000 (broad)O-H stretch (Carboxylic Acid)
2937C-H stretch (Aromatic)
1628C=O stretch (Carboxylic Acid)
1535C=C stretch (Aromatic Ring)
1487C=C stretch (Aromatic Ring)
1316C-O stretch / O-H bend
897, 795, 743C-H bend (Aromatic Out-of-Plane)

Sample Preparation: Solid (ATR or KBr pellet/mull)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound [2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
22254.3[M]⁺ (Molecular Ion)
20515.4[M-OH]⁺
178100.0[M-CO₂H]⁺ (Anthracene radical cation)
17724.6[Anthracene-H]⁺
17623.7[Anthracene-2H]⁺
1525.8[C₁₂H₈]⁺
897.8[C₇H₅]⁺

Ionization Method: Electron Ionization (EI) at 75 eV

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆, within an NMR tube. The spectrum is then acquired using a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For solid samples like this compound, the IR spectrum can be obtained using several techniques:

  • Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.

  • Mull Technique: A few milligrams of the finely ground solid are mixed with a mulling agent (e.g., Nujol) to create a paste. This paste is then pressed between two salt plates to form a thin film for analysis.

  • KBr Pellet: The solid sample is ground with potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet, which is then placed in the spectrometer's sample holder.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The solid sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (commonly 70 eV). This process generates a molecular ion and various fragment ions. These ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer and detected. The resulting spectrum displays the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Mull, Pellet, or Film Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Ratios) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Multifaceted Photophysics of 9-Anthroic Acid: An In-depth Technical Guide to Environmental Effects on its Excited-State Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthroic acid (9-AA), a fluorescent probe with a carboxyl group attached to the anthracene moiety, exhibits complex and highly sensitive excited-state behavior that is profoundly influenced by its immediate environment. This sensitivity makes it a valuable tool in various scientific domains, including drug development and materials science, for probing local polarity, pH, and intermolecular interactions. Understanding the intricate interplay between 9-AA and its surroundings is crucial for the accurate interpretation of experimental data and the effective design of novel applications. This technical guide provides a comprehensive overview of the key environmental factors—solvent, pH, and concentration—that govern the excited-state dynamics of 9-anthroic acid, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Influence of the Environment on the Photophysical Properties of 9-Anthroic Acid

The excited-state behavior of 9-anthroic acid is dictated by a series of competing processes, including intramolecular rotation, acid-base equilibria, and intermolecular association (dimer and excimer formation). The prevalence of each of these pathways is highly dependent on the surrounding medium.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in modulating the fluorescence properties of 9-AA. In solution, 9-AA can exist in different forms, each with a distinct fluorescence signature.

  • Protic Solvents: In protic solvents such as ethanol and water, 9-anthroic acid can participate in an acid-base equilibrium, leading to the coexistence of the neutral (molecular) form and the anionic (anthroate) form. The neutral form typically displays a broad, structureless fluorescence emission with a large Stokes shift. This is attributed to a significant conformational change in the excited state, where the carboxylic acid group rotates to become more coplanar with the anthracene ring. This intramolecular rotation is facilitated in the excited state and leads to a more charge-transfer-like character. In contrast, the anthroate anion, which is favored in neutral to basic aqueous solutions, exhibits a structured, anthracene-like fluorescence spectrum with a smaller Stokes shift. The strong solvation of the carboxylate group in protic solvents hinders the intramolecular rotation in the excited state, thus preserving the vibrational structure of the emission.[1]

  • Aprotic Solvents: In aprotic solvents, the acid-base equilibrium is less significant. The fluorescence behavior is primarily governed by the polarity of the solvent and the potential for intermolecular interactions. In nonpolar aprotic solvents, the broad, structureless emission from the intramolecular charge-transfer (ICT) state is often observed. As the solvent polarity increases, the emission can be further red-shifted due to the stabilization of the more polar excited state. In some aprotic solvents, particularly at higher concentrations, the formation of hydrogen-bonded ground-state dimers can occur, which can then lead to excimer emission upon excitation.[1]

pH Effects

The pH of the medium directly controls the acid-base equilibrium of 9-anthroic acid and, consequently, its fluorescence characteristics.

  • Acidic Conditions: In acidic solutions, the equilibrium shifts towards the protonated carboxylic acid form. This species exhibits the characteristic broad and structureless fluorescence with a large Stokes shift due to the excited-state intramolecular rotation of the -COOH group.

  • Neutral to Basic Conditions: As the pH increases, the carboxylic acid group deprotonates to form the anthroate anion (-COO⁻). This anion displays a structured, anthracene-like fluorescence. The transition between these two distinct emission profiles can be used to determine the ground and excited-state pKa values of 9-anthroic acid.[2]

Concentration Effects: Dimer and Excimer Formation

At higher concentrations, intermolecular interactions become significant, leading to the formation of dimers and excimers.

  • Dimer Formation: 9-Anthroic acid molecules can form hydrogen-bonded dimers in the ground state, particularly in nonpolar solvents or at high concentrations in protic solvents. These dimers have their own absorption and emission characteristics.[1]

  • Excimer Formation: An excimer is an excited-state dimer that is formed when an excited monomer interacts with a ground-state monomer. Excimer emission is typically broad, structureless, and significantly red-shifted compared to the monomer fluorescence. The formation of excimers is a diffusion-controlled process and is therefore favored at higher concentrations. The characteristic excimer fluorescence of 9-anthroic acid is often observed around 510 nm.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of 9-anthroic acid in various environments.

Table 1: Absorption Maxima of 9-Anthroic Acid in Various Solvents [1]

SolventAbsorption Maximum (λ_abs, nm)
Water333, 345
Methanol329
Ethanol330
Isopropyl alcohol332
Acetonitrile328
Dimethyl sulfoxide (DMSO)345
Dimethylformamide (DMF)322
Tetrahydrofuran (THF)329
Acetone345
Chloroform331
Ethyl acetate328
Cyclohexane328
n-HeptaneNot specified

Table 2: Fluorescence Properties of 9-Anthroic Acid in Selected Solvents

SolventEmission Maximum (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Excited-State Lifetime (τ_f, ns)
Ethanol411 (monomer), 468 (aggregate)[1]Not specified3.66 (at 357 nm), 9.68 (at 468 nm)[1]
CyclohexaneBroad emission around 470 nm[1]Not specifiedNot specified
WaterStructured emission for anion[1]Not specifiedNot specified

Note: The available quantitative data for fluorescence quantum yields and lifetimes in a wide range of solvents is limited in the surveyed literature. The values in ethanol highlight the presence of multiple emitting species.

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To measure the absorption and fluorescence spectra of 9-anthroic acid under various environmental conditions.

Materials:

  • 9-Anthroic acid (analytical grade)

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water)

  • Buffers for pH control (e.g., phosphate, citrate)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 9-anthroic acid (e.g., 1 mM) in a suitable solvent like ethanol or DMSO.

  • Sample Preparation for Solvent Effects:

    • For each solvent to be tested, prepare a dilute solution of 9-anthroic acid from the stock solution. A typical concentration for studying monomeric behavior is in the micromolar range (e.g., 1-10 µM) to minimize aggregation.

    • Ensure the final absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects in fluorescence measurements.

  • Sample Preparation for pH Effects:

    • Prepare a series of buffer solutions with a range of pH values.

    • Add a small aliquot of the 9-anthroic acid stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the aqueous medium.

  • Sample Preparation for Concentration Effects:

    • Prepare a series of solutions of 9-anthroic acid in a chosen solvent with concentrations ranging from the sub-micromolar to the millimolar range.

  • UV-Vis Absorption Measurements:

    • Record the absorption spectrum of each sample over a suitable wavelength range (e.g., 250-450 nm).

    • Use the pure solvent or buffer as a blank.

  • Fluorescence Measurements:

    • Set the excitation wavelength to a value where the sample absorbs strongly (e.g., one of the absorption maxima).

    • Record the emission spectrum over an appropriate wavelength range (e.g., 380-600 nm).

    • Record the fluorescence spectrum of a blank (pure solvent or buffer) and subtract it from the sample spectra to correct for Raman scattering and other background signals.

    • For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

Determination of Excited-State pKa (pKa*)

The excited-state acidity constant (pKa*) can be estimated using the Förster cycle, which relates the pKa to the absorption and emission spectra of the acidic and basic forms of the molecule.

Signaling Pathways and Experimental Workflows

The complex excited-state behavior of 9-anthroic acid can be visualized through the following diagrams, which illustrate the key photophysical and photochemical pathways.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) 9-AA_monomer 9-AA Monomer (non-planar -COOH) 9-AA_dimer Ground-State Dimer 9-AA_monomer->9-AA_dimer + 9-AA (monomer) (High Concentration) 9-AA_anion 9-AA Anion 9-AA_anion->9-AA_monomer + H+ 9-AA_anion_excited 9-AA Anion 9-AA_anion->9-AA_anion_excited hν (Absorption) 9-AA_monomer_excited_FC 9-AA Monomer (Franck-Condon state) 9-AA_monomer_excited_relaxed 9-AA Monomer (Relaxed ICT state, planar -COOH) 9-AA_monomer_excited_relaxed->9-AA_monomer hν' (Broad, structureless fluorescence) 9-AA_monomer_excited_relaxed->9-AA_monomer Non-radiative decay 9-AA_excimer Excimer 9-AA_monomer_excited_relaxed->9-AA_excimer + 9-AA (monomer) 9-AA_anion_excited->9-AA_anion hν'' (Structured fluorescence) 9-AA_anion_excited->9-AA_anion Non-radiative decay 9-AA_excimer->9-AA_monomer hν''' (Excimer fluorescence) 9-AA_excimer->9-AA_dimer Non-radiative decay

Caption: Key photophysical and photochemical pathways of 9-anthroic acid.

G cluster_workflow Experimental Workflow prep Sample Preparation (Solvent, pH, Concentration) uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence data_analysis Data Analysis (Spectra, Quantum Yield, Lifetime) uv_vis->data_analysis fluorescence->data_analysis interpretation Interpretation (Environmental Effects) data_analysis->interpretation

Caption: A generalized experimental workflow for studying 9-anthroic acid.

Conclusion

The excited-state behavior of 9-anthroic acid is a rich and complex field of study, offering deep insights into fundamental photophysical processes. Its sensitivity to the local environment, manifested through dramatic changes in its fluorescence properties, makes it a powerful probe for a wide range of applications. By carefully controlling and understanding the effects of solvent, pH, and concentration, researchers can harness the unique photophysical characteristics of 9-anthroic acid for advanced scientific and technological pursuits. This guide provides a foundational understanding of these principles, equipping researchers with the knowledge to effectively utilize this versatile fluorescent molecule in their work.

References

Methodological & Application

Using 9-Anthracenecarboxylic Acid as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-AC) is a versatile fluorescent probe with applications spanning cellular biology and drug discovery. Its intrinsic fluorescence is sensitive to the local environment, making it a valuable tool for investigating molecular interactions and physiological processes. This document provides detailed application notes and protocols for utilizing 9-AC as a fluorescent probe, with a focus on its roles as a chloride channel blocker and a probe for studying drug-protein interactions.

Physicochemical Properties and Fluorescence Characteristics

9-AC is a yellow, powdery compound with inherent fluorescence properties. Its absorption and emission spectra are influenced by the solvent polarity and the concentration of the probe itself. At lower concentrations (below 10⁻⁵ mol/L in ethanol), the fluorescence spectrum exhibits a structured, anthracene-like pattern. However, at higher concentrations (above 10⁻³ mol/L), the spectrum shifts to longer wavelengths (a red shift) and becomes a broad, structureless band.[1] This concentration-dependent behavior is important to consider when designing experiments.

The fluorescence of 9-AC can be quenched by various molecules, a property that is exploited in the study of molecular interactions. For instance, its fluorescence intensity is diminished in the presence of cationic surfactants due to the formation of non-fluorescent complexes.[1]

Quantitative Data Summary

The following table summarizes the key photophysical and inhibitory properties of this compound.

PropertyValueConditionsReference(s)
Molar Mass 222.24 g/mol -
Appearance Yellow powderSolid state[1]
Excitation Maximum (λex) ~255 nm, 320-390 nmIn Ethanol
Emission Maximum (λem) ~411 nm (structured), ~470 nm (broad)In Ethanol, concentration-dependent[2]
Fluorescence Lifetime (τ) 3.66 nsIn Ethanol (at 357 nm)[2]
IC50 (Ca2+-activated Cl- currents) 90 µM (+50 mV), 300 µM (-50 mV)Isolated rabbit portal vein smooth muscle cells
IC50 (Caffeine-evoked Ca2+-activated Cl- currents) 650 µMIsolated rabbit portal vein smooth muscle cells

Applications

Chloride Channel Inhibition and Indirect Sensing of Intracellular Chloride

This compound is a well-established inhibitor of various chloride channels, including Ca2+-activated chloride channels (CaCCs).[3] This inhibitory action forms the basis for its use as an indirect fluorescent probe for intracellular chloride levels. By blocking chloride channels, 9-AC can modulate cellular processes that are dependent on chloride flux, and these changes can be monitored using other chloride-sensitive fluorescent indicators.

Mechanism of Action: 9-AC is understood to directly block the pore of several types of chloride channels, thereby physically obstructing the passage of chloride ions.[4] This blockade can be voltage-dependent and may exhibit slow binding and unbinding kinetics.

Mechanism of Chloride Channel Blockade by 9-AC cluster_membrane AC This compound (9-AC) Blocked_Channel Blocked Channel AC->Blocked_Channel Binds to and blocks the channel pore Channel Chloride Channel Membrane Cell Membrane Intracellular Intracellular Space Extracellular Extracellular Space Cl_ion Cl- Cl_ion->Channel Normal Cl- Flux No_Cl_Flux Chloride Flux Inhibited

Caption: Mechanism of 9-AC as a chloride channel blocker.

Investigating Drug-Protein Interactions via Fluorescence Quenching

The intrinsic fluorescence of 9-AC can be quenched upon binding to proteins. This phenomenon can be leveraged to study the binding affinity and kinetics of protein-ligand interactions. The extent of fluorescence quenching is proportional to the concentration of the protein, allowing for the determination of binding constants (Kb) and the number of binding sites (n).

Workflow for Drug-Protein Interaction Study using 9-AC cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of This compound D Titrate fixed concentration of 9-AC with increasing concentrations of Protein A->D B Prepare stock solution of Protein B->D C Prepare buffer solution C->D E Incubate to reach equilibrium D->E F Measure fluorescence emission spectrum after each addition E->F G Correct for inner filter effect (if necessary) F->G H Plot Fluorescence Intensity vs. Protein Concentration G->H I Analyze data using Stern-Volmer equation to determine binding parameters (Kb, n) H->I

Caption: Experimental workflow for studying protein binding using 9-AC.

Experimental Protocols

Protocol 1: Indirect Measurement of Intracellular Chloride Using 9-AC as a Channel Blocker

This protocol describes the use of 9-AC to block chloride channels, with the subsequent measurement of intracellular chloride changes using a separate chloride-sensitive fluorescent dye (e.g., MQAE).

Materials:

  • This compound (9-AC)

  • Chloride-sensitive fluorescent dye (e.g., MQAE)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ionophores for calibration (e.g., nigericin and tributyltin)

  • High-potassium calibration buffers with varying chloride concentrations

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Dye Loading:

    • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips).

    • Load the cells with a chloride-sensitive fluorescent dye (e.g., 5-10 mM MQAE) in serum-free medium for 30-60 minutes at 37°C, following the manufacturer's protocol for the specific dye.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Acquire baseline fluorescence readings of the dye-loaded cells in HBSS.

  • Application of 9-AC:

    • Prepare a stock solution of 9-AC in a suitable solvent (e.g., DMSO).

    • Dilute the 9-AC stock solution in HBSS to the desired final working concentration (e.g., 100 µM).

    • Add the 9-AC solution to the cells and incubate for a sufficient time to achieve channel blockade (this may need to be optimized, but 10-20 minutes is a common starting point).

  • Measurement of Chloride Flux:

    • Induce a change in intracellular chloride by altering the extracellular chloride concentration or by stimulating chloride transport.

    • Monitor the fluorescence of the chloride-sensitive dye over time. A change in fluorescence intensity will indicate a change in intracellular chloride concentration, and the effect of 9-AC will be observed as an attenuation or blockage of this change compared to control cells (not treated with 9-AC).

  • Calibration:

    • At the end of the experiment, perform an in-situ calibration to relate fluorescence intensity to absolute intracellular chloride concentrations.

    • Treat the cells with ionophores (e.g., 10 µM nigericin and 10 µM tributyltin) in high-potassium buffers containing known concentrations of chloride.

    • Measure the fluorescence at each chloride concentration to generate a calibration curve (Stern-Volmer plot).

Protocol 2: Analysis of Protein Binding using Fluorescence Titration

This protocol outlines the steps for determining the binding parameters of a protein to 9-AC.

Materials:

  • This compound (9-AC)

  • Purified protein of interest

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 9-AC in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).

    • Prepare a concentrated stock solution of the protein in the same buffer.

    • All solutions should be filtered and degassed to minimize light scattering.

  • Fluorescence Titration:

    • Place the 9-AC solution in a quartz cuvette and record its initial fluorescence emission spectrum (F₀). The excitation wavelength should be set to the absorption maximum of 9-AC (around 360-380 nm), and the emission spectrum should be scanned over a range that covers its emission maximum (e.g., 400-550 nm).

    • Successively add small aliquots of the concentrated protein solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum (F).

  • Data Analysis:

    • Correct the fluorescence intensity values for dilution by multiplying the observed intensity by the factor (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the volume of the added protein solution.

    • If the protein absorbs at either the excitation or emission wavelength of 9-AC, a correction for the inner filter effect will be necessary.

    • Plot the corrected fluorescence intensity (F) as a function of the protein concentration.

    • Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (protein).

    • For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation: log[(F₀ - F) / F] = log(Kₐ) + n log[Q].

Logical Flow for Indirect Chloride Sensing with 9-AC A Cell with functional Chloride Channels B Load with Chloride-sensitive fluorescent dye (e.g., MQAE) A->B F Treat cells with This compound A->F C Measure baseline fluorescence B->C D Induce Chloride Flux (e.g., change extracellular [Cl-]) C->D E Observe change in fluorescence intensity D->E I Conclusion: 9-AC blocks Chloride Channels, inhibiting Cl- flux E->I G Induce Chloride Flux F->G H Observe attenuated or no change in fluorescence intensity G->H H->I

Caption: Logic for using 9-AC in indirect chloride sensing.

Conclusion

This compound is a valuable and accessible fluorescent probe with multiple applications in biological research and drug development. Its utility as a chloride channel blocker allows for the investigation of the physiological roles of these channels, while its environment-sensitive fluorescence provides a means to study drug-protein interactions. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively employ 9-AC to gain insights into complex biological systems.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Carbonsäuren mit 9-(Hydroxymethyl)anthracen

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Carbonsäuren mit 9-(Hydroxymethyl)anthracen (HMA). Diese Methode dient der Fluoreszenzmarkierung von Carbonsäuren, um eine hochempfindliche Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion zu ermöglichen. Carbonsäuren, insbesondere Fettsäuren, besitzen oft keine nativen Chromophore oder Fluorophore, was ihren direkten Nachweis bei niedrigen Konzentrationen erschwert.[1][2] Die Derivatisierung mit einem fluoreszierenden Reagenz wie HMA erhöht die Nachweisempfindlichkeit erheblich.[1][3]

Prinzip der Methode

Die Derivatisierung basiert auf der Veresterung der Carboxylgruppe der Säure mit der Hydroxylgruppe von 9-(Hydroxymethyl)anthracen.[4] Um diese Reaktion zu ermöglichen, muss die Carbonsäure zunächst aktiviert werden. Hierfür können verschiedene Aktivierungsreagenzien eingesetzt werden, die die Reaktivität der Carboxylgruppe erhöhen.[4] Das resultierende Anthracen-Ester-Derivat ist hochgradig fluoreszierend und kann mittels HPLC leicht von anderen Probenkomponenten getrennt und mit hoher Empfindlichkeit detektiert werden.

Abbildung 1: Allgemeines Reaktionsschema für die HMA-Derivatisierung.

Experimentelle Protokolle

Es werden drei verschiedene Methoden zur Aktivierung der Carbonsäure vorgestellt.[4] Die Wahl der Methode kann von der spezifischen Carbonsäure und der Probenmatrix abhängen.

Benötigte Materialien und Reagenzien
  • 9-(Hydroxymethyl)anthracen (HMA)

  • Zu analysierende Carbonsäure(n)

  • Aktivierungsreagenz:

    • N,N'-Carbonyldiimidazol (CDI)

    • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC) in Kombination mit 4-Dimethylaminopyridin (DMAP) oder N-Hydroxysuccinimid (NHS)

    • 2-Brom-1-methylpyridiniumiodid (BMP)

  • Lösungsmittel: Wasserfreies Acetonitril oder Dichlormethan

  • Triethylamin (TEA) oder eine andere geeignete Base

  • Reaktionsgefäße (z. B. 2-ml-Glasvials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • HPLC-System mit Fluoreszenzdetektor

Protokoll 1: Aktivierung mit N,N'-Carbonyldiimidazol (CDI)

Diese Methode ist robust und führt zu einer vollständigen Umsetzung für viele Carbonsäuren wie Benzoesäure.[4]

  • Vorbereitung: Lösen Sie die Carbonsäureprobe in einem geeigneten Volumen wasserfreiem Acetonitril in einem Reaktionsgefäß.

  • Aktivierung: Fügen Sie eine 2- bis 5-fache molare Überschussmenge an CDI hinzu. Vortexen Sie die Mischung kurz und lassen Sie sie für 15-30 Minuten bei Raumtemperatur reagieren, um die aktivierte Säure (Acylimidazol) zu bilden.[4]

  • Veresterung: Fügen Sie eine molare Überschussmenge an HMA (gelöst in Acetonitril) hinzu.

  • Inkubation: Verschließen Sie das Gefäß fest und inkubieren Sie die Reaktionsmischung für 60 Minuten bei 60 °C.

  • Abkühlung: Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Analyse: Die Probe kann nun direkt oder nach Verdünnung mit der mobilen Phase in das HPLC-System injiziert werden.

Protokoll 2: Aktivierung mit EDC/DMAP

Diese Methode ist eine weitere gängige und effektive Kopplungsstrategie.

  • Vorbereitung: Lösen Sie die Carbonsäureprobe, eine äquimolare Menge HMA und eine katalytische Menge DMAP (ca. 0,1 Äquivalente) in wasserfreiem Dichlormethan oder Acetonitril.

  • Reaktionsstart: Fügen Sie 1,5 Äquivalente EDC zur Lösung hinzu.

  • Inkubation: Verschließen Sie das Gefäß und rühren oder schütteln Sie die Mischung für 2-4 Stunden bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder einer Test-HPLC-Injektion überwacht werden.

  • Aufarbeitung (optional): Falls erforderlich, kann die Reaktion durch Zugabe von Wasser gestoppt und das Produkt durch Flüssig-Flüssig-Extraktion aufgereinigt werden. Meist ist jedoch eine direkte Injektion nach Verdünnung möglich.

  • Analyse: Injizieren Sie die verdünnte Probe in das HPLC-System.

Protokoll 3: Aktivierung mit 2-Brom-1-methylpyridiniumiodid (BMP)

Diese Methode ist ebenfalls effektiv und kann unter milden Bedingungen durchgeführt werden.[4]

  • Vorbereitung: Lösen Sie die Carbonsäure, HMA (1,2 Äquivalente) und BMP (1,5 Äquivalente) in wasserfreiem Acetonitril.

  • Basenzugabe: Fügen Sie Triethylamin (TEA, 2,0 Äquivalente) hinzu, um die Reaktion zu starten.

  • Inkubation: Verschließen Sie das Gefäß und inkubieren Sie es für 90 Minuten bei 40 °C. Die Reaktion kann auch bei Raumtemperatur oder sogar bei 5 °C mit zufriedenstellenden Ergebnissen durchgeführt werden, erfordert dann aber längere Reaktionszeiten.[4]

  • Abkühlung und Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen und injizieren Sie sie nach eventueller Verdünnung in das HPLC-System.

Experimental_Workflow cluster_prep 1. Probenvorbereitung cluster_deriv 2. Derivatisierung cluster_analysis 3. Analyse P1 Carbonsäureprobe in Lösungsmittel D1 Zugabe von Aktivator & HMA P1->D1 D2 Inkubation (Temperatur & Zeit) D1->D2 A1 Abkühlen & Verdünnen D2->A1 A2 HPLC-Injektion A1->A2 A3 Fluoreszenz- detektion A2->A3 A4 Quantifizierung A3->A4

Abbildung 2: Allgemeiner Arbeitsablauf der Derivatisierung und Analyse.

Daten und Ergebnisse

Die Derivatisierung mit HMA ermöglicht den Nachweis von Carbonsäuren im unteren Femtomol-Bereich.[4] Die lipophile Natur der HMA-Ester erfordert typischerweise HPLC-Eluenten mit relativ hohen organischen Anteilen für eine gute chromatographische Trennung.[4]

HPLC-Bedingungen (Beispiel)
ParameterEinstellung
Säule C18 Umkehrphasensäule (z.B. 4.6 x 150 mm, 5 µm)
Mobile Phase A: Wasser; B: Acetonitril oder Methanol
Gradient Linearer Gradient, z.B. von 50% B auf 100% B in 20 min
Flussrate 1.0 mL/min
Injektionsvolumen 10 - 20 µL
Säulentemperatur 30 - 40 °C
Fluoreszenzdetektion Anregung (λex): ~365 nm; Emission (λem): ~410 nm[5][6]
Leistungsdaten
ParameterWertReferenz
Nachweisgrenze (LOD) ca. 100 fmol[4]
Linearität Gut im Bereich von ca. 1-250 nmol/mL (für ähnliche Derivate)[5][6]
Reproduzierbarkeit (RSD) Typischerweise < 5%-

Fehlerbehebung und wichtige Hinweise

  • Wasserfreiheit: Die Verwendung von wasserfreien Lösungsmitteln und Reagenzien ist entscheidend, da Wasser mit den aktivierten Carbonsäuren reagieren und die Ausbeute des gewünschten Esters verringern kann.

  • Reagenzüberschuss: Ein molarer Überschuss des Aktivierungsreagenzes und des HMA ist wichtig, um eine vollständige Umsetzung der Carbonsäure zu gewährleisten.

  • Reaktionszeit und -temperatur: Diese Parameter sollten für spezifische Analyten optimiert werden, um eine maximale Ausbeute zu erzielen und den Zerfall von labilen Verbindungen zu vermeiden.

  • Probenmatrix: Komplexe Matrices wie Plasma können eine Probenvorbereitung (z.B. Flüssig-Flüssig-Extraktion oder Festphasenextraktion) erfordern, um störende Substanzen vor der Derivatisierung zu entfernen.[4]

  • Spezifität: Die Derivatisierungsreaktionen sind nicht immer vollständig spezifisch für Carbonsäuren. Andere funktionelle Gruppen wie Phenole oder Thiole können unter bestimmten Bedingungen ebenfalls reagieren.[4]

References

9-Anthracenecarboxylic Acid: A Versatile Building Block for Advanced Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

9-Anthracenecarboxylic acid (9-ACA) has emerged as a promising organic linker for the construction of metal-organic frameworks (MOFs), a class of porous crystalline materials with exceptional potential in biomedical applications. The inherent properties of the anthracene moiety, such as its planarity, aromaticity, and potential for π-π stacking, combined with the coordinating ability of the carboxylic acid group, make 9-ACA an attractive building block for designing MOFs with tailored functionalities for drug delivery. These MOFs can offer high drug loading capacities, controlled release profiles, and biocompatibility, addressing key challenges in modern therapeutics. This document provides a comprehensive overview of the application of 9-ACA in the development of MOFs for drug delivery, including detailed experimental protocols and characterization data.

Key Properties of 9-ACA-Based MOFs

The unique structural and chemical characteristics of 9-ACA contribute to the desirable properties of the resulting MOFs for drug delivery applications.

Table 1: Physicochemical Properties of Exemplary MOFs Utilizing Anthracene-Based Ligands

MOF DesignationMetal IonAnthracene-based LigandBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
PCN-13Zn9,10-Anthracenedicarboxylate--3.5[1]
ANMOF-74 SeriesZn, Mg, Ni, Co, Mn4,4´-(anthracene-9,10-diyl)bis(2-hydroxybenzoic acid)High--N/A
Co-MOFCo1,1′-(anthracene-9,10-diylbis(methylene)bis(pyridin-1-ium-4-olate))---[2]
Zn-MOFZn1,1′-(anthracene-9,10-diylbis(methylene)bis(pyridin-1-ium-4-olate))---[2]

Note: Direct quantitative data for MOFs synthesized specifically with this compound is limited in the reviewed literature. The table presents data from closely related anthracene-based MOFs to provide an indication of potential properties.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Generic 9-ACA-Based MOF

This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system can be varied to target different framework topologies and properties.

Materials:

  • This compound (9-ACA)

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 1 mmol of the chosen metal salt in 10 mL of DMF.

  • In a separate vial, dissolve 1 mmol of this compound in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 24 hours.

  • Cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours.

Diagram 1: Experimental Workflow for MOF Synthesis

MOF_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Metal_Salt Dissolve Metal Salt in DMF Mixing Combine Solutions in Autoclave Metal_Salt->Mixing Ligand Dissolve 9-ACA in DMF Ligand->Mixing Heating Solvothermal Reaction (120°C, 24h) Mixing->Heating Filtration Filter Crystals Heating->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying

Caption: Workflow for the solvothermal synthesis of a 9-ACA-based MOF.

Protocol 2: Characterization of 9-ACA-Based MOFs

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystalline nature of the material.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.

  • Procedure: A small, accurately weighed sample of the MOF is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is recorded as a function of temperature.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To measure the specific surface area of the porous MOF material.

  • Procedure: The MOF sample is degassed under vacuum at an elevated temperature to remove any adsorbed guest molecules. Then, the adsorption and desorption of nitrogen gas at 77 K are measured at various partial pressures. The BET equation is applied to the adsorption data to calculate the specific surface area.

Protocol 3: Drug Loading into 9-ACA-Based MOFs

This protocol describes a common impregnation method for loading a drug into the pores of a pre-synthesized MOF.

Materials:

  • Activated 9-ACA-based MOF

  • Drug of interest (e.g., Doxorubicin, Ibuprofen)

  • Suitable solvent for the drug

Procedure:

  • Activate the synthesized 9-ACA-based MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and analyzing the drug content.

Diagram 2: Drug Loading Process

Drug_Loading Activated_MOF Activated 9-ACA MOF Impregnation Impregnation (Stirring 24-48h) Activated_MOF->Impregnation Drug_Solution Drug Solution Drug_Solution->Impregnation Separation Centrifugation/ Filtration Impregnation->Separation Washing Wash with Solvent Separation->Washing Drying Dry under Vacuum Washing->Drying Drug_Loaded_MOF Drug-Loaded MOF Drying->Drug_Loaded_MOF

Caption: General workflow for loading a drug into a 9-ACA-based MOF.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to study the release of a loaded drug from the MOF under simulated physiological conditions.

Materials:

  • Drug-loaded 9-ACA-based MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (pH 7.4 or 5.5) in a dialysis bag or a centrifuge tube.

  • Place the container in a shaking incubator or water bath maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Applications in Drug Delivery

MOFs constructed from 9-ACA are being explored for various drug delivery applications, primarily leveraging their potential for high drug loading and stimuli-responsive release.

pH-Responsive Drug Release:

The acidic microenvironment of tumors (pH ~5.5-6.8) compared to normal physiological pH (7.4) provides a trigger for targeted drug release. The coordination bonds between the metal ions and the carboxylate groups of 9-ACA can be susceptible to cleavage under acidic conditions, leading to the degradation of the MOF structure and the subsequent release of the encapsulated drug. This pH-responsive behavior can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.

Diagram 3: pH-Responsive Drug Release Mechanism

Drug_Release cluster_physiological Physiological pH (7.4) cluster_tumor Tumor Microenvironment (pH < 7) Stable_MOF Stable Drug-Loaded MOF Minimal_Release Minimal Drug Release Stable_MOF->Minimal_Release Intact Structure Unstable_MOF Degrading MOF Stable_MOF->Unstable_MOF Acidic Environment Drug_Release Drug Release Unstable_MOF->Drug_Release Framework Decomposition

Caption: Schematic of pH-triggered drug release from a 9-ACA-based MOF.

Biocompatibility and Cytotoxicity

For any material to be used in a biomedical application, its biocompatibility and potential toxicity are of paramount importance. The biocompatibility of MOFs is influenced by the nature of both the metal ions and the organic linkers.[3] While specific in vitro and in vivo biocompatibility data for MOFs synthesized directly from 9-ACA are not extensively available, studies on MOFs with other anthracene-based ligands have shown promising results. For instance, Co-MOF and Zn-MOF synthesized with an anthracene-based ligand demonstrated non-cytotoxicity and cellular internalization in HepG2 human liver cancer cell lines.[2]

It is crucial to conduct thorough cytotoxicity assays, such as MTT or LDH assays, on specific cell lines to evaluate the safety profile of any newly synthesized 9-ACA-based MOF before considering it for in vivo applications.

Future Perspectives

The use of this compound as a building block for MOFs in drug delivery is a promising area of research. Future work should focus on:

  • Systematic Synthesis and Characterization: The synthesis of a wider range of 9-ACA-based MOFs with different metal ions to tune their properties.

  • Quantitative Drug Loading and Release Studies: Detailed investigations into the loading and release kinetics of various therapeutic agents.

  • In-depth Biocompatibility and Toxicity Assessments: Comprehensive in vitro and in vivo studies to establish the safety profiles of these materials.

  • Surface Functionalization: Modification of the MOF surface with targeting ligands to enhance site-specific drug delivery.

  • Computational Modeling: The use of computational methods to predict the properties and drug-hosting capabilities of new 9-ACA-based MOF structures.[4][5]

By addressing these areas, the full potential of this compound as a versatile building block for advanced drug delivery systems can be realized, paving the way for novel and effective therapeutic strategies.

References

Application Notes and Protocols for Fluorescence Labeling of Plasma Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescence labeling of carboxylic acids present in plasma samples. This derivatization is a crucial step for sensitive quantification of otherwise non-fluorescent carboxylic acids using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

Carboxylic acids are a diverse group of molecules that play critical roles in various physiological and pathological processes, including metabolism and cell signaling. Their accurate quantification in plasma is essential for biomarker discovery, disease diagnosis, and pharmacokinetic studies in drug development. Due to the lack of native fluorescence in most carboxylic acids, a pre-column derivatization step with a fluorescent labeling agent is necessary to enhance detection sensitivity and selectivity.[1][2][3] This protocol outlines the necessary steps from plasma sample preparation to the final labeling of extracted carboxylic acids, providing researchers with a robust methodology for their analysis.

Data Presentation: Comparison of Fluorescent Labeling Reagents

The selection of a suitable fluorescent labeling reagent is critical for the success of the analysis. The ideal reagent should be highly reactive towards carboxylic acids, form stable derivatives, and exhibit a strong fluorescence signal.[2] The table below summarizes the key characteristics of several common fluorescent labels for carboxylic acids.

Fluorescent LabelAbbreviationExcitation (λex) (nm)Emission (λem) (nm)Typical Derivatization ConditionsDetection Limit
9-Chloromethylanthracene9-CMA36541075°C for 50 minutes in acetonitrile with a catalyst.[1][4]0.18 to 2.53 pmol[4]
9-AnthryldiazomethaneADAMNot SpecifiedNot SpecifiedRoom temperature for at least 60 minutes in ethyl acetate.[1]Not Specified
9-Fluorenylmethyl chloroformateFMOC-ClNot SpecifiedNot Specified60°C for 10 minutes.[1]Not Specified
4-Bromomethyl-6,7-dimethoxycoumarin4-Br-MmcNot SpecifiedNot Specified60-80°C for 30-60 minutes in acetone with a catalyst and base.[2][3]Data not readily available
1-PyrenemethylamineNot SpecifiedNot SpecifiedDerivatization in the presence of coupling agents like EDC and HOBt.[5]2.3-8.0 fmol[5]

Experimental Workflow

The overall experimental workflow for the fluorescence labeling of plasma carboxylic acids involves several key stages, from sample collection to the final derivatized product ready for analysis.

Workflow cluster_plasma Plasma Sample Preparation cluster_extraction Carboxylic Acid Extraction cluster_labeling Fluorescence Labeling cluster_analysis Sample Ready for Analysis plasma_collection 1. Plasma Collection (e.g., EDTA tubes) centrifugation 2. Centrifugation (to remove cells) plasma_collection->centrifugation supernatant 3. Collect Supernatant (Plasma) centrifugation->supernatant acidification 4. Acidification of Plasma supernatant->acidification Transfer Plasma extraction 5. Liquid-Liquid Extraction (e.g., with methyl tert-butyl ether) acidification->extraction evaporation 6. Evaporation of Solvent extraction->evaporation reconstitution 7. Reconstitution of Dried Extract evaporation->reconstitution Prepare for Labeling derivatization 8. Derivatization Reaction (add fluorescent label and catalyst) reconstitution->derivatization incubation 9. Incubation (specific time and temperature) derivatization->incubation final_sample 10. Labeled Carboxylic Acids (ready for HPLC injection) incubation->final_sample Reaction Complete

Caption: Experimental workflow for fluorescence labeling of plasma carboxylic acids.

Experimental Protocols

This section provides detailed methodologies for plasma sample preparation and two distinct fluorescence labeling protocols using 9-Chloromethylanthracene (9-CMA) and 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc).

Plasma Sample Preparation and Carboxylic Acid Extraction

This protocol is a general procedure for the extraction of carboxylic acids from plasma, which is a necessary step prior to derivatization.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl), 1N

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Acidification: To 100 µL of human plasma in a centrifuge tube, add 50 µL of 1N HCl to acidify the sample.

  • Extraction: Add 500 µL of methyl tert-butyl ether to the acidified plasma.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the carboxylic acids into the organic layer.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (containing the carboxylic acids) to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for the derivatization reaction.

Protocol for Fluorescence Labeling with 9-Chloromethylanthracene (9-CMA)

This protocol is based on the derivatization of carboxylic acids with 9-CMA to yield highly fluorescent esters.[1][4]

Materials:

  • Dried carboxylic acid extract from plasma

  • 9-Chloromethylanthracene (9-CMA) solution (1 or 10 mmol/mL in acetonitrile)[1]

  • Tetrabutylammonium bromide solution (20 mmol/mL in acetonitrile)[1]

  • Acetonitrile (HPLC grade)

  • Thermostatic water bath or heating block

Procedure:

  • Reagent Addition: To the dried carboxylic acid extract, add 50 µL of the 9-CMA solution.[1]

  • Catalyst Addition: Add the tetrabutylammonium bromide solution.[1]

  • Solvent Addition: Add 0.5 mL of acetonitrile.[1]

  • Incubation: Incubate the mixture at 75°C for 50 minutes in the dark.[1]

  • Cooling: Cool the reaction mixture to room temperature.[1]

  • Dilution: Dilute the solution to 1 mL with acetonitrile for HPLC analysis.[1]

Protocol for Fluorescence Labeling with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

This protocol utilizes the coumarin-based reagent 4-Br-Mmc to form highly fluorescent esters with carboxylic acids.[2][3]

Materials:

  • Dried carboxylic acid extract from plasma

  • 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) solution (1 mg/mL in acetone)[3]

  • 18-crown-6 ether solution (1 mg/mL in acetone)[3]

  • Anhydrous potassium carbonate

  • Acetone (HPLC grade)

  • Heating block or water bath

Procedure:

  • Reconstitution: Dissolve the dried carboxylic acid extract in 100 µL of acetone.[3]

  • Reagent Addition: Add a molar excess of the 4-Br-Mmc solution.

  • Catalyst and Base Addition: Add a catalytic amount of 18-crown-6 solution and a small amount of anhydrous potassium carbonate.[2][3]

  • Incubation: Heat the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).[3]

  • Cooling: After incubation, cool the reaction mixture to room temperature.[3] The resulting solution containing the fluorescently labeled carboxylic acid can be directly injected into the HPLC system.[2]

Signaling Pathway and Logical Relationship Diagram

The derivatization of carboxylic acids for fluorescence detection is a chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship in the derivatization reaction.

Derivatization cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products CA Carboxylic Acid (R-COOH) Prod Fluorescent Ester (R-CO-O-Label) CA->Prod FL Fluorescent Label (e.g., 9-CMA) FL->Prod Cat Catalyst/Base Cat->Prod Cond Heat & Incubation Time Cond->Prod

Caption: Logical diagram of the carboxylic acid derivatization reaction.

By following these protocols, researchers can effectively label carboxylic acids from plasma samples, enabling sensitive and accurate quantification for a wide range of applications in life sciences and drug development.

References

9-Anthracenecarboxylic Acid: A Tool for Investigating Chloride Channels in Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-AC) is a well-established inhibitor of a variety of chloride channels. In cardiac electrophysiology, it serves as a valuable pharmacological tool to investigate the roles of different chloride currents in shaping the cardiac action potential and in the pathophysiology of cardiac diseases. 9-AC is known to block several types of chloride channels, including calcium-activated chloride channels (CaCCs), the cystic fibrosis transmembrane conductance regulator (CFTR), and members of the ClC family of voltage-gated chloride channels.[1] Its primary mechanism of action is the physical occlusion of the channel pore, a process that is generally reversible and dose-dependent.[1] This document provides detailed application notes and experimental protocols for the use of 9-AC as a chloride channel blocker in cardiac cells.

Mechanism of Action in Cardiac Cells

In the context of cardiac myocytes, 9-AC is particularly noted for its inhibition of the swelling-activated chloride current (ICl,swell). This current, predominantly carried by ClC-3 channels, is activated by osmotic stress and mechanical stretch.[2][3] Under pathological conditions such as heart failure, ICl,swell can be persistently active even under isotonic conditions.[2][3][4] By blocking ICl,swell, 9-AC allows researchers to probe the contribution of this current to cell volume regulation and its influence on the cardiac action potential.

Chloride currents in cardiomyocytes, such as ICl,swell and the calcium-activated chloride current (ICl,Ca), contribute to the repolarization phases of the action potential.[1][5] Specifically, ICl,Ca is involved in the early, rapid repolarization (Phase 1).[1] The activation of these outward currents (chloride influx) helps to shorten the action potential duration.[1][5] Consequently, the application of 9-AC, by blocking these currents, is expected to prolong the action potential duration, an effect that can be studied to understand the role of chloride channels in both normal and diseased cardiac tissue.

Data Presentation: Inhibitory Concentrations of 9-AC

Cell TypeChloride CurrentIC50 (µM)VoltageReference
Rabbit Portal Vein Smooth MuscleSpontaneous Transient Inward Currents90+50 mV[2][5]
300-50 mV[2][5]
Caffeine-evoked Ca2+-activated Cl- Current650Not specified[2][5]
Guinea Pig Outer Hair CellsPrestin-associated charge movement928 ± 66Not specified[4]

Note: Researchers should perform dose-response experiments to determine the optimal concentration of 9-AC for their specific cardiac cell type and experimental setup. A concentration of 1 mM (1000 µM) has been effectively used to inhibit ICl,swell in canine ventricular myocytes.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 100 mM stock solution of 9-AC by dissolving the appropriate amount of 9-AC powder in high-quality DMSO. For example, to make 1 ml of a 100 mM stock solution, dissolve 22.22 mg of 9-AC (MW: 222.24 g/mol ) in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Electrophysiological Recording of Swelling-Activated Chloride Current (ICl,swell) in Ventricular Myocytes using Perforated Patch-Clamp

This protocol is adapted from general patch-clamp procedures and knowledge of ICl,swell characteristics.

  • Cell Preparation:

    • Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols.

    • Allow the isolated myocytes to stabilize before initiating recordings.

  • Solutions:

    • Extracellular (Bath) Solution (Isotonic): (in mM) 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block potassium currents, CsCl is used instead of KCl.

    • Extracellular (Bath) Solution (Hypotonic): To induce swelling and activate ICl,swell, reduce the NaCl concentration to ~95 mM to achieve a ~70% hypotonic solution.

    • Intracellular (Pipette) Solution: (in mM) 120 CsCl, 1 MgCl2, 10 HEPES, 5 Mg-ATP, 10 EGTA. Adjust pH to 7.2 with CsOH. This high chloride concentration helps to shift the chloride reversal potential to near 0 mV, allowing for the recording of outward chloride currents.

    • Perforating Agent: Prepare a stock solution of Amphotericin B in DMSO (e.g., 60 mg/ml). Immediately before use, dilute the stock into the intracellular solution to a final concentration of 240 µg/ml. Sonicate for 30 seconds to aid dissolution.

  • Patch-Clamp Procedure:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

    • Backfill the pipette with the Amphotericin B-containing intracellular solution.

    • Obtain a giga-ohm seal (>1 GΩ) on a healthy ventricular myocyte.

    • Monitor the perforation process by observing the decrease in access resistance. This typically takes 10-20 minutes.

    • Once a stable perforated-patch configuration is achieved, switch to voltage-clamp mode.

  • Voltage-Clamp Protocol to Record ICl,swell:

    • Hold the cell at a holding potential of -40 mV.

    • Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments for a duration of 500 ms.

    • Record baseline currents in the isotonic extracellular solution.

    • Perfuse the cell with the hypotonic extracellular solution to activate ICl,swell. Repeat the voltage-step protocol.

    • To test the effect of 9-AC, perfuse the cell with the hypotonic solution containing the desired concentration of 9-AC (e.g., starting with a range of 100 µM to 1 mM). Dilute the 9-AC stock solution directly into the hypotonic solution.

    • Record the currents in the presence of 9-AC.

    • To test for reversibility, perfuse the chamber with the hypotonic solution without 9-AC (washout).

Visualizations

Signaling Pathway of ICl,swell Activation and Inhibition by 9-AC

G cluster_stimulus Stimuli cluster_cell Cardiac Myocyte Osmotic Swelling Osmotic Swelling ICl,swell Activation ICl,swell Activation Osmotic Swelling->ICl,swell Activation Mechanical Stretch Mechanical Stretch Mechanical Stretch->ICl,swell Activation ClC-3 Channel ClC-3 Channel Action Potential Shortening Action Potential Shortening ClC-3 Channel->Action Potential Shortening Cl- influx ICl,swell Activation->ClC-3 Channel Cell Volume Increase Cell Volume Increase ICl,swell Activation->Cell Volume Increase counteracted by Cl- efflux 9-AC 9-AC 9-AC->ClC-3 Channel blocks

Caption: Activation of ICl,swell and its inhibition by 9-AC in cardiac myocytes.

Experimental Workflow for Characterizing 9-AC Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Cardiomyocytes Isolate Cardiomyocytes Perforated Patch-Clamp Perforated Patch-Clamp Isolate Cardiomyocytes->Perforated Patch-Clamp Prepare Solutions Prepare Solutions Prepare Solutions->Perforated Patch-Clamp 9-AC Stock 9-AC Stock Apply 9-AC Apply 9-AC 9-AC Stock->Apply 9-AC Record Baseline Current Record Baseline Current Perforated Patch-Clamp->Record Baseline Current Activate ICl,swell Activate ICl,swell Record Baseline Current->Activate ICl,swell Measure Current Amplitude Measure Current Amplitude Record Baseline Current->Measure Current Amplitude Activate ICl,swell->Apply 9-AC Activate ICl,swell->Measure Current Amplitude Washout Washout Apply 9-AC->Washout Apply 9-AC->Measure Current Amplitude Washout->Measure Current Amplitude Generate I-V Curves Generate I-V Curves Measure Current Amplitude->Generate I-V Curves Dose-Response Analysis Dose-Response Analysis Generate I-V Curves->Dose-Response Analysis

Caption: Workflow for studying 9-AC effects on ICl,swell in cardiomyocytes.

Logical Relationship of 9-AC, Chloride Channels, and Cardiac Action Potential

G 9-AC 9-AC Chloride Channels Cardiac Cl- Channels (e.g., ClC-3, CaCC) 9-AC->Chloride Channels Inhibits Action Potential Duration Action Potential Duration 9-AC->Action Potential Duration Leads to Prolongation Chloride Current Outward Cl- Current (ICl,swell, ICl,Ca) Chloride Channels->Chloride Current Mediates Action Potential Repolarization Action Potential Repolarization Chloride Current->Action Potential Repolarization Contributes to Action Potential Repolarization->Action Potential Duration Determines

Caption: 9-AC's impact on chloride channels and the cardiac action potential.

References

Application Note: Quantitative Analysis of Cationic Surfactants Using 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative determination of cationic surfactants using a spectrofluorimetric assay based on the fluorescence quenching of 9-anthracenecarboxylic acid (9-AC). This method offers a simple, cost-effective, and sensitive alternative to traditional titrimetric and spectrophotometric techniques. The protocol is based on the interaction between 9-AC and cationic surfactants, leading to a measurable decrease in fluorescence intensity that is proportional to the surfactant concentration. This application note includes a comprehensive experimental protocol, quantitative data for various surfactants, and graphical representations of the workflow and underlying chemical principles.

Introduction

Cationic surfactants are amphiphilic molecules that possess a positively charged hydrophilic head group. They are widely utilized in various industries, including pharmaceuticals, cosmetics, and disinfectants, for their antimicrobial, antistatic, and softening properties. Accurate quantification of these surfactants is crucial for quality control, formulation development, and environmental monitoring. Traditional methods for cationic surfactant analysis, such as two-phase titration, can be time-consuming and often involve hazardous chlorinated solvents.[1] Spectrophotometric methods, while available, can suffer from interference.[2]

The spectrofluorimetric method described herein leverages the phenomenon of fluorescence quenching. This compound (9-AC) is a fluorescent probe whose emission intensity is quenched upon interaction with cationic surfactants. This quenching is primarily a static process, resulting from the formation of a non-fluorescent complex between the fluorophore (9-AC) and the quencher (cationic surfactant).[3][4] The degree of quenching provides a direct measure of the cationic surfactant concentration.

Principle of the Method

The underlying principle of this assay is the fluorescence quenching of this compound by cationic surfactants. In an aqueous solution, 9-AC exhibits strong fluorescence under specific excitation wavelengths. When cationic surfactants are introduced, they can form ion pairs or aggregates with the anionic 9-AC molecules. This interaction facilitates a static quenching mechanism, where a non-fluorescent ground-state complex is formed between 9-AC and the surfactant molecules. The decrease in fluorescence intensity is directly proportional to the concentration of the cationic surfactant.

cluster_0 Mechanism of Fluorescence Quenching 9AC_excited 9-AC (Excited State) 9AC_ground 9-AC (Ground State) 9AC_excited->9AC_ground Emits Light Fluorescence Fluorescence Emission 9AC_excited->Fluorescence 9AC_ground->9AC_excited Excitation Light CationicSurfactant Cationic Surfactant Complex Non-fluorescent Ground-State Complex Quenching Fluorescence Quenching Complex->Quenching 9AC_groundCationicSurfactant 9AC_groundCationicSurfactant 9AC_groundCationicSurfactant->Complex Complex Formation

Caption: Mechanism of 9-AC fluorescence quenching by cationic surfactants.

Experimental Protocol

This protocol is adapted from the spectrofluorimetric assay method.[3]

Materials and Reagents
  • This compound (9-AC): Analytical grade

  • Cationic Surfactants:

    • Cetyltrimethylammonium bromide (CTAB)

    • Cetylpyridinium chloride (CPC)

    • Benzalkonium chloride (BAC)

    • Tetradecyltrimethylammonium bromide (TTAB)

  • Ethanol: Spectroscopic grade

  • Deionized Water

  • Standard laboratory glassware: Volumetric flasks, pipettes, cuvettes

Equipment
  • Spectrofluorometer: Capable of excitation at 365 nm and emission scanning.

  • pH meter

  • Analytical balance

  • Vortex mixer

Preparation of Solutions
  • 9-AC Stock Solution (1.0 x 10⁻³ M): Dissolve an accurately weighed amount of 9-AC in a small volume of ethanol and dilute with deionized water to the final volume in a volumetric flask.

  • 9-AC Working Solution (5.0 x 10⁻⁶ M): Dilute the 9-AC stock solution with deionized water to achieve the desired concentration.

  • Cationic Surfactant Stock Solutions (1.0 x 10⁻³ M): Prepare individual stock solutions for each cationic surfactant by dissolving the appropriate amount in deionized water.

  • Cationic Surfactant Working Solutions: Prepare a series of standard solutions of each cationic surfactant by serial dilution of the stock solution with deionized water.

Experimental Workflow

cluster_workflow Experimental Workflow prep_solutions Prepare 9-AC and Cationic Surfactant Solutions mix_reagents Mix 9-AC Working Solution with Surfactant Standards/Samples prep_solutions->mix_reagents incubate Incubate for 10 minutes at room temperature mix_reagents->incubate measure_fluorescence Measure Fluorescence Intensity (λex = 365 nm, λem = 412 nm) incubate->measure_fluorescence create_calibration Plot Calibration Curve (F₀/F vs. Concentration) measure_fluorescence->create_calibration analyze_unknowns Determine Concentration of Unknown Samples create_calibration->analyze_unknowns

Caption: Step-by-step workflow for cationic surfactant analysis using 9-AC.

Measurement Procedure
  • Pipette a fixed volume of the 9-AC working solution into a series of test tubes.

  • Add increasing volumes of the cationic surfactant standard solutions to the respective test tubes.

  • Adjust the final volume of each tube to be constant with deionized water.

  • Prepare a blank solution containing only the 9-AC working solution and deionized water.

  • Vortex each solution and allow them to stand for 10 minutes at room temperature to ensure complete interaction.

  • Set the spectrofluorometer with the excitation wavelength at 365 nm and the emission wavelength at 412 nm.

  • Measure the fluorescence intensity (F) of each standard solution and the blank (F₀).

  • Plot a calibration curve of F₀/F versus the concentration of the cationic surfactant.

  • For unknown samples, repeat steps 1, 3, 5, and 7, and determine the concentration from the calibration curve.

Quantitative Data

The performance of the 9-AC spectrofluorimetric method for the quantification of various cationic surfactants is summarized below. The data is based on a study by Liu et al.[3]

Cationic SurfactantLinear Range (x 10⁻⁶ M)Correlation Coefficient (R)Limit of Detection (LOD) (x 10⁻⁷ M)
Cetyltrimethylammonium bromide (CTAB) 0.5 - 100.99821.5
Tetradecyltrimethylammonium bromide (TTAB) 0.5 - 120.99791.8
Benzalkonium chloride (BAC) 0.8 - 150.99852.5
Cetylpyridinium chloride (CPC) 0.6 - 110.99811.9

Interference Studies

The selectivity of the method was evaluated by assessing the impact of common interfering substances. The tolerance level was defined as the concentration of the interfering species that caused a relative error of less than ±5% in the determination of 5.0 x 10⁻⁶ M CTAB.

Interfering IonTolerance Ratio (Interferent Conc. / CTAB Conc.)
K⁺, Na⁺, Mg²⁺, Ca²⁺, Al³⁺ > 1000
Zn²⁺, Cu²⁺, Fe³⁺ 500
Anionic Surfactants (e.g., SDS) 1
Non-ionic Surfactants 50

Conclusion

The spectrofluorimetric assay using this compound provides a rapid, sensitive, and reliable method for the quantitative analysis of cationic surfactants. The procedure avoids the use of toxic organic solvents and is less susceptible to interference from common inorganic ions compared to other methods. The strong correlation between fluorescence quenching and surfactant concentration allows for accurate determination at low concentrations. This method is well-suited for applications in pharmaceutical quality control, formulation analysis, and environmental monitoring where precise measurement of cationic surfactants is required. However, it is important to note that anionic surfactants can significantly interfere with the analysis.

References

Synthesis of Fluorescent Dyes from 9-Anthracenecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent dyes derived from 9-Anthracenecarboxylic acid. This class of dyes is of significant interest due to the inherent fluorescence of the anthracene core, which can be modulated by chemical modification, making them suitable for a wide range of applications including as fluorescent probes, in molecular switches, and for bioimaging.

Introduction

This compound is a versatile starting material for the synthesis of a variety of fluorescent dyes. The carboxylic acid group at the 9-position of the anthracene ring provides a convenient handle for derivatization, most commonly through the formation of esters and amides. These modifications allow for the fine-tuning of the dye's photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. Furthermore, functional groups can be introduced to confer specificity towards certain analytes or cellular compartments, making these dyes valuable tools in biological and pharmaceutical research.

Synthetic Pathways

The primary synthetic routes for generating fluorescent dyes from this compound involve the conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides, which are then reacted with alcohols or amines to form the corresponding esters or amides.

Synthesis_Pathways This compound This compound 9-Anthracenoyl Chloride 9-Anthracenoyl Chloride This compound->9-Anthracenoyl Chloride SOCl₂ or (COCl)₂ Fluorescent Ester Fluorescent Ester 9-Anthracenoyl Chloride->Fluorescent Ester R-OH, Base Fluorescent Amide Fluorescent Amide 9-Anthracenoyl Chloride->Fluorescent Amide R-NH₂, Base

Caption: General synthetic scheme for the preparation of fluorescent esters and amides from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble Fluorescent Amide Probe

This protocol describes the synthesis of a water-soluble fluorescent probe by reacting this compound with a polyamine, rendering the hydrophobic anthracene core soluble in aqueous media. This is achieved by first converting the carboxylic acid to its more reactive acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Tris(2-aminoethyl)amine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol

  • Ethyl acetate

  • Triethylamine (TEA) or other suitable base

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 9-Anthracenoyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 9-anthracenoyl chloride is a yellow solid and is typically used in the next step without further purification.

Step 2: Synthesis of the Amide-Functionalized Anthracene

  • In a separate flask, dissolve tris(2-aminoethyl)amine (an excess, e.g., 3.0 eq) and a base such as triethylamine (3.0 eq) in anhydrous DCM.

  • Cool the amine solution in an ice bath.

  • Dissolve the crude 9-anthracenoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by precipitation. Dissolve the solid in methanol and precipitate the product by adding ethyl acetate. Filter to recover the purified water-soluble amine-functionalized anthracene derivative.

Protocol 2: General Esterification using Phosphoryl Chloride (POCl₃)

This protocol provides a general method for the esterification of this compound with various alcohols using phosphoryl chloride as a dehydrating agent.

Materials:

  • This compound

  • Alcohol (R-OH, e.g., methanol, ethanol, propanol)

  • Phosphoryl chloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (which also serves as the solvent, use a sufficient amount).

  • Cool the solution in an ice bath.

  • Add phosphoryl chloride (1.2 eq) dropwise to the cold solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. For less reactive alcohols, the mixture may be heated to reflux.

  • Upon completion, pour the reaction mixture over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent dyes derived from this compound are highly dependent on their chemical structure and the solvent environment. The following table summarizes key photophysical data for this compound and some of its derivatives.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
This compoundEthanol255, 345, 363, 383411-
This compoundAcetonitrile330, 347, 365, 385405-
This compoundWater333, 345--
Methyl 9-anthroate----
N-(2-aminoethyl)-9-anthracenecarboxamide----

Data for specific ester and amide derivatives is often reported within individual research articles and can vary. Researchers should consult the primary literature for specific values for their compound of interest.

Application Note: Detection of Mitochondrial Hypochlorite

Introduction: Mitochondrial hypochlorite (ClO⁻) is a reactive oxygen species (ROS) that plays a crucial role in cellular signaling and pathology. Fluorescent probes capable of selectively detecting mitochondrial ClO⁻ are valuable tools for studying its biological functions. 9-Anthracenecarboxamide derivatives can be designed as "off-on" fluorescent probes for this purpose.

Probe Design and Mechanism: A 9-anthracenecarboxamide core can be functionalized with a moiety that is selectively oxidized by hypochlorite. This oxidation event leads to a change in the electronic properties of the fluorophore, resulting in a "turn-on" of fluorescence. To target the mitochondria, a lipophilic cationic group, such as a triphenylphosphonium (TPP) moiety, is often incorporated into the probe's structure.

Hypochlorite_Detection cluster_workflow Detection Workflow Probe Incubation Probe Incubation Cellular Uptake Cellular Uptake Probe Incubation->Cellular Uptake Mitochondrial Accumulation Mitochondrial Accumulation Cellular Uptake->Mitochondrial Accumulation Hypochlorite Sensing Probe + ClO⁻ → Oxidized Probe Mitochondrial Accumulation->Hypochlorite Sensing Mitochondrial Accumulation->Hypochlorite Sensing TPP-mediated targeting Fluorescence Imaging Increased Fluorescence Signal Hypochlorite Sensing->Fluorescence Imaging

Caption: Workflow for the detection of mitochondrial hypochlorite using a 9-anthracenecarboxamide-based fluorescent probe.

Experimental Workflow:

  • Probe Synthesis: Synthesize the 9-anthracenecarboxamide probe with a hypochlorite-reactive group and a mitochondrial targeting moiety (e.g., TPP).

  • Cell Culture: Culture the cells of interest (e.g., HeLa cells) under standard conditions.

  • Probe Loading: Incubate the cultured cells with a solution of the fluorescent probe in a suitable buffer (e.g., PBS) for a specific duration to allow for cellular uptake and mitochondrial accumulation.

  • Induction of Hypochlorite (Optional): To induce endogenous hypochlorite production, cells can be treated with a stimulating agent.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the anthracene-based fluorophore. An increase in fluorescence intensity within the mitochondria indicates the presence of hypochlorite.

  • Data Analysis: Quantify the fluorescence intensity in the mitochondrial region to determine the relative levels of hypochlorite under different experimental conditions.

Conclusion

This compound is a valuable and readily available platform for the development of novel fluorescent dyes. The straightforward synthesis of esters and amides allows for extensive chemical diversification, enabling the creation of probes with tailored photophysical properties and biological targeting capabilities. The protocols and application notes provided herein serve as a guide for researchers to synthesize and utilize these versatile fluorescent compounds in their studies.

Application Notes and Protocols for Fluorescence Quenching Studies with 9-Aminoacridine (9-ACA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminoacridine (9-ACA) is a robust fluorescent probe characterized by its sensitivity to the local microenvironment. Its fluorescence properties, particularly its intensity and lifetime, are significantly altered upon interaction with various molecules, making it an invaluable tool for studying molecular interactions. Fluorescence quenching, the process by which the fluorescence intensity of a fluorophore is decreased, serves as a powerful method to probe the dynamics of these interactions.

This document provides a detailed experimental protocol for conducting fluorescence quenching studies using 9-ACA. The primary application detailed is the study of 9-ACA's interaction with a common collisional quencher, acrylamide, and its interaction with double-stranded DNA (dsDNA) through intercalation, a process highly relevant in drug development and molecular biology.

Mechanisms of Quenching:

Fluorescence quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in a non-radiative return to the ground state. This process is dependent on the diffusion of the fluorophore and quencher.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

The Stern-Volmer equation is fundamental to analyzing fluorescence quenching data:

I0 / I = 1 + KSV[Q] = 1 + kqτ0[Q]

Where:

  • I0 is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • KSV is the Stern-Volmer quenching constant.

  • kq is the bimolecular quenching rate constant.

  • τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.[1]

  • [Q] is the concentration of the quencher.

Key Properties of 9-ACA

The photophysical properties of 9-ACA are crucial for designing and interpreting fluorescence quenching experiments.

PropertyValueReference
Absorption Maxima (λabs) ~402 nm, ~425 nm
Excitation Wavelength (λex) 405 - 423 nm[2]
Emission Maxima (λem) ~455 nm, ~483 nm
Fluorescence Lifetime (τ0) ~16.5 - 17.0 ns[2]
Solubility Soluble in ethanol, DMSO, and water (at acidic pH)

Experimental Protocols

Materials and Instrumentation

Materials:

  • 9-Aminoacridine (9-ACA), high purity

  • Quencher (e.g., Acrylamide or calf thymus DNA)

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Spectroscopic grade solvents (e.g., ethanol or DMSO for stock solutions)

  • Volumetric flasks and micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with temperature control

  • Analytical balance

Preparation of Solutions

1. 9-ACA Stock Solution (1 mM):

  • Accurately weigh the required amount of 9-ACA.
  • Dissolve in a minimal amount of DMSO or ethanol.
  • Bring the final volume up with the chosen buffer (e.g., PBS) in a volumetric flask.
  • Store protected from light at 4°C.

2. 9-ACA Working Solution (e.g., 10 µM):

  • Dilute the 1 mM stock solution with the buffer to the final desired concentration. The absorbance of this solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

3. Quencher Stock Solution (e.g., 1 M Acrylamide or 1 mg/mL dsDNA):

  • Accurately weigh the quencher and dissolve it in the buffer in a volumetric flask.

4. Sample Preparation for Titration:

  • Prepare a series of samples in cuvettes.
  • Each cuvette should contain the same concentration of 9-ACA (from the working solution).
  • Add increasing volumes of the quencher stock solution to each cuvette to achieve the desired final quencher concentrations.
  • Ensure the total volume in each cuvette is the same by adding buffer.
  • Include a blank sample containing only the buffer and a reference sample containing only the 9-ACA working solution (for I0 measurement).

Data Acquisition
  • Absorbance Spectra:

    • Record the absorbance spectra of the 9-ACA solution and the quencher solution to check for potential inner filter effects (where the quencher absorbs at the excitation or emission wavelengths of the fluorophore).

  • Fluorescence Measurements:

    • Set the spectrofluorometer to the appropriate excitation wavelength for 9-ACA (e.g., 410 nm).

    • Set the emission wavelength range (e.g., 430 - 550 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Allow the samples to equilibrate at a constant temperature (e.g., 25°C).

    • Measure the fluorescence emission spectrum for each sample, starting with the 9-ACA solution without the quencher (I0).

    • Record the fluorescence intensity at the emission maximum for each sample (I).

Data Presentation and Analysis

Stern-Volmer Analysis for Acrylamide Quenching

The following table presents hypothetical data for the quenching of 10 µM 9-ACA by acrylamide in PBS buffer at 25°C.

[Acrylamide] (M)Fluorescence Intensity (I) (a.u.)I0/I
0.00985.31.00
0.02752.11.31
0.04608.91.62
0.06505.31.95
0.08428.42.30
0.10369.02.67

Analysis:

  • Plot I0/I versus the quencher concentration [Q].

  • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, KSV.

  • Calculate the bimolecular quenching constant, kq, using the equation kq = KSV / τ0, where τ0 is the fluorescence lifetime of 9-ACA (~17.0 ns).

ParameterValue
KSV (M-1) 16.7
τ0 (ns) 17.0
kq (M-1s-1) 9.82 x 108
Analysis of 9-ACA Intercalation into DNA

The binding of 9-ACA to dsDNA can be analyzed to determine the binding constant (Kb) and the number of binding sites (n) using the following equation:

log[(I0 - I) / I] = log Kb + n log[Q]

The following table presents hypothetical data for the quenching of 10 µM 9-ACA by dsDNA.

[dsDNA] (µM)Fluorescence Intensity (I) (a.u.)(I0 - I) / Ilog[(I0 - I) / I]log[dsDNA]
0985.3---
5788.20.25-0.600.70
10656.90.50-0.301.00
20492.71.000.001.30
40328.52.000.301.60
80205.33.800.581.90

Analysis:

  • Plot log[(I0 - I) / I] versus log[Q].

  • The y-intercept of the linear fit gives log Kb, and the slope gives n.

ParameterValue
Binding Constant (Kb) (M-1) 2.0 x 105
Number of Binding Sites (n) 1.1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_9ACA Prepare 9-ACA Stock (1 mM in DMSO/Buffer) prep_working Prepare 9-ACA Working Solution (e.g., 10 µM in Buffer) prep_9ACA->prep_working prep_Quencher Prepare Quencher Stock (e.g., 1 M Acrylamide) prep_samples Create Dilution Series (Constant [9-ACA], Varying [Quencher]) prep_Quencher->prep_samples prep_working->prep_samples measure_abs Measure Absorbance Spectra (Check for Inner Filter Effect) prep_samples->measure_abs Transfer to Cuvettes measure_fluo Measure Fluorescence Spectra (Excitation at 410 nm) measure_abs->measure_fluo get_intensity Determine Max. Emission Intensity (I) measure_fluo->get_intensity calc_ratio Calculate I₀ / I get_intensity->calc_ratio plot_sv Plot Stern-Volmer Graph (I₀/I vs. [Quencher]) calc_ratio->plot_sv calc_ksv Calculate Ksv and kq plot_sv->calc_ksv

Caption: Workflow for 9-ACA fluorescence quenching experiment.

Signaling Pathway: 9-ACA Intercalation into DNA

G cluster_aca 9-ACA cluster_complex Intercalated Complex 5'-G 5'-G 5'-A 5'-A 3'-C 3'-C 3'-T 3'-T 5'-T 5'-T ACA_bound 9-ACA (Quenched) 5'-A->ACA_bound 3'-A 3'-A 3'-T->ACA_bound 5'-C 5'-C 5'-T->ACA_bound 3'-G 3'-G 3'-A->ACA_bound ACA_free 9-ACA (Fluorescent) ACA_free->ACA_bound Intercalation

Caption: 9-ACA intercalation into dsDNA leading to fluorescence quenching.

References

Application Notes and Protocols for In Vivo Formulation of 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-AC) is a widely utilized pharmacological tool, primarily known for its function as a chloride channel blocker. Its main target is the Calcium-Activated Chloride Channel (CaCC), TMEM16A (also known as Anoctamin 1). By inhibiting these channels, 9-AC can modulate various physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal signaling. Due to its poor aqueous solubility, developing a suitable formulation for in vivo animal studies is critical for obtaining reliable and reproducible results.

These application notes provide a comprehensive guide to formulating this compound for animal research, including recommended vehicle compositions, detailed preparation protocols, and available pharmacokinetic data. The information is intended to assist researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.

Data Presentation

Solubility of this compound

The solubility of this compound is a key consideration for its formulation. It is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) but shows good solubility in organic solvents.

SolventSolubility
Dimethyl sulfoxide (DMSO)~1 mg/mL[1]
Ethanol~1 mg/mL[1]
Dimethylformamide (DMF)~1 mg/mL[1]
PBS (pH 7.2)Insoluble[1]
Recommended In Vivo Formulation

A common and effective approach for formulating poorly soluble compounds for in vivo administration is the use of a co-solvent system. The following formulation has been successfully used for various compounds in animal studies and is recommended for this compound.

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%

This vehicle is generally well-tolerated in common laboratory animal species such as mice and rats for intraperitoneal (IP) and intravenous (IV) administration.[2][3] For sensitive animal models, the concentration of DMSO can be reduced.[4]

Pharmacokinetic Parameters of this compound (Intravenous Administration in Rabbits)

The following pharmacokinetic data was obtained after a single intravenous injection of 36 µM/kg of this compound in New Zealand White male rabbits. The disappearance of 9-AC from plasma followed a two-compartment model.

ParameterValue
Distribution Phase
Half-life (t½α)2.8 ± 0.3 min
Elimination Phase
Half-life (t½β)45.7 ± 2.2 min
Volume of Distribution
Initial Volume (V₁)172.1 ± 9.7 mL/kg
Volume at steady state (Vdss)273 ± 18.6 mL/kg
Rate Constants
K₁₂0.085 ± 0.01 min⁻¹
K₂₁0.162 ± 0.02 min⁻¹
Area Under the Curve (AUC) 1920 ± 125.0 µg·min/mL

Data from Villegas-Navarro et al., (1986). Note that this data is from a study using intravenous administration and the pharmacokinetic profile may differ with other routes of administration and in other species.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a 1 mL stock solution of this compound in the recommended co-solvent vehicle. The final concentration of 9-AC in the formulation will depend on the desired dose for the animal study.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% sodium chloride), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube containing the 9-AC powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex again to ensure the mixture is homogeneous.

  • Addition of Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.

  • Addition of Saline: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. It is crucial to add the saline slowly to prevent precipitation of the compound.

  • Final Inspection: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the concentration of 9-AC may be too high for this vehicle.

  • Storage: It is recommended to prepare the formulation fresh on the day of use.[2] If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to warm to room temperature and visually inspect for any precipitation.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Appropriate animal restraint device

Procedure:

  • Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose in mg/kg. The recommended maximum injection volume for IP administration in mice is 10 mL/kg.[5]

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[5]

  • Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[6]

  • Injection: Insert the needle at a 15-20 degree angle. Once the peritoneal cavity is entered, gently inject the formulation.

  • Post-injection Monitoring: After the injection, return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site.

Mandatory Visualization

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Vasoconstrictor Agonist (e.g., Endothelin-1) GPCR Gq-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3R on TMEM16A TMEM16A (Ca²⁺-activated Cl⁻ Channel) Depolarization Membrane Depolarization TMEM16A->Depolarization Cl⁻ efflux leads to VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Ca_influx Ca²⁺ VDCC->Ca_influx allows influx of Ca_release Ca²⁺ SR->Ca_release releases Ca_SR Ca²⁺ Ca_total Increased Intracellular [Ca²⁺] Ca_influx->Ca_total Ca_release->Ca_total Ca_total->TMEM16A activates Contraction Smooth Muscle Contraction Ca_total->Contraction initiates Depolarization->VDCC activates AC9 9-Anthracenecarboxylic Acid (9-AC) AC9->TMEM16A BLOCKS

Caption: Signaling pathway of vasoconstriction mediated by TMEM16A and its inhibition by 9-AC.

Experimental Workflow for In Vivo Formulation and Administration

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration (Mouse IP) weigh 1. Weigh 9-AC Powder dissolve_dmso 2. Dissolve in 10% DMSO weigh->dissolve_dmso add_peg 3. Add 40% PEG300 dissolve_dmso->add_peg add_tween 4. Add 5% Tween-80 add_peg->add_tween add_saline 5. Add 45% Saline (slowly with vortexing) add_tween->add_saline final_solution 6. Clear Homogeneous Solution add_saline->final_solution dose_calc 7. Calculate Dose (mg/kg) final_solution->dose_calc restrain 8. Restrain Animal dose_calc->restrain inject 9. Inject into Peritoneal Cavity (lower quadrant) restrain->inject monitor 10. Monitor Animal Post-injection inject->monitor

Caption: Workflow for preparing and administering 9-AC formulation for in vivo studies.

References

Synthesis of 9-Cyanoanthracene from 9-Anthracenecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-cyanoanthracene, a valuable building block in the development of fluorescent probes and optoelectronic materials, using 9-anthracenecarboxylic acid as the starting material. The protocols outlined below are based on established organic chemistry principles and provide a practical guide for laboratory synthesis.

Introduction

9-Cyanoanthracene is a fluorescent compound with applications in materials science and as a derivatizing agent in analytical chemistry. Its synthesis from the readily available this compound is a common requirement in many research and development settings. The most practical and reliable method involves a three-step sequence:

  • Chlorination: Conversion of this compound to its more reactive acid chloride derivative, 9-anthracenoyl chloride.

  • Amidation: Reaction of 9-anthracenoyl chloride with an ammonia source to form 9-anthracenecarboxamide.

  • Dehydration: Removal of a water molecule from 9-anthracenecarboxamide to yield the final product, 9-cyanoanthracene.

An alternative, though less commonly detailed in literature for this specific substrate, is the direct palladium-catalyzed decarboxylative cyanation of this compound.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₅H₁₀O₂222.24213-217Yellow powder
9-AnthracenecarboxamideC₁₅H₁₁NO221.26-Solid
9-CyanoanthraceneC₁₅H₉N203.24173-177Powder

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 7.5-8.6 (m, 9H), 11.5 (br s, 1H)125-135 (aromatic C), 168 (C=O)3000-2500 (O-H), 1680 (C=O)222 (M⁺)
9-Anthracenecarboxamide 7.4-8.5 (m, 9H), 7.9 (br s, 2H, NH₂)124-134 (aromatic C), 166 (C=O)3350, 3170 (N-H), 1650 (C=O)221 (M⁺)
9-Cyanoanthracene 7.6-8.7 (m, 9H)110 (CN), 123-133 (aromatic C)2215 (C≡N)203 (M⁺)

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water; handle with extreme care.

Protocol 1: Multi-Step Synthesis of 9-Cyanoanthracene

This protocol is divided into three stages, outlining the conversion of this compound to 9-cyanoanthracene via the amide intermediate.

Stage 1: Synthesis of 9-Anthracenoyl Chloride

This procedure details the conversion of a carboxylic acid to an acid chloride using thionyl chloride.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 9-anthracenoyl chloride is typically used in the next step without further purification.

Stage 2: Synthesis of 9-Anthracenecarboxamide

This procedure describes the conversion of the acid chloride to the corresponding primary amide.

  • Materials:

    • Crude 9-anthracenoyl chloride from Stage 1

    • Concentrated aqueous ammonia (NH₄OH)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ice bath

  • Procedure:

    • Dissolve the crude 9-anthracenoyl chloride in an anhydrous solvent such as DCM or THF in a flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate of 9-anthracenecarboxamide will form.

    • Continue stirring for 30 minutes at 0°C, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold DCM to remove any unreacted starting material.

    • Dry the 9-anthracenecarboxamide in a vacuum oven. The expected yield is typically high for this step.

Stage 3: Synthesis of 9-Cyanoanthracene

This procedure outlines the dehydration of the primary amide to the nitrile.

  • Materials:

    • 9-Anthracenecarboxamide from Stage 2

    • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

    • Anhydrous solvent (e.g., chloroform, toluene)

  • Procedure using Phosphorus Pentachloride:

    • In a round-bottom flask, mix 9-anthracenecarboxamide (1.0 eq) and phosphorus pentachloride (1.1 eq).

    • Gently heat the mixture. The reaction is often exothermic and may proceed without external heating once initiated.

    • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice to decompose the excess PCl₅ and the phosphoryl chloride byproduct.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 9-cyanoanthracene by recrystallization (e.g., from ethanol or a toluene/hexane mixture) or by column chromatography on silica gel.

  • Procedure using Thionyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser, suspend 9-anthracenecarboxamide (1.0 eq) in an anhydrous solvent like toluene.

    • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

    • Work up the residue as described in the phosphorus pentachloride method (steps 4-8).

Visualizations

Chemical Reaction Pathway

G A 9-Anthracenecarboxylic Acid B 9-Anthracenoyl Chloride A->B SOCl₂, cat. DMF or (COCl)₂ C 9-Anthracenecarboxamide B->C NH₃ (aq) D 9-Cyanoanthracene C->D PCl₅ or SOCl₂ (Dehydration)

Caption: Multi-step synthesis of 9-Cyanoanthracene.

Experimental Workflow

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Amidation cluster_2 Stage 3: Dehydration A Mix this compound, Toluene, and cat. DMF B Add SOCl₂ A->B C Reflux B->C D Evaporate Solvent & Excess Reagent C->D E Dissolve Acid Chloride in Anhydrous Solvent D->E F Add Aqueous NH₃ at 0°C E->F G Filter, Wash, & Dry Product F->G H React Amide with Dehydrating Agent G->H I Aqueous Workup H->I J Extraction & Drying I->J K Purification (Recrystallization or Chromatography) J->K

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for Photo-crosslinking of Materials Using Anthracene-Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Anthracene-functionalized polymers are a class of photo-responsive materials that undergo reversible crosslinking upon exposure to specific wavelengths of ultraviolet (UV) light. This unique property allows for the spatiotemporal control of material properties, making them highly valuable in a range of applications, including drug delivery, tissue engineering, and the development of self-healing materials.[1][2][3][4]

The underlying mechanism for the photo-crosslinking of these polymers is the [4+4] cycloaddition reaction of the pendant anthracene groups.[5][6] Upon irradiation with UV light, typically at wavelengths greater than 350 nm, two anthracene moieties form a dimer, creating a covalent crosslink between polymer chains.[7] This process can often be reversed by exposing the material to UV light of a shorter wavelength (typically below 300 nm) or by applying heat, which causes the dimer to cleave and revert to its original monomeric form.[4][7][8] This reversibility allows for dynamic tuning of the material's properties, such as its mechanical strength, swelling behavior, and degradation profile.[1][8]

In the context of drug delivery, anthracene-functionalized polymers can be used to create hydrogels that encapsulate therapeutic agents.[1] The initial crosslinked hydrogel can effectively trap the drug molecules. Upon exposure to a specific light stimulus, the crosslinks can be cleaved, leading to a change in the hydrogel's mesh size and a controlled release of the encapsulated drug.[1][8] This on-demand drug release capability is particularly advantageous for targeted therapies and personalized medicine.

Key Features and Advantages:
  • Spatiotemporal Control: Crosslinking can be precisely controlled in both space and time by directing the light source.[2][3]

  • Reversibility: The ability to form and break crosslinks on demand allows for dynamic and tunable material properties.[4][8]

  • Biocompatibility: Many polymer backbones functionalized with anthracene have shown good biocompatibility, making them suitable for biomedical applications.[1]

  • Versatility: A wide range of polymer backbones can be functionalized with anthracene, allowing for the tailoring of material properties for specific applications.[9][10][11]

Photo-crosslinking Mechanism

The photo-crosslinking of anthracene-functionalized polymers is driven by the photodimerization of anthracene moieties. The process can be summarized as follows:

  • Excitation: Upon absorption of UV light (λ > 350 nm), an anthracene molecule is promoted to an excited singlet state.

  • Excimer Formation: The excited anthracene molecule can interact with a ground-state anthracene molecule to form an excimer.

  • [4+4] Cycloaddition: The excimer then undergoes a [4+4] cycloaddition reaction to form a stable dimer, resulting in a covalent bond that crosslinks the polymer chains.[6][12]

  • Reversion: The dimer can be cleaved back to the two original anthracene monomers by irradiation with shorter wavelength UV light (λ < 300 nm) or by heating.[7][8]

Anthracene_Photodimerization cluster_forward Crosslinking cluster_reverse Cleavage Anthracene_1 Anthracene Excited_Anthracene Excited Anthracene Anthracene_1->Excited_Anthracene UV Light (>350 nm) Anthracene_2 Anthracene Dimer Anthracene Dimer (Crosslink) Reverted_Anthracene_1 Anthracene Dimer->Reverted_Anthracene_1 UV Light (<300 nm) or Heat Reverted_Anthracene_2 Anthracene Dimer->Reverted_Anthracene_2 UV Light (<300 nm) or Heat Excited_AnthraceneAnthracene_2 Excited_AnthraceneAnthracene_2 Excited_AnthraceneAnthracene_2->Dimer [4+4] Cycloaddition

Caption: Mechanism of anthracene photodimerization and cleavage.

Experimental Protocols

Protocol 1: Synthesis of Anthracene-Functionalized Polymer (Poly(styrene-co-9-anthrylmethyl methacrylate))

This protocol describes the synthesis of a copolymer of styrene and 9-anthrylmethyl methacrylate (ANMA) via reversible addition-fragmentation chain-transfer (RAFT) polymerization.[13]

Materials:

  • Styrene

  • 9-anthrylmethyl methacrylate (ANMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)

  • Anhydrous toluene

  • Methanol

  • Standard glassware for polymerization under inert atmosphere

Procedure:

  • In a Schlenk flask, dissolve styrene (e.g., 1.0 g, 9.6 mmol), ANMA (e.g., 0.3 g, 1.1 mmol), AIBN (e.g., 3.8 mg, 0.023 mmol), and CPAD (e.g., 20 mg, 0.058 mmol) in anhydrous toluene (10 mL).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours with constant stirring.

  • Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterize the resulting polymer (Poly(styrene-co-ANMA)) using techniques such as ¹H NMR spectroscopy to confirm the incorporation of the anthracene moiety and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

Protocol 2: Photo-crosslinking of Anthracene-Functionalized Polymer Film

This protocol outlines the procedure for photo-crosslinking a thin film of the synthesized Poly(styrene-co-ANMA).

Materials:

  • Synthesized Poly(styrene-co-ANMA)

  • Solvent (e.g., dichloromethane, THF)

  • Glass slides or quartz plates

  • Spin coater

  • UV lamp (e.g., 365 nm)

Procedure:

  • Prepare a solution of the Poly(styrene-co-ANMA) in a suitable solvent (e.g., 10 wt% in dichloromethane).

  • Prepare a thin film of the polymer solution on a glass slide or quartz plate using a spin coater. The thickness of the film can be controlled by adjusting the spin speed and solution concentration.

  • Dry the film in a vacuum oven to remove any residual solvent.

  • Expose the polymer film to UV light with a wavelength of 365 nm. The irradiation time will depend on the lamp intensity and the desired degree of crosslinking. Monitor the crosslinking process by measuring the change in the UV-Vis absorption spectrum of the anthracene moiety (the characteristic absorbance peaks of anthracene at around 350-400 nm will decrease as dimerization proceeds).[2]

  • After irradiation, the crosslinked film will be insoluble in solvents that would typically dissolve the linear polymer. This can be confirmed by attempting to dissolve a small portion of the irradiated film.

  • To reverse the crosslinking, irradiate the film with UV light of a shorter wavelength (e.g., 254 nm).[14]

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Photo-crosslinking Monomers Styrene + ANMA Polymerization RAFT Polymerization (70°C, 24h) Monomers->Polymerization RAFT_Agent RAFT Agent (CPAD) RAFT_Agent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Purification Precipitation in Methanol Polymerization->Purification Characterization_1 NMR, GPC Purification->Characterization_1 Film_Prep Thin Film Preparation (Spin Coating) Characterization_1->Film_Prep UV_Irradiation UV Irradiation (>350 nm) Film_Prep->UV_Irradiation Crosslinked_Polymer Crosslinked Polymer Film UV_Irradiation->Crosslinked_Polymer Characterization_2 UV-Vis, Solubility Test Crosslinked_Polymer->Characterization_2

Caption: Experimental workflow for synthesis and crosslinking.

Quantitative Data

The following tables summarize key quantitative data related to the photo-crosslinking of anthracene-functionalized polymers.

Table 1: Irradiation Conditions for Crosslinking and Cleavage

Polymer SystemCrosslinking Wavelength (nm)Cleavage Wavelength (nm)Reference
Poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate)350254 (for model dimers)[11]
Anthracene-functionalized polynorbornenes365Not specified (thermal cleavage)[4]
Anthracene-functionalized thermosensitive block copolymer365Not specified[15]
Coumarin-grafted PVA (analogous system)354254[14]

Table 2: Characterization of Photo-crosslinking

Polymer SystemCharacterization TechniqueObservationReference
Anthracene-functionalized polynorbornenesUV-Vis SpectroscopyDecrease in anthracene absorbance upon irradiation[4]
Poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate)NMR, UV-Vis, DSC, ViscometryEvidence of dimer formation and increased viscosity[11]
PolyanthraceneUV-Vis SpectroscopyDecrease in absorbance at 381 nm[2]
Anthracene-functionalized dipolar glass copolymersUV-Vis SpectroscopyStrong absorbance in the 300-400 nm range enabling photo-responsiveness[13]

Application in Controlled Drug Release

A key application of photo-crosslinkable anthracene-functionalized polymers is in the development of smart drug delivery systems. A hydrogel can be formulated from these polymers, loaded with a therapeutic agent, and then crosslinked to encapsulate the drug. The release of the drug can then be triggered on-demand by applying a light stimulus.

Drug_Delivery_Pathway Polymer_Drug_Mix Anthracene-functionalized Polymer + Drug Solution Hydrogel_Formation Hydrogel Formation (e.g., via temperature change) Polymer_Drug_Mix->Hydrogel_Formation Crosslinking Photo-crosslinking (UV Light >350 nm) Hydrogel_Formation->Crosslinking Drug_Encapsulation Drug-loaded Crosslinked Hydrogel Crosslinking->Drug_Encapsulation Light_Trigger Light Trigger (UV Light <300 nm) Drug_Encapsulation->Light_Trigger Drug_Release Controlled Drug Release Light_Trigger->Drug_Release Target_Site Target Site (e.g., Tumor) Drug_Release->Target_Site

Caption: Controlled drug release using a photo-crosslinkable hydrogel.

References

Troubleshooting & Optimization

Improving solubility of 9-Anthracenecarboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of 9-Anthracenecarboxylic acid (9-ACA). The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

This compound's low solubility in water is due to its chemical structure. It possesses a large, hydrophobic anthracene backbone, which is a polycyclic aromatic hydrocarbon.[1] While the carboxylic acid group provides some polarity, the nonpolar nature of the anthracene rings dominates, leading to limited interaction with polar water molecules.[1]

Q2: What are the common organic solvents for dissolving this compound?

This compound is more readily soluble in several organic solvents. Commonly used solvents include ethanol, acetone, dimethylformamide (DMSO), and chloroform.[1][2][3] The solubility in ethanol, DMSO, and dimethylformamide is approximately 1 mg/mL.[3]

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

Yes, adjusting the pH is a highly effective method. This compound is a weak acid with a pKa of approximately 3.65.[2][4] Increasing the pH of the aqueous solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[5] It is recommended to try adjusting the pH to neutral or slightly alkaline conditions for improved solubility.[5]

Q4: What are cosolvents and can they help dissolve this compound?

Cosolvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds. For this compound, using cosolvents like ethanol or DMSO in your aqueous buffer can significantly improve its solubility.[3] However, it is crucial to consider the potential toxicity of the cosolvent to cells or organisms in biological experiments and to determine the maximum tolerable concentration.

Q5: What is cyclodextrin complexation and is it a viable method for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][7][8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.[6][7][8] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[9][10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation occurs when adding a 9-ACA stock solution (in organic solvent) to an aqueous medium. The final concentration of the organic solvent is not sufficient to maintain solubility, or the final concentration of 9-ACA exceeds its solubility limit in the mixed solvent system.- Decrease the final concentration of 9-ACA.- Increase the proportion of the organic cosolvent in the final solution, ensuring it remains within a non-toxic range for your experimental system.- Add the stock solution to a larger volume of the aqueous medium while vortexing to ensure rapid dispersion.[6]
The pH of the solution drops after adding this compound. This compound is an acidic compound.After adding 9-ACA, readjust the pH of the solution to the desired level using a suitable base (e.g., NaOH).
Even with pH adjustment, the compound does not fully dissolve. The solubility limit has been reached at that specific pH and temperature.- Gently warm the solution or use sonication to aid dissolution.[6]- Consider using a combination of methods, such as pH adjustment along with a cosolvent or cyclodextrin complexation.
The prepared aqueous solution of 9-ACA is not stable and precipitates over time. The solution is supersaturated, or the compound is degrading.- Prepare fresh solutions before each experiment.[11]- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6][11]

Quantitative Solubility Data

Solvent Solubility Reference
WaterSparingly soluble / Insoluble[2][4][12]
Ethanol~1 mg/mL[3]
Dimethyl sulfoxide (DMSO)~1 mg/mL[3]
Dimethylformamide (DMF)~1 mg/mL[2][3]
AcetoneModerately soluble[2]
ChloroformMore soluble than in water[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.[6]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to maintain stability.[6][11]

Protocol 2: Improving Aqueous Solubility by pH Adjustment
  • Suspension: Suspend the weighed this compound in the desired aqueous buffer.

  • pH Measurement: Measure the initial pH of the suspension.

  • Titration: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.

  • Dissolution: Continue adding the base until the this compound is fully dissolved and the desired final pH is achieved.

Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
  • Molar Ratio Calculation: Calculate the required amounts of this compound and a suitable cyclodextrin (e.g., β-cyclodextrin) for a 1:1 molar ratio.

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.

  • Kneading: Gradually add the this compound powder to the paste while continuously grinding with a pestle for at least 30 minutes.[6]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[6]

  • Final Product: The dried powder is the 9-ACA-cyclodextrin inclusion complex, which can be dissolved in aqueous solutions for experiments.

Visual Guides

experimental_workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_ph Protocol 2: pH Adjustment cluster_cd Protocol 3: Cyclodextrin Complexation weigh Weigh 9-ACA add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex/Sonicate until dissolved add_solvent->vortex store Store at -20°C/-80°C vortex->store suspend Suspend 9-ACA in aqueous buffer add_base Add base (e.g., NaOH) dropwise suspend->add_base monitor Monitor pH & Stir continuously add_base->monitor monitor->add_base if not dissolved dissolved Fully Dissolved Solution monitor->dissolved mix Mix 9-ACA and Cyclodextrin (1:1) knead Knead with a little water mix->knead dry Dry the paste knead->dry complex Soluble Complex dry->complex

Caption: Experimental workflows for preparing this compound solutions.

solubility_factors solubility Aqueous Solubility of 9-ACA ph Increase pH (> pKa) solubility->ph improved by cosolvent Add Cosolvent (e.g., Ethanol, DMSO) solubility->cosolvent improved by cyclodextrin Cyclodextrin Complexation solubility->cyclodextrin improved by structure Hydrophobic Anthracene Core structure->solubility decreases functional_group Acidic Carboxyl Group (pKa ~3.65) functional_group->solubility slightly increases deprotonation Forms Soluble Carboxylate Salt ph->deprotonation polarity Increases Solvent Polarity Tolerance cosolvent->polarity encapsulation Encapsulates Hydrophobic Core cyclodextrin->encapsulation deprotonation->solubility increases polarity->solubility increases encapsulation->solubility increases

Caption: Factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 9-Anthracenecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Anthracenecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Grignard Reaction Issues: - Presence of moisture in glassware or solvents.[1][2] - Inactive magnesium surface (oxide layer).[2] - Low temperature affecting reaction initiation.Grignard Reaction Solutions: - Flame-dry all glassware under vacuum and cool under an inert atmosphere.[1] - Use anhydrous solvents.[3] - Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] - Gentle heating may be required to initiate the reaction.
Oxidation of 9-Anthraldehyde Issues: - Incomplete oxidation.[4] - Degradation of the starting material or product.Oxidation of 9-Anthraldehyde Solutions: - Ensure the correct stoichiometry of the oxidizing agent.[5] - Control the reaction temperature, as overheating can lead to side products.[4][5] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Side Products Grignard Reaction: - Wurtz-coupling reaction between the Grignard reagent and the starting halide.[1] - Reaction with atmospheric CO2 before the addition of the dry ice.Grignard Reaction: - Add the alkyl or aryl halide dropwise to the magnesium suspension to maintain a low concentration.[3] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Oxidation of 9-Anthraldehyde: - Over-oxidation to form anthraquinone.[6]Oxidation of 9-Anthraldehyde: - Use a milder oxidizing agent or control the amount of oxidant used.[4] - Monitor the reaction closely by TLC to stop it once the starting material is consumed.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related impurities.- Crystallization: Recrystallize the crude product from a suitable solvent such as ethanol.[7] - Column Chromatography: Use silica gel column chromatography with an appropriate solvent system (e.g., n-hexane/EtOAc) for separation.[8] - Sublimation: High purity can be achieved by sublimation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods for synthesizing this compound include:

  • Oxidation of 9-Anthraldehyde: This method involves the oxidation of the aldehyde group to a carboxylic acid using oxidizing agents like sodium chlorite.[4][5]

  • Carboxylation of a 9-Anthracene Grignard Reagent: This involves the reaction of a Grignard reagent, formed from 9-bromoanthracene and magnesium, with carbon dioxide (dry ice).

  • Electrocarboxylation of Anthrone: An electrochemical method that directly carboxylates anthrone in the presence of CO2.[10]

Q2: How can I avoid the formation of byproducts during the Grignard synthesis?

A2: To minimize byproducts in the Grignard synthesis, it is crucial to work under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[1] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to avoid reaction with atmospheric oxygen and moisture. Slow, dropwise addition of the halide to the magnesium suspension can help prevent Wurtz-coupling side reactions.[3]

Q3: My Grignard reaction is difficult to initiate. What should I do?

A3: Initiation of a Grignard reaction can be challenging due to an oxide layer on the magnesium surface.[2] To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the reaction mixture. Gentle heating can also help to start the reaction. Ensure all reagents and solvents are completely dry.

Q4: What is a common impurity in the oxidation of 9-Anthraldehyde, and how can I remove it?

A4: A common impurity from the oxidation of 9-anthraldehyde is anthraquinone, which can result from over-oxidation.[6] Purification can be achieved through column chromatography on silica gel or by recrystallization.[8]

Q5: What are the recommended purification methods for this compound?

A5: The choice of purification method depends on the scale of the reaction and the desired purity. Common methods include:

  • Recrystallization: Ethanol is a commonly used solvent for recrystallization.[7]

  • Column Chromatography: A silica gel column with a solvent system like n-hexane/ethyl acetate can effectively separate the product from impurities.[8]

  • Sublimation: For achieving very high purity, sublimation is an effective technique.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 9-Anthraldehyde

This protocol is adapted from a patented synthesis method.[5]

Materials:

  • 9-Anthraldehyde (100g)

  • Isopropanol (1000g)

  • 2-Methyl-2-butene (50g)

  • Sodium dihydrogen phosphate (113.5g)

  • Sodium chlorite (68.6g)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction flask, add 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.

  • Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.

  • Prepare a solution of 68.6g of sodium chlorite in 300g of water and add it dropwise to the reaction mixture, maintaining the temperature between 20-30°C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Distill off the solvent under reduced pressure.

  • Adjust the pH of the residue to 2-3 with concentrated hydrochloric acid to precipitate the crude product.

  • Add 1000g of ethyl acetate to dissolve the solid, then filter.

  • Wash the organic phase twice with 300g of water.

  • Evaporate the organic phase to obtain the this compound as a yellow solid.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is based on a general procedure for the carboxylation of aryl halides.

Materials:

  • 9-Bromoanthracene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Dilute Hydrochloric Acid

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere (e.g., Argon).

  • Add a solution of 9-bromoanthracene in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be necessary to initiate the reaction.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture in portions.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from ethanol.

Data Presentation

Synthesis MethodStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Oxidation9-AnthraldehydeSodium chlorite, Sodium dihydrogen phosphateIsopropanol/Water2 hours20-30~69.65>99[5]
Photochemical Oxidation9-AnthraldehydeCobalt(II) phthalocyanine tetrasulfonic acid, O2Acetonitrile/Water150 hours20100-[8]
Grignard Carboxylation9,10-Dibromoanthracenen-Butyllithium, Dry Ice---78--[5]
ElectrocarboxylationAnthroneCO2DMF, MeCN, or NMP-Optimized96.1-[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Synthesis Route reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Flame-Dry Glassware reagents->glassware reaction_setup Set up Reaction Under Inert Atmosphere glassware->reaction_setup addition Controlled Reagent Addition reaction_setup->addition monitoring Monitor Reaction (TLC) addition->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Crystallization/Chromatography) evaporation->purification product Isolated this compound purification->product troubleshooting_grignard start Grignard Reaction Initiated? check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture No low_yield Low Yield Observed? start->low_yield Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, Sonication) check_moisture->activate_mg apply_heat Apply Gentle Heat activate_mg->apply_heat reaction_proceeds Reaction Proceeds apply_heat->reaction_proceeds check_side_reactions Investigate Side Reactions (Wurtz Coupling, Quenching) low_yield->check_side_reactions Yes successful_synthesis Successful Synthesis low_yield->successful_synthesis No optimize_conditions Optimize Conditions (Slow Addition, Inert Atmosphere) check_side_reactions->optimize_conditions optimize_conditions->successful_synthesis

References

Technical Support Center: Troubleshooting Low Yield in 9-Anthroic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 9-anthroic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below, you will find frequently asked questions and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis of 9-anthroic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the derivatization of 9-anthroic acid, focusing on esterification and amidation reactions.

Q1: I am experiencing a very low yield of my 9-anthroic acid ester. What are the common causes?

A1: Low yields in the esterification of 9-anthroic acid are frequently due to suboptimal reaction conditions or the degradation of reagents. Key factors to investigate include:

  • Presence of Water: Moisture is a critical inhibitor of esterification reactions. Water can hydrolyze activating agents and compete with the alcohol as a nucleophile, leading to the formation of the starting carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Reaction Conditions: The efficiency of the reaction is highly dependent on temperature, reaction time, and the choice of solvent and catalyst. For instance, when using activating agents like N,N'-carbonyldiimidazole (CDI) or carbodiimides such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), the reaction often proceeds in two steps at different temperatures for optimal yield.[1]

  • Degradation of Reagents: Carbodiimides and other activating agents can degrade upon exposure to moisture and air. It is crucial to use fresh reagents and store them under inert gas.

  • Incomplete Activation of the Carboxylic Acid: If the carboxylic acid is not fully activated, the subsequent reaction with the alcohol will be inefficient. Using a slight excess of the activating agent can help drive the reaction to completion.

Q2: My amide coupling reaction with 9-anthroic acid is not working. What should I check?

A2: Similar to esterification, low yields in amide coupling reactions often stem from issues with reaction conditions and reagent stability. Consider the following:

  • Choice of Coupling Reagents: While EDC is a common choice, for sterically hindered amines or less reactive carboxylic acids, more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[2] The addition of N-hydroxybenzotriazole (HOBt) can improve reaction rates and suppress side reactions.[2][3][4]

  • Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[2][3]

  • Reaction Temperature: Many amide coupling reactions are initiated at 0°C to control the initial activation step and then allowed to warm to room temperature to drive the reaction to completion.[2][3]

Q3: I see multiple unexpected peaks in my HPLC analysis of the reaction mixture. What could they be?

A3: Extraneous peaks can originate from several sources:

  • Excess Reagents: Unreacted 9-anthroic acid, coupling agents, or additives will appear in the chromatogram.

  • Byproducts: The reaction of EDC can form a water-soluble urea byproduct, which can typically be removed with an aqueous workup.[3] Symmetrical anhydrides can also form from the reaction of the activated carboxylic acid with another molecule of the starting acid.

  • Side Reactions: If other nucleophilic functional groups are present in your starting materials (e.g., phenols, thiols), they may also react with the activated 9-anthroic acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of 9-anthroic acid. Note that optimal conditions may vary depending on the specific substrates used.

Table 1: Esterification of Carboxylic Acids using 9-(Hydroxymethyl)anthracene (HMA)

Activation MethodActivating AgentCatalystBaseSolventTemperatureTimeYield
CarbodiimideDACHOBtTriethylamineChloroform0°C (activation), RT (esterification)30 min (activation), 10 min (esterification)Quantitative
ImidazoleCDINoneNoneChloroform25°C (activation), 60°C (esterification)5 min (activation), 20 min (esterification)Quantitative
Pyridinium SaltBMPNoneTriethylamineChloroform25°C30 minQuantitative

Data synthesized from Lingeman et al.[1]

Table 2: Amidation of Carboxylic Acids using EDC

AdditiveBaseSolventTemperatureTimeTypical Yield
HOBtDIPEA or TEADCM or DMF0°C to RT1-18 hoursGood to Excellent
DMAP & HOBt (catalytic)DIPEAAcetonitrile23°C24 hoursGood to Excellent

Data synthesized from BenchChem Application Notes and Ghose et al.[2][4]

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid with 9-(Hydroxymethyl)anthracene (HMA) using N,N'-Carbonyldiimidazole (CDI) [1]

  • To the carboxylic acid in chloroform, add a solution of CDI.

  • Keep the mixture at 25°C for 5 minutes to allow for the activation of the carboxylic acid.

  • Add hydrochloric acid to destroy any excess CDI and heat at 60°C for 30 seconds.

  • Add a solution of HMA in chloroform to the reaction mixture.

  • Heat the mixture at 60°C for 20 minutes.

  • Evaporate the solvent under a stream of nitrogen before analysis.

Protocol 2: Amidation of 9-Anthroic Acid using EDC and HOBt [2][3]

  • In a round-bottom flask, dissolve 9-anthroic acid (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield Observed reagents Check Reagent Quality - Freshness? - Proper Storage? start->reagents conditions Verify Reaction Conditions - Anhydrous? - Correct Temperature? - Optimal Time? start->conditions stoichiometry Review Stoichiometry - Excess Activating Agent? - Correct Base Amount? start->stoichiometry new_reagents Use Fresh Reagents reagents->new_reagents optimize_conditions Optimize Conditions - Dry Glassware/Solvents - Adjust Temp/Time conditions->optimize_conditions adjust_stoichiometry Adjust Reagent Ratios stoichiometry->adjust_stoichiometry change_reagents Consider Alternative Reagents - Stronger Coupling Agent? stoichiometry->change_reagents success Yield Improved new_reagents->success optimize_conditions->success adjust_stoichiometry->success change_reagents->success

Caption: A troubleshooting workflow for addressing low yield in derivatization reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acid 9-Anthroic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) acid->o_acylisourea + EDC alcohol Alcohol (R'-OH) edc EDC ester Ester (R-COOR') o_acylisourea->ester + R'-OH urea Urea Byproduct (Water Soluble) o_acylisourea->urea Rearrangement

Caption: A simplified reaction pathway for EDC-mediated esterification of 9-anthroic acid.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acid 9-Anthroic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC amine Amine (R'-NH2) edc EDC hobt HOBt hobt_ester HOBt-Ester (More Stable) o_acylisourea->hobt_ester + HOBt urea Urea Byproduct o_acylisourea->urea Rearrangement amide Amide (R-CONHR') hobt_ester->amide + R'-NH2

Caption: The reaction pathway for EDC/HOBt-mediated amidation of 9-anthroic acid.

References

Technical Support Center: 9-Anthracenecarboxylic Acid (9-ACA) Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthracenecarboxylic acid (9-ACA) fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored as a solid at -20°C in a dry, cool, and well-ventilated place.[1][2] The container should be tightly closed to prevent moisture absorption and degradation.[1] Under these conditions, it is stable for at least four years.[2] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store in an inert gas atmosphere and protect from light.

Q2: What solvents are suitable for dissolving 9-ACA?

A2: 9-ACA is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at a concentration of approximately 1 mg/mL.[2] It has limited solubility in water.[3] When preparing a stock solution, it is advisable to purge the solvent with an inert gas.[2]

Q3: What are the excitation and emission wavelengths for 9-ACA?

A3: In ethanol, 9-ACA has an excitation maximum at approximately 255 nm and a primary emission maximum at 411 nm.[4] It also displays lower emission maxima at 388, 435, and 458 nm.[4] The absorption maximum is around 253 nm.[2] Note that these wavelengths can shift depending on the solvent environment.[5][6]

Q4: How does the solvent environment affect the fluorescence of 9-ACA?

A4: The fluorescence spectrum of 9-ACA is highly sensitive to the solvent's polarity and hydrogen-bonding properties.[5][6] In protic solvents like ethanol, a sharp, structured fluorescence is typically observed.[5] In aprotic solvents, a broad, less structured fluorescence around 470 nm may appear, which can be attributed to the formation of hydrogen-bonded dimers.[5][7] The Stokes shift (the difference between excitation and emission maxima) is influenced by the solvent's hydrogen-bond donor-acceptor properties.[6]

Q5: What is the mechanism of 9-ACA photodegradation?

A5: The photodegradation of 9-ACA can occur through several pathways. A primary mechanism is the [4+4] photodimerization, where two 9-ACA molecules react to form a non-fluorescent dimer, especially in the crystalline state or at high concentrations.[8] This process can be initiated by the formation of an excimer (an excited-state dimer).[8] In the presence of oxygen, photooxidation can also occur, leading to the formation of endoperoxides and subsequent decomposition into non-fluorescent products.[9]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Fluorescence Signal 1. Incorrect filter set/wavelengths: Excitation and emission wavelengths may not be optimal for the experimental conditions. 2. Degraded 9-ACA: Improper storage or handling can lead to degradation. 3. Low concentration: The probe concentration may be too low for detection. 4. Quenching: Components in the sample or solvent may be quenching the fluorescence. 5. pH of the medium: The fluorescence of 9-ACA can be pH-dependent.[10]1. Verify the excitation and emission maxima for your specific solvent and instrumental setup. Use a fluorometer to scan the spectra. 2. Use a fresh stock of 9-ACA. Ensure proper storage at -20°C in a desiccated environment.[2] 3. Prepare a fresh, more concentrated solution. 4. Identify and remove potential quenchers. Consider purification of the sample. 5. Check and adjust the pH of your solution. Fluorescence intensity is known to be lower in acidic conditions.[10]
Rapid Signal Fading (Photobleaching) 1. High excitation intensity: Excessive laser or lamp power can accelerate photobleaching.[11][12] 2. Prolonged exposure: Continuous illumination of the sample leads to photodegradation.[12][13] 3. Presence of oxygen: Molecular oxygen can react with the excited fluorophore, causing irreversible damage.[13] 4. High concentration: At higher concentrations, dimer formation can lead to quenching and apparent signal loss.[5]1. Reduce the intensity of the excitation light. Use neutral density filters if necessary.[11] 2. Minimize the exposure time. Use intermittent imaging or shutters to block the light path when not acquiring data. 3. Deoxygenate your solvent or use an oxygen scavenger in your medium if compatible with your experiment. 4. Work at lower concentrations of 9-ACA to minimize dimer formation.[5]
Inconsistent or Irreproducible Results 1. Variability in solution preparation: Inconsistent solvent, concentration, or pH. 2. Temperature fluctuations: Fluorescence intensity can be temperature-dependent.[14] 3. Instrumental drift: Variations in lamp output or detector sensitivity over time.1. Standardize your protocol for solution preparation, including solvent source, concentration, and pH measurement. 2. Maintain a constant temperature for your sample during measurements. 3. Calibrate your instrument regularly and use a stable reference standard.
Unexpected Spectral Shifts 1. Solvent effects: A change in the local environment of the probe.[5][6] 2. Formation of aggregates or dimers: At higher concentrations, intermolecular interactions can alter the electronic states.[5][7]1. Ensure the purity and consistency of your solvent. Be aware of how different solvents affect the spectral properties of 9-ACA (see Table 1). 2. Dilute your sample to see if the spectral shift is concentration-dependent.

Quantitative Data

Table 1: Spectroscopic Properties of 9-ACA in Various Solvents (2.0 x 10⁻⁶ M)

SolventStokes Shift (cm⁻¹)Fluorescence Lifetime (τ) at 357 nm (ns)
Water3100-
Methanol3177-
Ethanol31943.66
Isopropyl alcohol4777-
Acetonitrile5006-
DMSO4935-
Chloroform6229-
Ethyl acetate5716-
Cyclohexane55625.15 (5 x 10⁻⁵ M, degassed)

Data compiled from a study by El-Kemary, et al.[5]

Experimental Protocols

Protocol 1: Assessment of 9-ACA Photostability

This protocol outlines a method to measure the photobleaching rate of 9-ACA in solution.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol)

  • Fluorometer or fluorescence microscope with a stable light source and detector

  • Cuvette or microscope slide

  • Image analysis software (if using a microscope)

Procedure:

  • Sample Preparation: Prepare a solution of 9-ACA in the desired solvent at a known concentration (e.g., 1 µM).

  • Instrument Setup:

    • Turn on the light source and allow it to stabilize.

    • Set the excitation and emission wavelengths to the appropriate values for 9-ACA in the chosen solvent.

    • Adjust the detector settings to obtain a strong but not saturating signal.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals (e.g., every 5-10 seconds) until the signal has decreased significantly (e.g., to less than 50% of the initial intensity).[15]

  • Data Analysis:

    • If using a microscope, select a region of interest (ROI) and measure the mean fluorescence intensity for each time point. Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.[15]

    • Normalize the intensity values to the initial intensity at time t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.[15]

    • For a more detailed analysis, fit the decay curve to an exponential function to determine the photobleaching rate constant.

Protocol 2: Preparation of 9-ACA Stock Solution

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., ethanol, DMSO)[2]

  • Inert gas (e.g., argon or nitrogen)

  • Analytical balance

  • Volumetric flask

Procedure:

  • Weigh the desired amount of solid 9-ACA using an analytical balance.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid.

  • Purge the solvent and the headspace of the flask with an inert gas to minimize oxygen content.[2]

  • Add solvent to the final volume mark.

  • Cap the flask and mix thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_solution Prepare 9-ACA Solution instrument_setup Instrument Setup illuminate Continuous Illumination instrument_setup->illuminate record Record Intensity vs. Time illuminate->record normalize Normalize Intensity record->normalize plot Plot Decay Curve normalize->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for assessing the photostability of 9-ACA.

troubleshooting_workflow start Low Fluorescence Signal? check_wavelengths Verify Excitation/Emission Wavelengths start->check_wavelengths Yes check_degradation Use Fresh 9-ACA Stock check_wavelengths->check_degradation Still Low check_concentration Increase Probe Concentration check_degradation->check_concentration Still Low check_quenching Identify/Remove Quenchers check_concentration->check_quenching Still Low check_ph Adjust pH check_quenching->check_ph Still Low

Caption: Troubleshooting decision tree for low fluorescence signal.

photodegradation_pathway ACA_ground 9-ACA (Ground State) ACA_excited 9-ACA* (Excited State) ACA_ground->ACA_excited Excitation (hν) ACA_excited->ACA_ground Fluorescence Excimer Excimer* ACA_excited->Excimer + 9-ACA Photooxidation Photooxidation Products ACA_excited->Photooxidation + O₂ Dimer Non-fluorescent Photodimer Excimer->Dimer Oxygen O₂ Oxygen->Photooxidation

Caption: Simplified photodegradation pathways of 9-ACA.

References

Technical Support Center: Purification of Crude 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 9-Anthracenecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the available equipment.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials (e.g., 9-bromoanthracene or anthracene), by-products from the synthesis (such as anthraquinone or other oxidation products), and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), which can provide quantitative purity data, and melting point determination, where a sharp melting range close to the literature value (213-217 °C) indicates high purity. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of purity.

Q4: Is this compound soluble in common laboratory solvents?

A4: this compound has limited solubility in water but is soluble in many organic solvents.[1] It is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] Its solubility in organic solvents is crucial for methods like recrystallization and column chromatography.

Troubleshooting Guides

Recrystallization

Q: My this compound does not dissolve completely in the hot recrystallization solvent (ethanol). What should I do?

A: This could be due to insufficient solvent or the presence of insoluble impurities.

  • Action: Gradually add small portions of hot solvent until the solid dissolves. If a portion of the material still does not dissolve even with a significant amount of solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q: No crystals form upon cooling the solution. What is the problem?

A: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Action: Reheat the solution and evaporate some of the solvent to concentrate it. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Q: The recrystallized product is still colored/impure. How can I improve the purity?

A: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles.

  • Action: A second recrystallization can be performed. For colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

Acid-Base Extraction

Q: An emulsion formed between the organic and aqueous layers during extraction. How can I break it?

A: Emulsions are common when there are particulates or surfactants present.

  • Action: Try gently swirling the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. In some cases, gentle warming or cooling of the separatory funnel can also help.

Q: The recovery of this compound after precipitation from the aqueous layer is low. What could be the reason?

A: Incomplete precipitation or loss during filtration can lead to low recovery.

  • Action: Ensure the aqueous layer is sufficiently acidified to a pH of 1-2 to fully precipitate the carboxylic acid. Check the pH with litmus or pH paper. Cool the acidified solution in an ice bath to maximize precipitation. When filtering, wash the collected solid with a small amount of cold water to remove residual acid without dissolving a significant amount of the product.

Column Chromatography

Q: The separation of my compound from impurities on the column is poor.

A: This is often due to an inappropriate solvent system (eluent).

  • Action: Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. The ideal eluent should give your product an Rf value of 0.25-0.35 and provide good separation from impurities. For acidic compounds like this compound, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.

Q: The compound is eluting too quickly or not at all.

A: This indicates the eluent is too polar or not polar enough, respectively.

  • Action: If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If the compound is not moving (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).

Data Presentation

Purification MethodTypical Purity AchievedTypical Yield/RecoveryAdvantagesDisadvantages
Recrystallization >98%70-90%Simple, effective for removing small amounts of impurities with different solubility profiles.Can have lower recovery if the compound is significantly soluble in the cold solvent. May require multiple cycles for high impurity loads.
Acid-Base Extraction >95%80-95%Excellent for separating acidic compounds from neutral and basic impurities.Requires the use of acids and bases, and subsequent neutralization and extraction steps. May not be effective for removing other acidic impurities.
Column Chromatography >99%60-85%Highly effective for separating complex mixtures and achieving very high purity.More time-consuming and requires larger volumes of solvent. Product recovery can be lower due to irreversible adsorption on the stationary phase.
Sublimation >99%50-80%Excellent for removing non-volatile or thermally unstable impurities. Yields very pure crystals.Only applicable to compounds that sublime without decomposition. Can be difficult to scale up.

Note: The values presented in this table are typical estimates and can vary depending on the initial purity of the crude material, the specific experimental conditions, and the scale of the purification.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding ethanol dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solids.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely, preferably in a vacuum oven.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the volume of the organic layer). Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). This compound will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water. Dry the purified product.

Flash Column Chromatography
  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain until it is just above the silica level. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column. To improve the separation of the acidic product, a small amount of acetic acid (0.5-1%) can be added to the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Vacuum Sublimation
  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure a good seal with a light application of vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.

  • Cooling and Heating: Once a stable vacuum is achieved, circulate cold water through the cold finger. Gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath.

  • Sublimation: The this compound will sublime from the heated surface and deposit as pure crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully and slowly release the vacuum. Scrape the purified crystals from the cold finger onto a clean, dry surface.

Experimental Workflow

PurificationWorkflow cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_sublimation Sublimation crude_product Crude this compound purity_check_initial Assess Purity (TLC, HPLC) crude_product->purity_check_initial sublime Vacuum Sublimation crude_product->sublime Sublimation dissolution Dissolve in appropriate solvent recrystallize Recrystallize from Ethanol dissolution->recrystallize Recrystallization extract Extract with aq. NaHCO3 dissolution->extract Acid-Base Extraction load_column Load on Silica Gel Column dissolution->load_column Chromatography purity_check_initial->dissolution Purity < desired hot_filtration Hot Filtration (if needed) recrystallize->hot_filtration cool_crystallize Cool to Crystallize hot_filtration->cool_crystallize filter_dry_recrystal Filter and Dry cool_crystallize->filter_dry_recrystal purity_check_final Assess Final Purity (HPLC, mp) filter_dry_recrystal->purity_check_final separate_layers Separate Layers extract->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify filter_dry_extract Filter and Dry acidify->filter_dry_extract filter_dry_extract->purity_check_final elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions (Monitor by TLC) elute->collect_fractions evaporate Combine & Evaporate Fractions collect_fractions->evaporate evaporate->purity_check_final collect_crystals Collect Crystals from Cold Finger sublime->collect_crystals collect_crystals->purity_check_final purity_check_final->recrystallize Further purification needed pure_product Pure this compound purity_check_final->pure_product Purity > desired

References

Technical Support Center: 9-Anthracenecarboxylic Acid (9-ACA) Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 9-Anthracenecarboxylic acid (9-ACA) in their experiments, with a focus on preventing its aggregation in solution.

Troubleshooting Guide: Preventing 9-ACA Aggregation

Aggregation of 9-ACA in solution, primarily through π-π stacking of the anthracene rings, can lead to inaccurate experimental results, including altered fluorescence properties and reduced biological activity. Below are common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation or cloudiness in the final working solution. Poor solubility of 9-ACA in the aqueous experimental buffer.- Co-solvents: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is sufficient to maintain 9-ACA solubility in the final aqueous buffer, but not high enough to affect the experimental system (typically <0.5%).- pH Adjustment: The solubility of 9-ACA can be influenced by pH. For applications where the carboxylic acid group can be deprotonated (basic pH), solubility in aqueous solutions may be enhanced.[1] However, this may alter the compound's properties and should be tested for experimental compatibility.
Inconsistent or weak biological activity (e.g., chloride channel blocking). - Suboptimal concentration due to aggregation.- Aggregates may have reduced activity compared to the monomeric form.- Verify Solubilization: Before use, visually inspect the stock and working solutions for any signs of precipitation. Centrifuge the solution and measure the concentration of the supernatant to confirm the soluble concentration.- Optimize Solvent: Prepare the stock solution in an appropriate organic solvent like DMSO or ethanol at a concentration of approximately 1 mg/mL.[2] For aqueous working solutions, ensure the final solvent concentration is compatible with your cells or assay (e.g., <0.1-0.5% DMSO).[3]
Anomalous fluorescence readings (e.g., unexpected spectral shifts, quenching). - Aggregation-induced changes in fluorescence. At high concentrations, 9-ACA can form excimers, leading to a red-shift and broadening of the emission spectrum.[4]- Control Concentration: Work at lower concentrations of 9-ACA where aggregation is less likely to occur. The fluorescence spectrum of 9-ACA in ethanol shows an anthracene-like structure at concentrations below 10⁻⁵ mol/L.[5]- Use Solubilizing Agents: Employ surfactants or cyclodextrins to encapsulate 9-ACA and prevent aggregation, thus maintaining its monomeric fluorescence properties.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 9-ACA?

A1: 9-ACA is sparingly soluble in water but shows good solubility in organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended. The solubility in these solvents is approximately 1 mg/mL.[1][2] For biological experiments, DMSO is a common choice, but the final concentration in the aqueous buffer should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[3]

Q2: How can I increase the solubility of 9-ACA in my aqueous experimental buffer?

A2: Several strategies can be employed:

  • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system.

  • pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, which may increase its aqueous solubility. However, the effect of pH on your specific experiment should be evaluated.[1]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used to form micelles that encapsulate 9-ACA, increasing its apparent solubility in aqueous solutions. The surfactant concentration should be above its critical micelle concentration (CMC).

  • Cyclodextrins: Cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can form inclusion complexes with the hydrophobic anthracene ring of 9-ACA, effectively shielding it from the aqueous environment and preventing aggregation.[6]

Q3: How does aggregation affect the use of 9-ACA as a chloride channel blocker?

A3: Aggregation can reduce the effective concentration of monomeric 9-ACA available to block the chloride channel pore, leading to weaker or more variable inhibitory effects.[3] To ensure reproducible results in electrophysiology experiments, it is crucial to maintain 9-ACA in a non-aggregated state in the final recording solution.

Q4: Can I use sonication or heating to dissolve 9-ACA?

A4: Gentle heating and sonication can be used to aid the dissolution of 9-ACA in organic solvents when preparing stock solutions.[3][7] However, for aqueous working solutions, if the compound precipitates upon cooling or dilution, it indicates that the solution is supersaturated, and the compound may aggregate over time. In such cases, using solubilizing agents is a more reliable approach.

Quantitative Data

The following table summarizes the solubility of 9-ACA in various solvents.

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)~ 1 mg/mL[2]
Ethanol~ 1 mg/mL[2]
Dimethylformamide (DMF)~ 1 mg/mL[2]
WaterInsoluble/Sparingly soluble[1][8]
Phosphate-Buffered Saline (PBS, pH 7.2)Insoluble[9]

Experimental Protocols

Protocol 1: Preparation of a 9-ACA Stock Solution for Cellular Assays

This protocol describes the preparation of a 10 mM stock solution of 9-ACA in DMSO.

Materials:

  • This compound (MW: 222.24 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.22 mg of 9-ACA and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Using β-Cyclodextrin to Enhance Aqueous Solubility of 9-ACA

This protocol outlines a general method for preparing a 9-ACA/β-cyclodextrin inclusion complex to improve its solubility in aqueous solutions for experiments.

Materials:

  • This compound (9-ACA)

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of 9-ACA to β-cyclodextrin.

  • Kneading Method:

    • Place the calculated amount of β-cyclodextrin in a mortar.

    • Add a small amount of water to form a paste.

    • Dissolve the 9-ACA in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the 9-ACA solution to the β-cyclodextrin paste while continuously kneading with the pestle.

    • Continue kneading for at least 30-60 minutes.

    • The resulting paste is then dried (e.g., in a vacuum oven at a low temperature).

    • The dried complex can then be dissolved in the aqueous experimental buffer. The solubility will be significantly enhanced compared to 9-ACA alone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting prep_cells Cell Culture (e.g., HEK293 cells) patch_clamp Whole-Cell Patch Clamp Recording prep_cells->patch_clamp prep_stock Prepare 10 mM 9-ACA Stock in DMSO prep_working Dilute 9-ACA Stock in Extracellular Buffer (Final DMSO <0.5%) prep_stock->prep_working apply_aca Apply 9-ACA Solution via Perfusion System prep_working->apply_aca precipitation Precipitation in Buffer? prep_working->precipitation patch_clamp->apply_aca Establish Baseline record_current Record Chloride Current apply_aca->record_current measure_inhibition Measure Inhibition of Chloride Current record_current->measure_inhibition low_activity Weak/No Inhibition? record_current->low_activity dose_response Generate Dose-Response Curve measure_inhibition->dose_response precipitation->prep_working Reformulate: - Adjust DMSO% - Add Surfactant/ Cyclodextrin low_activity->prep_working Check Soluble Concentration

Caption: Experimental workflow for using 9-ACA as a chloride channel blocker.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_mechanisms Mechanisms of Action aggregation 9-ACA Aggregation (π-π Stacking) cosolvents Co-solvents (e.g., DMSO, Ethanol) aggregation->cosolvents surfactants Surfactants (e.g., Tween® 80) aggregation->surfactants cyclodextrins Cyclodextrins (e.g., β-Cyclodextrin) aggregation->cyclodextrins increase_solubility Increase Bulk Solubility cosolvents->increase_solubility micelle_formation Micellar Encapsulation surfactants->micelle_formation inclusion_complex Inclusion Complex Formation cyclodextrins->inclusion_complex

Caption: Strategies to prevent 9-ACA aggregation and their mechanisms.

References

Technical Support Center: Solvent Effects on the Fluorescence Quantum Yield of 9-ACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solvent effects on the fluorescence quantum yield of 9-aminoacridine (9-ACA).

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the fluorescence quantum yield of 9-ACA?

The fluorescence quantum yield of 9-aminoacridine is highly sensitive to the polarity of its environment. Generally, an increase in solvent polarity can lead to a significant change in the fluorescence quantum yield. For some 9-acridine derivatives, the quantum yield has been observed to increase dramatically with rising solvent polarity. For instance, one study on an acridine-dicyanoisophorone-based probe, a derivative of 9-acridine, demonstrated an increase in fluorescence quantum yield from 0.5% in a less polar environment to 35.6% in a more polar one.[1] This is often attributed to the stabilization of the excited state in polar solvents, which can either enhance or quench fluorescence depending on the specific interactions.[2]

Q2: What is the expected fluorescence quantum yield of 9-ACA in common laboratory solvents?

Q3: What are the typical fluorescence lifetimes of 9-ACA?

The fluorescence lifetime of 9-ACA and its derivatives is also influenced by the solvent. For a 9-aminoacridine peptide derivative in PBS, a fluorescence lifetime of 17.0 ns has been reported.[3] In cases of excimer formation, which can occur at high concentrations or in specific environments, longer lifetimes of up to 24 ns have been observed, compared to the normal monomer lifetime of 16 ns.[4]

Data Presentation

The following table summarizes the available quantitative data for the fluorescence quantum yield and lifetime of 9-ACA and its derivatives in different solvents.

CompoundSolvent/MediumFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ)
9-AminoacridineEthanol0.99Not Reported
9-Aminoacridine Peptide DerivativeWater0.95 ± 0.02[3]Not Reported
9-Aminoacridine Peptide DerivativePBSNot Reported17.0 ns[3]
Acridine-dicyanoisophorone derivativeIncreasing Polarity0.5% to 35.6%[1]Not Reported

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of 9-ACA, using a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • 9-ACA sample

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

Procedure:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range to 9-ACA.

  • Solution Preparation:

    • Prepare a stock solution of 9-ACA and the standard in the same solvent.

    • Prepare a series of dilutions for both the 9-ACA sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the 9-ACA solutions and the standard solutions.

    • The plot should be linear. Determine the slope (Gradient) of the linear fit for both.

    • Calculate the quantum yield of 9-ACA (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Solution Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (9-ACA & Standard) prep_dilutions Prepare Serial Dilutions (Absorbance 0.02-0.1) prep_stock->prep_dilutions abs_spec Measure Absorbance Spectra prep_dilutions->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining the relative fluorescence quantum yield.

Troubleshooting Guide

This guide addresses common issues encountered during the measurement of 9-ACA's fluorescence quantum yield.

Troubleshooting Decision Tree:

troubleshooting_workflow start Low or Inconsistent Fluorescence Signal check_conc Is the 9-ACA concentration within the linear range (Abs < 0.1)? start->check_conc high_conc High Concentration: Potential inner-filter effect or aggregation-induced quenching. Dilute the sample. check_conc->high_conc No check_solvent Is the solvent pure and appropriate for the experiment? check_conc->check_solvent Yes end Problem Resolved high_conc->end low_conc Low Concentration: Signal may be too weak. Increase concentration carefully. low_conc->end impure_solvent Impure Solvent: Fluorescent impurities can interfere. Use spectroscopic grade solvent. check_solvent->impure_solvent No check_ph Is the pH of the solution controlled, especially in protic solvents? check_solvent->check_ph Yes impure_solvent->end solvent_effect Solvent Quenching: Protic vs. aprotic solvents can significantly alter quantum yield. Consider solvent-solute interactions. solvent_effect->end ph_issue pH Fluctuation: Protonation state of 9-ACA affects fluorescence. Use appropriate buffers. check_ph->ph_issue No check_excimer Do you observe a new, red-shifted emission band at high concentrations? check_ph->check_excimer Yes ph_issue->end excimer Excimer Formation: This indicates aggregation. Lower the concentration or change the solvent. check_excimer->excimer Yes photobleaching Is the signal decreasing over time under continuous excitation? check_excimer->photobleaching No excimer->end bleaching_solution Photobleaching: Reduce excitation intensity or exposure time. Use fresh sample for each measurement. photobleaching->bleaching_solution Yes photobleaching->end No bleaching_solution->end

Caption: A decision tree for troubleshooting low or inconsistent 9-ACA fluorescence.

Common Problems and Solutions:

  • Problem: Lower than expected quantum yield.

    • Cause: Quenching due to solvent impurities or dissolved oxygen.

    • Solution: Use high-purity, spectroscopic grade solvents. Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before use.

  • Problem: Inconsistent or irreproducible results.

    • Cause 1: Inner-filter effect at high concentrations (Absorbance > 0.1).

    • Solution 1: Ensure that the absorbance of the solutions at the excitation wavelength is below 0.1.

    • Cause 2: Aggregation of 9-ACA molecules at high concentrations, leading to self-quenching. This can sometimes be observed by the appearance of a new, red-shifted emission band due to excimer formation.[4]

    • Solution 2: Work with dilute solutions. If aggregation is suspected, try a different solvent that better solvates the 9-ACA molecule.

    • Cause 3: Fluctuation in pH, especially in protic solvents. The protonation state of the amino group can significantly impact the fluorescence properties.

    • Solution 3: Use appropriate buffers to maintain a constant pH throughout the experiment.

  • Problem: Gradual decrease in fluorescence intensity during measurement.

    • Cause: Photobleaching of the 9-ACA molecule under prolonged or intense excitation.

    • Solution: Reduce the excitation light intensity using neutral density filters, or decrease the exposure time. Prepare fresh samples if significant photobleaching is observed.

  • Problem: Unexpected fluorescence peaks.

    • Cause: Fluorescent impurities in the solvent or on the cuvette.

    • Solution: Record a blank spectrum of the solvent alone to check for background fluorescence. Thoroughly clean the cuvettes with a suitable solvent.

By understanding the principles of solvent effects and following these troubleshooting guidelines, researchers can obtain more accurate and reproducible measurements of the fluorescence quantum yield of 9-ACA.

References

Minimizing background fluorescence in assays using 9-ACA derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing background fluorescence in assays utilizing 9-aminoacridine (9-ACA) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in assays using 9-ACA derivatives?

High background fluorescence can originate from multiple sources within an experimental setup. The main culprits include:

  • Autofluorescence from Biological Samples: Cellular components such as NADH, FAD, collagen, and elastin naturally fluoresce, particularly when excited by UV or blue light, which can overlap with the spectral properties of 9-ACA derivatives.[1][2]

  • Cell Culture Media and Buffers: Common media components like phenol red (a pH indicator), riboflavin, and Fetal Bovine Serum (FBS) are inherently fluorescent and can contribute significantly to background readings.[2]

  • Assay Reagents and Solvents: Impurities in solvents, buffers, or even the 9-ACA derivative itself can be a source of unwanted fluorescence.[3] Degradation of the probe due to improper storage or light exposure can also increase background.[3]

  • Plasticware and Consumables: The type of microplate used is critical. Clear or white plates can lead to higher background and well-to-well crosstalk compared to black plates.[1][4] Dust and other particulates on plates or cuvettes can also scatter light.[1]

Q2: What is fluorescence quenching and how can it affect my 9-ACA assay?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5][6] It can occur through various mechanisms, including collisional (dynamic) quenching, where an excited fluorophore is deactivated upon contact with another molecule (the quencher), and static quenching, which involves the formation of a non-fluorescent complex in the ground state.[6][7][8][9] In your assay, compounds in your sample or even the 9-ACA derivative at high concentrations could act as quenchers, leading to an underestimation of the true signal.[10] Molecular oxygen is a well-known collisional quencher of many fluorophores.[5]

Q3: How does the choice of solvent impact the fluorescence of 9-ACA derivatives?

The polarity of the solvent can significantly influence the fluorescence intensity of 9-ACA derivatives.[3] It is crucial to ensure that the solvent used for the final measurement is consistent across all samples and is optimized for a low background signal. High-purity, HPLC-grade solvents are recommended to avoid fluorescent impurities.[3]

Q4: What are the best practices for storing and handling 9-ACA derivatives to maintain their stability?

To prevent degradation and the formation of fluorescent byproducts, 9-ACA derivatives should be stored protected from light, typically at -20°C or -80°C.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] When preparing solutions, always use high-purity, anhydrous solvents, as water can sometimes react with fluorescent probes and lead to byproduct formation.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: High Background Fluorescence in All Wells (Including "No-Cell" or "No-Enzyme" Controls)

This issue often points to a problem with the assay reagents or the general setup.

Potential Cause Recommended Solution
Reagent Contamination Use high-purity, HPLC-grade solvents and freshly prepared, filtered buffers.[2][3] Test each reagent individually to pinpoint the source of fluorescence.
Probe Degradation or Impurity Prepare fresh probe solutions for each experiment.[3] If you suspect the stock is impure, consider HPLC purification or purchasing from a different supplier.[2]
Unstable Substrate Some fluorogenic substrates can auto-hydrolyze, releasing the fluorophore. Prepare substrate solutions immediately before use and avoid repeated freeze-thaw cycles.[2]
Inappropriate Plate Choice Always use opaque, solid black microplates for fluorescence assays to minimize crosstalk and background from scattered light.[1][4]
Excess Probe Concentration An overly high concentration of the 9-ACA derivative can lead to high background and self-quenching.[3] Perform a concentration titration to find the optimal balance between signal and background (see Protocol 2).

Issue 2: High Background Signal Only in Wells Containing Biological Samples

This suggests the source of the background is autofluorescence from your sample.

Potential Cause Recommended Solution
Cellular Autofluorescence Run an "unlabeled control" (cells without the 9-ACA probe) to quantify the baseline autofluorescence and subtract it from your measurements.[2] If possible, select a 9-ACA derivative with excitation/emission wavelengths in the red or near-infrared spectrum to avoid the natural autofluorescence of cellular components like NADH and FAD.[2]
Media-Induced Fluorescence Switch to a phenol red-free medium for the duration of the assay.[2] You can also reduce the serum (FBS) concentration or replace it with a less fluorescent protein source like Bovine Serum Albumin (BSA).[2]
Fixative-Induced Fluorescence Aldehyde fixatives like formaldehyde can increase background fluorescence.[2] If fixation is necessary, consider treating cells with a reducing agent like sodium borohydride after fixation or using a non-aldehyde fixative like methanol.[2]

Quantitative Data Summary

Optimizing the signal-to-noise ratio (SNR) is critical for a successful assay. A systematic approach to titrating your 9-ACA derivative is the most effective way to determine the optimal concentration.

Table 1: Example Data for 9-ACA Derivative Concentration Optimization

9-ACA Derivative Conc. (µM) Signal (RFU) Background (RFU) Signal - Background (RFU) Signal / Background (S/B Ratio)
0.1150050010003.0
0.5600065053509.2
1.0120008001120015.0
2.02000015001850013.3
5.0250004000210006.3

RFU = Relative Fluorescence Units. The optimal concentration in this example is 1.0 µM, which provides the highest Signal-to-Background ratio.

Visual Guides and Workflows

TroubleshootingWorkflow start High Background Fluorescence Detected q1 Is background high in 'no-enzyme' / 'no-cell' control wells? start->q1 reagent_issue Issue is likely reagents, probe, or plates. q1->reagent_issue Yes sample_issue Issue is likely sample autofluorescence. q1->sample_issue No s1 1. Use black-walled plates. 2. Prepare fresh, high-purity reagents. 3. Titrate probe concentration. reagent_issue->s1 s2 1. Run 'unlabeled sample' control and subtract background. 2. Use phenol red-free media. 3. Optimize fixative methods. sample_issue->s2

Caption: A decision tree for troubleshooting high background fluorescence.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase prep_reagents 1. Prepare Fresh Reagents (Phenol red-free media, filtered buffers) prep_probe 2. Prepare 9-ACA Probe (Single-use aliquots) prep_reagents->prep_probe prep_plates 3. Select Black-Walled Plates prep_probe->prep_plates setup_controls 4. Set Up Controls (No-probe, No-cell) prep_plates->setup_controls plate_samples 5. Plate Samples & Add Probe setup_controls->plate_samples incubation 6. Incubate (Protect from light) plate_samples->incubation read_plate 7. Read Fluorescence (Optimize gain settings) incubation->read_plate subtract_bg 8. Subtract Background (From control wells) read_plate->subtract_bg analyze 9. Analyze Data (Calculate S/N Ratio) subtract_bg->analyze

Caption: Experimental workflow designed to minimize background fluorescence.

Key Experimental Protocols

Protocol 1: General Cell-Based Assay with a 9-ACA Derivative

This protocol outlines key steps for a generic cell-based assay, highlighting points where background can be minimized.

  • Reagent Preparation:

    • Use phenol red-free cell culture medium to reduce media-induced fluorescence.[2]

    • Prepare all buffers with high-purity water and reagents. Filter sterilize if necessary.

    • Prepare the 9-ACA derivative solution fresh from a single-use aliquot stored at -80°C. Protect from light.[3]

  • Cell Seeding:

    • Seed cells in a solid black, clear-bottom 96-well plate at the desired density.[1][11]

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Controls Setup:

    • Sample Autofluorescence Control: Designate wells containing cells in media, but without the 9-ACA probe. This measures the intrinsic fluorescence of your cells and media.[1]

    • Reagent Blank Control: Designate wells containing media and the 9-ACA probe, but no cells. This measures the background from your reagents.[1]

  • Compound Treatment & Staining:

    • Treat cells with your test compounds as required by the experimental design.

    • Add the optimized concentration of the 9-ACA derivative to the appropriate wells.

    • Incubate for the required time, protecting the plate from light to prevent photodecomposition of the probe.[3]

  • Fluorescence Reading:

    • Before reading, ensure the plate reader's gain setting is optimized to prevent detector saturation while maximizing the signal from your positive controls.

    • Use the appropriate excitation and emission wavelengths for your specific 9-ACA derivative.

  • Data Analysis:

    • Calculate the average fluorescence from the "Sample Autofluorescence Control" and subtract this value from all wells containing cells.

    • Calculate the average fluorescence from the "Reagent Blank Control" and subtract this value from all wells containing the probe.

    • Calculate the final signal and the signal-to-noise ratio for your experimental wells.

Protocol 2: Determining Optimal 9-ACA Probe Concentration
  • Setup: Use a solid black 96-well plate.[1] Prepare wells containing your assay buffer and cells/target (experimental condition) and wells with buffer only (background condition).

  • Titration: Prepare a serial dilution of the 9-ACA derivative (e.g., from 10 µM down to 10 nM).

  • Addition: Add the different concentrations of the probe to both the experimental and background wells.

  • Incubation: Incubate the plate under standard experimental conditions (time, temperature), protected from light.

  • Measurement: Read the fluorescence intensity at the appropriate wavelengths.

  • Analysis:

    • For each concentration, subtract the background reading (buffer + probe) from the experimental reading (buffer + cells/target + probe).

    • Plot the background-subtracted fluorescence vs. probe concentration.

    • Separately, calculate the Signal-to-Background (S/B) ratio at each concentration.

    • Select the lowest concentration that provides a robust signal well within the linear range of the curve and gives the maximal S/B ratio.[3]

References

Resolving emulsions during workup of 9-Anthracenecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Anthracenecarboxylic Acid Reactions

Welcome to the Troubleshooting Guide for Emulsion Resolution

This center provides targeted advice for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving this compound. The following questions address common issues and provide detailed protocols to resolve them effectively.

Frequently Asked Questions (FAQs)

Q1: What causes a persistent emulsion during the acid-base workup of this compound?

Emulsions are stable mixtures of immiscible liquids, like an organic solvent and water, that fail to separate.[1] During the workup of this compound, the primary cause is the formation of its carboxylate salt (sodium 9-anthracenecarboxylate) when a base like NaOH is used for extraction.[2] This salt is amphiphilic, meaning it has both a hydrophobic (the large anthracene core) and a hydrophilic (the ionic carboxylate group) part. This structure allows it to act like a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the microscopic droplets of one phase within the other.[3][4] Vigorous shaking during the extraction process can exacerbate this by creating very fine droplets that are more easily stabilized.[5]

Q2: I've formed a stubborn emulsion. What is the first and simplest step I should take?

The simplest approach is patience.[6][7] Place the separatory funnel upright in a ring stand and let it sit undisturbed for 10-30 minutes.[8][9] Sometimes, the density difference between the two phases is enough for them to slowly separate on their own. Gently tapping the side of the funnel or slowly swirling the contents can sometimes help the droplets coalesce.[6][7]

Q3: The emulsion isn't breaking on its own. What is the next common technique to try?

The most common and often effective next step is to "salt out" the mixture by adding brine (a saturated aqueous solution of sodium chloride) or solid sodium chloride.[5][10] Adding salt increases the ionic strength of the aqueous layer.[11] This makes the aqueous phase more polar, which decreases the solubility of organic compounds (including the surfactant-like carboxylate salt) in it, forcing them into the organic layer and helping to disrupt the emulsion.[12]

Q4: Are there any other chemical additions that can help break the emulsion?

Yes, several options exist depending on the specific conditions:

  • Change pH: Adding a few drops of a dilute acid (like HCl) can sometimes help.[11] This protonates the carboxylate salt back to the neutral carboxylic acid, eliminating its surfactant properties. However, this will cause your product to move back into the organic layer, so this step should be considered carefully based on your extraction goals.

  • Add a Different Solvent: Adding a small amount of a different, miscible organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[3][11] For very nonpolar organic layers, a small amount of a more polar solvent like ethanol might help.[9]

  • Drying Agents: In some cases, particularly with gooey precipitates at the interface, adding a drying agent like anhydrous sodium sulfate can help by absorbing excess water and breaking the emulsion.[6][8]

Q5: When should I consider a mechanical method like centrifugation?

Centrifugation is often the most powerful and reliable method for breaking very stable emulsions, though it is not always readily available.[6][7] The strong centrifugal force mechanically separates the components based on their density.[13][14] This is a go-to method when chemical additions fail or are undesirable.

Troubleshooting Guide & Experimental Protocols

Problem: A persistent, milky layer has formed between the aqueous and organic phases in my separatory funnel.

Below is a step-by-step workflow to resolve the emulsion. Start with the least invasive method and proceed as necessary.

G start Persistent Emulsion Formed wait 1. Wait & Observe (10-30 min) start->wait brine 2. Add Saturated Brine (NaCl) or Solid NaCl wait->brine No separation success Phases Separated wait->success Separation occurs filter 3. Filter through Glass Wool or Celite® brine->filter No separation brine->success Separation occurs centrifuge 4. Centrifuge filter->centrifuge No separation filter->success Separation occurs solvent 5. Alter Solvent Composition centrifuge->solvent No separation centrifuge->success Separation occurs solvent->success Separation occurs fail Emulsion Persists solvent->fail

Caption: Troubleshooting workflow for resolving emulsions.

Method 1: Addition of Brine

This protocol details the "salting out" technique.

Protocol:

  • Ensure the separatory funnel is securely placed in a ring stand and the stopcock is closed.

  • Prepare a saturated solution of sodium chloride (NaCl) in water (brine).

  • Add the brine to the separatory funnel in small portions, approximately 5-10% of the total volume of the emulsion.

  • Stopper the funnel, and instead of shaking, gently invert it 2-3 times to mix the contents. Vigorous shaking should be avoided as it can worsen the emulsion.[5]

  • Periodically vent the funnel.

  • Place the funnel back on the ring stand and allow it to stand. Observe if the interface between the layers becomes sharper.

  • If separation begins, allow more time. If not, another small portion of brine can be added.[9]

Method 2: Filtration

This physical method attempts to coalesce the droplets by passing them through a porous medium.

Protocol:

  • Place a small plug of glass wool into the neck of a glass funnel.[3] Alternatively, prepare a small pad of Celite® in a Büchner funnel.[8]

  • Position the funnel over a clean receiving flask.

  • Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared funnel.

  • The goal is for the filtration medium to break up the emulsion, allowing the liquids to coalesce and separate in the receiving flask.[15]

  • Transfer the filtrate back to a clean separatory funnel to complete the separation.

Method 3: Centrifugation

This is a highly effective mechanical method for phase separation.[14]

Protocol:

  • Carefully transfer the emulsion mixture into appropriate centrifuge tubes.

  • Crucially, ensure the centrifuge is balanced. Place a tube with an equal mass of a blank (e.g., water) directly opposite your sample tube.[13][16] Imbalance can severely damage the equipment.[16]

  • Centrifuge the samples. A common starting point is 2000-4000 x g for 10-20 minutes.[17] Higher speeds may be necessary for very stable emulsions.[18]

  • After centrifugation, carefully remove the tubes. The layers should be distinct and well-separated.

  • Use a pipette to carefully remove the desired layer.

Data Summary

MethodPrinciple of ActionRelative EffectivenessPotential Downsides
Patience/Gravity Relies on density differences between phases.LowTime-consuming; ineffective for stable emulsions.
Addition of Brine Increases ionic strength of the aqueous phase ("salting out").[11]Moderate to HighMay not work on highly stable emulsions; increases salt content in the aqueous waste.
Filtration Physical coalescence of droplets on a filter medium.[3]ModeratePotential for product loss on the filter medium; can be slow.[10]
Centrifugation Applies high g-force to accelerate density-based separation.[13]Very HighRequires specialized equipment; not practical for very large volumes.[7]
Solvent Addition Alters the polarity and density of one of the phases.[12]ModerateCan complicate solvent removal later; may alter product solubility.
pH Adjustment Neutralizes the surfactant-like carboxylate salt.[7]HighReverses the intended acid-base extraction, moving the product back to the organic phase.

Underlying Chemical Principles

The formation of an emulsion in this specific workup is a classic example of surfactant action. The deprotonated 9-anthracenecarboxylate anion possesses a dual nature that allows it to bridge the organic and aqueous phases.

G emulsion Emulsion |  Stabilized mixture of organic solvent and water surfactant Surfactant Action 9-Anthracenecarboxylate Anion surfactant:head->emulsion:f0 causes hydrophobic Hydrophobic Tail (Anthracene Core) Soluble in Organic Layer surfactant:head->hydrophobic hydrophilic Hydrophilic Head (COO⁻ Group) Soluble in Aqueous Layer surfactant:head->hydrophilic stabilization Reduces Interfacial Tension Prevents Droplet Coalescence hydrophobic->stabilization hydrophilic->stabilization stabilization->emulsion:f1

Caption: Role of the carboxylate anion as a surfactant.

References

Technical Support Center: Synthesis of 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Anthracenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several common methods for the synthesis of this compound include:

  • Grignard Reaction: This involves the formation of a Grignard reagent from 9-bromoanthracene, which then reacts with carbon dioxide (dry ice)[1].

  • Oxidation of 9-substituted Anthracenes: This can involve the oxidation of 9-methylanthracene using strong oxidizing agents like potassium permanganate or chromic acid[2]. Another common starting material for oxidation is 9-anthraldehyde[3][4].

  • From 9,10-dibromoanthracene: This method involves reacting 9,10-dibromoanthracene with butyllithium to form a lithium salt, followed by treatment with dry ice. However, this method requires harsh conditions (-78°C) and may not be suitable for industrial production[4].

Q2: What are the primary applications of this compound?

A2: this compound is a versatile organic compound used as a building block in the synthesis of various materials. It is a key intermediate in the production of dyes, pharmaceuticals, and advanced materials[5]. Its fluorescent properties make it valuable for creating fluorescent probes and materials for organic light-emitting diodes (OLEDs)[5][6]. It is also used in the development of sensors and in the preparation of metal-organic frameworks (MOFs)[2][5].

Q3: What are the typical physical and chemical properties of this compound?

A3: this compound typically appears as a light yellow to green powder or crystal[7]. It has limited solubility in water but is moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide[2]. It exhibits fluorescence, particularly in ethanol[6].

Troubleshooting Guide

Q4: I am experiencing very low yields in my Grignard reaction synthesis. What are the potential causes and solutions?

A4: Low yields in the Grignard synthesis of this compound are a common issue. Here are some potential causes and troubleshooting steps:

  • Moisture in the reaction: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried, and use anhydrous solvents (like THF)[1]. The reaction should be conducted under an inert atmosphere (e.g., Argon)[1].

  • Impure Magnesium: Use high-purity magnesium turnings. Activating the magnesium surface (e.g., with a small crystal of iodine) may be necessary to initiate the reaction.

  • Poor quality starting material: Ensure the 9-bromoanthracene is pure. Impurities can interfere with the formation of the Grignard reagent.

  • Inefficient carboxylation: Ensure the dry ice is freshly crushed and in excess. The Grignard reagent solution should be added slowly to the dry ice to prevent localized warming and side reactions.

Q5: My final product is difficult to purify and contains significant byproducts. What are common impurities and how can I remove them?

A5: The formation of byproducts is a known challenge in the synthesis of this compound[3]. Common impurities can include unreacted starting materials or side-products from competing reactions.

  • Purification Methods:

    • Crystallization: Recrystallization from ethanol is a common and effective method for purifying the crude product[1][6].

    • Sublimation: For achieving very high purity (>99.0%), sublimation is an effective technique[5][7].

  • Common Byproducts and their Prevention:

    • In the oxidation of 9-anthraldehyde, using a pH buffer and an appropriate auxiliary agent can help minimize byproduct formation[3][4].

    • In Grignard reactions, side reactions can be minimized by maintaining a low temperature during carboxylation and ensuring a moisture-free environment.

Q6: The oxidation of 9-anthraldehyde is not going to completion, or I am seeing over-oxidation. How can I optimize this reaction?

A6: The oxidation of 9-anthraldehyde to this compound offers a route with potentially fewer byproducts and milder conditions[3][4].

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. A typical protocol suggests reacting for 2-3 hours at a controlled temperature of 20-30°C[3].

    • Stoichiometry of Oxidant: Use the correct molar ratio of the oxidizing agent (e.g., sodium chlorite)[4].

  • Over-oxidation:

    • Choice of Oxidant: Use a selective oxidant. Sodium chlorite in the presence of a scavenger like 2-methyl-2-butene is a common choice to avoid side reactions[4].

    • Temperature Control: Maintain the reaction temperature within the recommended range to prevent unwanted side reactions.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodStarting MaterialTypical YieldKey AdvantagesKey Challenges
Oxidation of 9-anthraldehyde9-anthraldehyde>99% PurityFewer byproducts, mild conditions, simple operation[3][4].Requires careful control of reaction conditions.
From 9-anthraceneboronic acid9-anthraceneboronic acid82-87%High yield.Starting material is expensive and not readily available[3].
From Anthracene and CO2Anthracene47%Readily available starting materials.Low yield[3].
Photo-oxidation of 9-anthraldehyde9-anthraldehyde100%High yield.Requires specialized equipment (LED lamp) and long reaction times (150 hours)[3].
From 9,10-dibromoanthracene9,10-dibromoanthraceneNot specifiedUtilizes a common starting material.Harsh reaction conditions (-78°C), not suitable for industrial scale-up[4].

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction [1]

  • Preparation: Flame-dry a three-necked flask and equip it with a condenser, dropping funnel, and nitrogen/argon inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 9-bromoanthracene in anhydrous THF dropwise to the magnesium. Gentle heating may be needed to initiate the reaction.

  • Carboxylation: Once the magnesium is consumed, cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the reaction mixture.

  • Workup: Allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. Purify by crystallization from ethanol.

Protocol 2: Synthesis via Oxidation of 9-anthraldehyde [4]

  • Reaction Setup: In a reaction flask, add 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.

  • Addition of Reagents: Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water. Then, add dropwise a solution of 68.6g of sodium chlorite in 300g of water, maintaining the temperature at 20-30°C.

  • Reaction: After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Workup: Evaporate the solvent. Adjust the pH of the residue to 1-5.

  • Extraction and Purification: Extract the product with an organic solvent. Evaporate the organic phase to obtain this compound.

Visualizations

Synthesis_Pathways Anthracene Anthracene Nine_Bromoanthracene 9-Bromoanthracene Anthracene->Nine_Bromoanthracene Bromination Grignard Grignard Reagent Nine_Bromoanthracene->Grignard + Mg, THF Nine_Anthraldehyde 9-Anthraldehyde Product 9-Anthracenecarboxylic Acid Nine_Anthraldehyde->Product Oxidation (e.g., NaClO2) Grignard->Product + CO2, then H+

Caption: Key synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Type Which Synthesis Method? Start->Check_Reaction_Type Check_Grignard_Conditions Moisture Present? Check_Reaction_Type->Check_Grignard_Conditions Grignard Check_Oxidation_Conditions Incomplete Reaction? Check_Reaction_Type->Check_Oxidation_Conditions Oxidation Grignard_Actions Dry Glassware & Solvents Use Inert Atmosphere Check_Grignard_Conditions->Grignard_Actions Yes Purification_Actions Recrystallize from Ethanol Consider Sublimation Check_Grignard_Conditions->Purification_Actions No Oxidation_Actions Increase Reaction Time Check Oxidant Stoichiometry Check_Oxidation_Conditions->Oxidation_Actions Yes Check_Oxidation_Conditions->Purification_Actions No

Caption: Troubleshooting workflow for synthesis issues.

Parameter_Relationships Yield_Purity Yield & Purity Temp Temperature Temp->Yield_Purity Affects side reactions Time Reaction Time Time->Yield_Purity Affects completion Solvent Solvent Purity Solvent->Yield_Purity Critical for Grignard Stoichiometry Reagent Stoichiometry Stoichiometry->Yield_Purity Impacts conversion

Caption: Key parameters influencing reaction outcome.

References

How to induce crystallization of acetylsalicylic acid from solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for inducing the crystallization of acetylsalicylic acid (ASA) from solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing acetylsalicylic acid?

The ideal solvent for recrystallization is one in which acetylsalicylic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] For ASA, a mixed solvent system of ethanol and water is commonly and effectively used.[2][3][4] ASA dissolves well in warm ethanol, and the subsequent addition of water (an anti-solvent) reduces its solubility, promoting crystallization upon cooling.[2][5] Other solvents like acetone and diethyl ether also show good solubility.[6]

Q2: How does the rate of cooling affect the quality of the crystals?

The cooling rate directly influences both the size and purity of the resulting crystals.[1]

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals and generally results in higher purity. This is because the molecules have sufficient time to orient themselves correctly into the crystal lattice, excluding impurities.[7]

  • Rapid Cooling (e.g., placing directly in an ice bath): Leads to the rapid formation of smaller crystals. This can trap impurities within the crystal lattice, resulting in a less pure product.[1][7]

Q3: My final product has a distinct vinegar-like smell. What does this indicate?

A smell of vinegar indicates the presence of acetic acid.[3] This can be a byproduct from the initial synthesis or a result of the hydrolysis of acetylsalicylic acid, which breaks down into salicylic acid and acetic acid in the presence of moisture.[3][6] Thorough washing and drying of the crystals are necessary to remove this impurity.

Q4: After recrystallization, my product still tests positive for salicylic acid. Why?

A positive ferric chloride test (a purple color change) confirms the presence of a phenol group, which is characteristic of salicylic acid but not pure ASA.[1][2] This indicates that unreacted salicylic acid remains. This can happen if the initial synthesis reaction was incomplete or if the recrystallization process was not efficient enough.[1] A second recrystallization may be required to achieve the desired purity.[1]

Q5: What does a broad or depressed melting point suggest about my sample?

A broad and depressed melting point range is a classic indicator of an impure compound.[1][8] Impurities disrupt the regular crystal lattice structure, which requires less energy to break apart, leading to melting at a lower temperature over a wider range.[1] Pure acetylsalicylic acid has a sharp melting point around 136°C.[9]

Troubleshooting Guide

Issue 1: No crystals are forming in the solution.

Potential Cause Troubleshooting Step
Solution is not supersaturated. The most common reason for crystallization failure is that the solution is not supersaturated. You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the solute.
Nucleation has not initiated. Induce crystallization by scratching the inner wall of the flask with a glass stirring rod.[2][7][10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.
"Seeding" is required. Add a single, small crystal of pure acetylsalicylic acid to the solution.[11] This "seed" crystal acts as a template for other molecules to crystallize upon.
Insufficient cooling. Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for at least 10-15 minutes to maximize crystallization.[1][2][10]
Reaction failure. It is possible the initial synthesis reaction did not yield acetylsalicylic acid.[11] Verify the synthesis protocol and starting materials.

Issue 2: The final yield of crystals is very low.

Potential Cause Troubleshooting Step
Excess solvent was used. Using too much solvent is a frequent cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[1] Always use the minimum amount of hot solvent needed to fully dissolve the crude product.
Premature crystallization. If the solution cools too quickly during a hot filtration step (if performed to remove insoluble impurities), the product can crystallize on the filter paper and be lost. Ensure the funnel and flask are kept warm during this process.[1]
Incomplete crystallization. Not allowing the solution to cool for a sufficient amount of time or failing to use an ice bath after initial slow cooling can result in a lower yield.[1]
Washing with warm solvent. Washing the collected crystals with room temperature or warm solvent will dissolve some of your purified product.[1] Always use a minimal amount of ice-cold solvent for washing.
Mechanical losses. Product can be lost during transfers between flasks or on the filter paper.[7] Ensure all crystals are carefully scraped and transferred during each step.

Data Presentation

Solubility of Acetylsalicylic Acid in Various Solvents

The choice of solvent is critical for successful crystallization. The following table summarizes the solubility of acetylsalicylic acid in common solvents.

SolventTemperature (°C)Solubility (g / 100 mL)Reference
Water20~0.3[6]
Ethanol25~20.0[6]
Diethyl Ether25~10.0[6]
Chloroform25~6.0[6]
Acetone20-50Higher than Ethanol[12][13]

Note: Solubility generally increases with temperature. For recrystallization, a solvent is chosen where the solubility is high at the boiling point and low at or near 0°C.

Experimental Protocols

Protocol 1: Recrystallization by Cooling and Anti-Solvent Addition

This is the most common method for purifying crude acetylsalicylic acid.

  • Dissolution: Place the crude acetylsalicylic acid in an Erlenmeyer flask. Add a minimum amount of warm ethanol (e.g., ~4 mL per gram of crude product) and gently warm the flask on a hot plate until all the solid dissolves.[2][5]

  • Anti-Solvent Addition: Once dissolved, remove the flask from the heat. Slowly add cold deionized water (an anti-solvent, e.g., ~13 mL per 4 mL of ethanol) to the solution.[2][5] The solution will become cloudy, indicating the start of precipitation.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the growth of large, pure crystals.[7] You should observe the formation of needle-like crystals.[1]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.[1][2][3]

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities that may have adhered to the crystal surfaces.[1]

  • Drying: Allow air to be drawn through the crystals on the filter for several minutes to help dry them.[2] For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a low temperature or left to air dry.[3][7]

Protocol 2: Ferric Chloride Test for Purity

This test is used to detect the presence of unreacted salicylic acid.

  • Preparation: Set up four clean test tubes.

  • Reagent Addition: To each test tube, add 1 mL of ethanol and 2 drops of 1% ferric chloride (FeCl₃) solution.[1][2]

  • Sample Addition:

    • Test Tube 1 (Positive Control): Add a few crystals of pure salicylic acid.

    • Test Tube 2 (Crude Sample): Add a few crystals of your crude, pre-recrystallization product.

    • Test Tube 3 (Final Product): Add a few crystals of your final, recrystallized product.

    • Test Tube 4 (Blank/Negative Control): Add nothing further.[1]

  • Observation: Shake each tube and observe the color. A purple or violet color indicates the presence of a phenol group, and thus, salicylic acid contamination.[2] Your purified product in Test Tube 3 should show no color change compared to the blank in Test Tube 4.[1]

Visualizations

experimental_workflow start Start: Crude ASA dissolve 1. Dissolve in minimum warm ethanol start->dissolve add_water 2. Add cold water (anti-solvent) dissolve->add_water cool_slow 3. Cool slowly to room temperature add_water->cool_slow ice_bath 4. Chill in ice-water bath cool_slow->ice_bath filter 5. Collect crystals via vacuum filtration ice_bath->filter wash 6. Wash with ice-cold water filter->wash dry 7. Dry crystals wash->dry end End: Pure ASA dry->end

Caption: A standard experimental workflow for the recrystallization of acetylsalicylic acid.

troubleshooting_flowchart decision decision action action outcome_neg outcome_neg outcome_pos outcome_pos start Solution cooled, no crystals formed q1 Is solution cloudy? start->q1 a1 Evaporate some solvent to concentrate q1->a1 No a2 Scratch inner wall of flask with glass rod q1->a2 Yes a1->q1 q2 Did scratching induce crystals? a3 Add a 'seed' crystal of pure ASA q2->a3 No success Crystals Form! q2->success Yes a2->q2 q3 Did seeding work? q3->success Yes fail Review synthesis: Reaction may have failed q3->fail No a3->q3

Caption: A decision tree for troubleshooting when crystallization fails to occur.

cooling_rate_effect cluster_slow Slow Cooling cluster_fast Fast Cooling rate_node rate_node outcome_node outcome_node slow Slow Cooling Rate large_crystals Large Crystals slow->large_crystals high_purity High Purity (Impurities excluded) slow->high_purity fast Fast Cooling Rate small_crystals Small Crystals fast->small_crystals low_purity Low Purity (Impurities trapped) fast->low_purity

Caption: The relationship between cooling rate and resulting crystal characteristics.

References

Technical Support Center: Managing Unexpected Color Changes During Organic Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage unexpected color changes that can occur during the workup of organic reactions.

Troubleshooting Guide: Diagnosing and Resolving Unexpected Color Changes

An unexpected color in your reaction mixture after workup can be alarming, but it often points to specific, solvable issues. This guide will walk you through a systematic approach to identify the cause and remedy the problem.

My organic layer has developed an unexpected color (e.g., yellow, brown, pink) after an aqueous wash.

This is a common observation and can stem from several sources. Follow this workflow to diagnose and address the issue:

G cluster_reagents Residual Reagents cluster_ph pH-Sensitive Compounds cluster_air Air Oxidation cluster_metal Metal Catalyst Residues start Unexpected Color in Organic Layer check_reagents Is an oxidizing or halogenating reagent present? start->check_reagents check_ph Was the aqueous wash acidic or basic? start->check_ph check_air Was the workup performed open to the air for an extended period? start->check_air check_metal Was a transition metal catalyst used in the reaction? start->check_metal quench_halogen Wash with aq. Sodium Thiosulfate to quench excess halogens (e.g., I₂, Br₂). check_reagents->quench_halogen quench_oxidant Add a reducing agent (e.g., Na₂SO₃) to quench other oxidants. check_reagents->quench_oxidant ph_indicator Product or impurity may be a pH indicator. Adjust pH to neutral. check_ph->ph_indicator air_oxidation Sensitive compounds (e.g., phenols, anilines) may have oxidized. check_air->air_oxidation metal_complex Residual metal complexes are often colored. check_metal->metal_complex end Color Removed / Cause Identified quench_halogen->end quench_oxidant->end neutralize Neutralize the organic layer with a mild acid or base wash. ph_indicator->neutralize neutralize->end degas Work up future reactions under an inert atmosphere (N₂ or Ar). air_oxidation->degas degas->end chelating_wash Wash with a chelating agent solution (e.g., aq. NH₄Cl, EDTA). metal_complex->chelating_wash chelating_wash->end

Caption: Troubleshooting workflow for unexpected color in the organic layer.

Frequently Asked Questions (FAQs)

Q1: Why did my organic product, which should be colorless, turn yellow or brown?

A1: Yellow or brown discoloration in organic compounds that are expected to be colorless is often due to the formation of highly conjugated impurities.[1] These impurities can arise from several sources:

  • Oxidation: Air oxidation of sensitive functional groups, such as phenols or anilines, can produce colored byproducts.[2]

  • Polymerization: Small amounts of starting material or product may polymerize to form larger, conjugated systems that absorb visible light.

  • Decomposition: If the reaction was heated for an extended period or at too high a temperature, decomposition can lead to colored degradation products.[3]

Even a very small amount of a highly colored impurity can be enough to impart a noticeable color to the bulk material.[1]

Q2: The aqueous layer turned a vibrant color during the wash. What does this signify?

A2: A color change in the aqueous layer often indicates the removal of a colored impurity or a reaction with a component of your mixture.

  • pH Indicators: Your product or an impurity might be a pH-sensitive compound, and the color change is a result of the pH of your aqueous wash.[4][5]

  • Complexation: If you are washing to remove a metal catalyst, the formation of a colored complex in the aqueous layer is often a positive sign. For example, washing with a copper sulfate solution to remove amines will result in a purple aqueous layer as the copper-amine complex forms.[6]

Q3: My product is colored, but the NMR and mass spectrometry data look clean. Is the color an issue?

A3: It's possible for a sample to be of high purity (>95%) and still have a noticeable color.[1] This is because some colored impurities have very high extinction coefficients, meaning a tiny amount can produce a strong color. If the analytical data confirms the structure and high purity of your compound, the color may not be an issue for subsequent steps. However, if color is a critical quality attribute, further purification may be necessary.

Q4: How can I remove a persistent color from my product?

A4: If a simple aqueous wash does not remove the color, several techniques can be employed:

  • Activated Carbon: Treatment with activated charcoal is a common method for removing colored impurities.[7][8] The charcoal adsorbs large, conjugated molecules.

  • Recrystallization: This is an effective method for purifying solids, as the colored impurities may remain in the mother liquor.[9]

  • Column Chromatography: Both normal-phase (silica gel, alumina) and reversed-phase chromatography can be effective at separating colored impurities from the desired product.[8]

  • Distillation: For volatile liquids, distillation can separate the colorless product from non-volatile colored impurities.

Data Presentation

Table 1: Common pH Indicators and Their Color Changes

If your product's structure contains acidic or basic functional groups, it might be acting as a pH indicator. Compare the pH of your aqueous wash with the transition ranges below.

IndicatorpH Range of Color ChangeColor in Acidic FormColor in Basic Form
Thymol Blue (acid range)1.2 – 2.8RedYellow
Methyl Orange3.1 – 4.4RedYellow
Bromocresol Green3.8 – 5.4YellowBlue
Methyl Red4.4 – 6.2RedYellow
Bromothymol Blue6.0 – 7.6YellowBlue
Phenol Red6.8 – 8.4YellowRed
Phenolphthalein8.2 – 10.0ColorlessPink
Alizarin Yellow10.0 – 12.0YellowRed

Data sourced from multiple chemical reference tables.[1][10][11][12][13]

Experimental Protocols

Protocol 1: Decolorization Using Activated Carbon

This protocol is for the removal of colored impurities from a solution of an organic compound.

Materials:

  • Solution of the colored organic compound

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filter paper (fluted)

  • Glass funnel

  • Clean receiving flask

Procedure:

  • In an Erlenmeyer flask, dissolve the colored compound in a suitable solvent with heating.

  • Once the compound is fully dissolved, remove the flask from the heat source.

  • Add a small amount of activated carbon (a spatula tip is a good starting point) to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause it to boil over.[8]

  • Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • If the color persists, you can add more activated carbon in small portions.

  • While the solution is still hot, perform a hot gravity filtration to remove the activated carbon. Place a fluted filter paper in a glass funnel and position it over a clean receiving flask.

  • Pour the hot solution through the filter paper. The activated carbon with the adsorbed impurities will be retained on the filter paper, and the decolorized solution will collect in the receiving flask.[7]

  • Proceed with the next step of your purification (e.g., crystallization by cooling).

Protocol 2: Quenching Excess Halogen (Bromine or Iodine)

This protocol is used when a yellow, orange, or brown color in the organic layer is suspected to be from residual bromine or iodine.[6][14]

Materials:

  • Organic layer containing suspected excess halogen

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Separatory funnel

Procedure:

  • Transfer the organic layer to a separatory funnel.

  • Add a portion of the saturated aqueous sodium thiosulfate solution. The volume should be roughly equal to the volume of the organic layer.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • The color due to the halogen should disappear almost instantly.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • If the color persists, the wash can be repeated.

  • Wash the organic layer with water and then brine to remove any residual salts.

  • Dry the organic layer over an appropriate drying agent (e.g., Na₂SO₄, MgSO₄).

Protocol 3: Diagnostic Thin-Layer Chromatography (TLC) for Colored Impurities

This protocol helps to determine if the color is associated with your product or a separate impurity.

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Eluent (a solvent system that gives good separation)

  • Capillary spotter

  • Sample of your colored product

  • UV lamp

Procedure:

  • Prepare a developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • On the baseline of a TLC plate, spot your colored product.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Observe the plate. If the color is a distinct spot that separates from your main product spot (visualized under UV light if your product is not colored), then the color is due to an impurity. If the color co-elutes with your product spot, the product itself may be colored, or the impurity has a very similar polarity.

G cluster_results Interpretation start Prepare TLC Plate and Chamber spot Spot Colored Product on Baseline start->spot develop Develop Plate in Eluent spot->develop dry Remove and Dry Plate develop->dry visualize Visualize Spots dry->visualize separate_spot Colored Spot Separates from Product Spot visualize->separate_spot coeluting_spot Color Co-elutes with Product Spot visualize->coeluting_spot impurity Conclusion: Color is an Impurity separate_spot->impurity further_analysis Conclusion: Product may be colored or impurity has similar polarity coeluting_spot->further_analysis

Caption: Workflow for diagnostic TLC of a colored product.

References

Identifying and removing impurities from commercial 9-Anthracenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 9-Anthracenecarboxylic acid. Here, you will find information on identifying and removing common impurities to ensure the high purity required for your applications.

Frequently Asked Questions (FAQs)

Q1: My commercial this compound appears more yellow or brown than expected. What are the likely impurities?

A1: The pale yellow color of this compound is inherent to its structure. However, a darker yellow or brown hue can indicate the presence of impurities. These are often residual starting materials or byproducts from the synthesis, such as unreacted anthracene or oxidized side-products. Colored impurities can typically be removed by recrystallization, often with the aid of activated charcoal.

Q2: I see extra peaks in the aromatic region of the 1H NMR spectrum of my this compound. How can I identify the impurity?

A2: Unidentified aromatic peaks could correspond to several possibilities. A common impurity is residual anthracene, the parent hydrocarbon. Compare your spectrum to a reference spectrum of anthracene. Another possibility is the presence of isomers or related aromatic carboxylic acids. To identify the impurity, consider running a 2D NMR experiment like COSY or HMBC, or analyzing the sample by LC-MS to determine the molecular weight of the impurity.

Q3: What is the best solvent for recrystallizing this compound?

A3: The choice of solvent depends on the impurities you are trying to remove. This compound has good solubility in several organic solvents when heated. Ethanol is a commonly used and effective solvent for recrystallization.[1] Other solvents to consider, based on solubility data, include acetone and chloroform.[2] It is sparingly soluble in water.[2] For a given batch of impure material, it is always recommended to perform small-scale solvent screening to find the optimal conditions.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To prevent this, you can try a few approaches:

  • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Try a different solvent or a mixed solvent system: A solvent in which the compound is less soluble, or a mixture of a good solvent and a poor solvent, can promote crystallization.

Q5: I've tried recrystallization, but a persistent impurity remains. What other purification techniques can I use?

A5: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities. Since this compound is a polar compound, it will adhere more strongly to a polar stationary phase like silica gel compared to non-polar impurities such as anthracene. Sublimation is another high-purity technique suitable for thermally stable compounds like this compound.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization Incorrect solvent choice leading to co-crystallization of impurities.Perform a solvent screen with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find one that dissolves the product well when hot but poorly when cold, while leaving impurities either fully dissolved or insoluble.
Solution cooled too quickly, trapping impurities in the crystal lattice.Allow the recrystallization solution to cool slowly to room temperature before further cooling in an ice bath.
Colored Impurities Persist Highly colored, polar impurities are present.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling.
Product Fails to Crystallize Solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Recovery from Column Chromatography Product is too strongly adsorbed to the stationary phase.Increase the polarity of the eluent. For silica gel chromatography, a gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate or acetone) can be effective.
Product is co-eluting with an impurity.Optimize the solvent system for better separation. Use thin-layer chromatography (TLC) to test different solvent mixtures to achieve better separation between your product and the impurity before running the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to pack under gravity, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (a small amount of the eluent or a more polar solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove non-polar impurities like anthracene. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or acetone). For example, you can switch to 9:1 hexane:ethyl acetate, then 4:1, and so on.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve in Hot Solvent charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals cool->isolate dry Dry Crystals isolate->dry troubleshooting_guide start Impure Product recrystallize Attempt Recrystallization start->recrystallize is_pure Is the product pure? recrystallize->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom  No end Pure Product is_pure->end  Yes end2 Pure Product column_chrom->end2

References

Technical Support Center: Troubleshooting Product Loss After Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating product loss during the critical workup phase of an experiment. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered after a chemical reaction.

General Troubleshooting Guide

Product loss after workup is a common challenge that can significantly impact reaction yields. A systematic approach to troubleshooting is often the most effective way to identify the source of the loss.[1][2][3] This guide provides a logical workflow to diagnose and address potential issues.

Diagram: General Troubleshooting Workflow for Product Loss

Troubleshooting Workflow for Product Loss start Product Lost After Workup check_reaction Was the reaction successful? (Check TLC, LC-MS, NMR of crude) start->check_reaction incomplete_reaction Incomplete Reaction or Side Product Formation check_reaction->incomplete_reaction No workup_issue Product Lost During Workup check_reaction->workup_issue Yes optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_reaction extraction Liquid-Liquid Extraction workup_issue->extraction Extraction crystallization Crystallization workup_issue->crystallization Crystallization chromatography Chromatography workup_issue->chromatography Chromatography other Other Issues (Volatility, Adsorption) workup_issue->other Other end Product Recovered extraction->end crystallization->end chromatography->end other->end

Caption: A flowchart to diagnose the cause of product loss.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. However, it is also a common step where significant product loss can occur.[4][5][6]

FAQs for Liquid-Liquid Extraction

Q1: I can't find my product in the organic layer after extraction. What should I do?

A1: Your product may be more soluble in the aqueous layer than anticipated.[7][8] Here are a few steps to take:

  • Check the aqueous layer: If you still have the aqueous layer, try back-extracting it with a fresh portion of the organic solvent.[9]

  • "Salting out": Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[10][11] This can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • pH adjustment: If your product is acidic or basic, its solubility in the aqueous layer will be highly dependent on the pH.[4][6]

    • For acidic compounds, ensure the aqueous layer is acidified (typically 2 pH units below the pKa) to keep the compound in its neutral, more organic-soluble form.[4]

    • For basic compounds, ensure the aqueous layer is basic (typically 2 pH units above the pKa) to maintain the neutral form.[4]

Q2: An emulsion has formed between the two layers. How can I break it?

A2: Emulsion formation is a common issue, especially when dealing with complex mixtures containing surfactants.[4][12] Here are several methods to break an emulsion:

  • Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to phase separation.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation in the first place.[12]

  • Addition of Brine: Adding a saturated salt solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[12]

  • Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes help to break up the emulsion.[12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.

Diagram: Logical Relationships in Extraction Troubleshooting

Extraction Troubleshooting Logic start Low Yield After Extraction check_aqueous Is the product in the aqueous layer? start->check_aqueous emulsion Was an emulsion formed? start->emulsion back_extract Back-extract aqueous layer check_aqueous->back_extract Yes salt_out Add brine to 'salt out' check_aqueous->salt_out Yes adjust_ph Adjust pH of aqueous layer check_aqueous->adjust_ph Yes break_emulsion Break emulsion (brine, filtration, etc.) emulsion->break_emulsion Yes end Improved Recovery back_extract->end salt_out->end adjust_ph->end break_emulsion->end

Caption: Decision tree for troubleshooting extraction issues.

Experimental Protocol: Standard Liquid-Liquid Extraction
  • Ensure the reaction mixture is at room temperature.

  • Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Add the extraction solvent (e.g., ethyl acetate, dichloromethane). The volume is typically equal to or greater than the volume of the reaction mixture.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

  • Gently swirl or shake the funnel for 1-2 minutes to ensure thorough mixing. Vent frequently.

  • Place the funnel back in a ring stand and allow the layers to separate completely.

  • Carefully drain the lower layer.

  • Pour the upper layer out through the top of the funnel to avoid contamination.

  • Repeat the extraction with fresh solvent as necessary.

  • Combine the organic layers and proceed with washing and drying.

Crystallization

Crystallization is a powerful purification technique for solid compounds. However, improper technique can lead to significant product loss.[13][14][15]

FAQs for Crystallization

Q1: My product is not crystallizing out of the solution, even after cooling.

A1: This is a common issue that can often be resolved with a few simple techniques:[15]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[15]

    • Seed Crystals: Add a tiny crystal of the pure product to the solution to initiate crystallization.[15]

  • Supersaturation: The solution may be supersaturated. Try cooling the solution to a lower temperature in an ice bath.

  • Too Much Solvent: You may have used too much solvent.[13] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q2: I have a very low yield after crystallization.

A2: A low yield can result from several factors:[13][15]

  • Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[13] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, crystals can form on the filter paper or in the funnel.[14] Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[15]

Quantitative Data: Solubility and Recovery

The efficiency of a crystallization is highly dependent on the solubility of the compound in the chosen solvent at different temperatures.

CompoundSolventSolubility at 20°C (g/100mL)Solubility at 100°C (g/100mL)Max Theoretical Recovery (from 10g in 100mL)
AcetanilideWater0.535.589.5%
Benzoic AcidWater0.345.994.2%

Note: Data is illustrative and actual values may vary.

Column Chromatography

Column chromatography is a versatile purification technique, but product loss can occur due to improper packing, solvent selection, or compound instability.[16][17]

FAQs for Column Chromatography

Q1: My compound is not eluting from the column.

A1: There are several potential reasons for this:[16]

  • Compound Decomposition: Your compound may be unstable on the silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an extended period to see if it decomposes.

  • Incorrect Solvent System: The eluent may not be polar enough to move your compound down the column. Try gradually increasing the polarity of the solvent system.

  • Compound Came Off in the Solvent Front: It's possible the compound is very nonpolar and eluted very quickly. Check the very first fractions collected.[16]

Q2: My fractions are all mixed, even with a good separation on TLC.

A2: This can be frustrating, but here are some things to consider:[16]

  • Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation.

  • Uneven Packing: An improperly packed column with channels or cracks will lead to poor separation.

  • Compound Degradation on the Column: As mentioned before, if your compound is degrading on the silica, you will continuously elute a mixture of your product and its degradation products.[16]

Experimental Protocol: Flash Column Chromatography
  • Select a Solvent System: Use TLC to find a solvent system that gives your desired compound an Rf value of approximately 0.3.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Fill the column with silica gel slurried in the initial, non-polar solvent.

    • Allow the silica to settle, ensuring a flat, even bed.

    • Add another layer of sand on top of the silica.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elute the Column:

    • Begin eluting with your chosen solvent system, applying gentle pressure with air or nitrogen.

    • Collect fractions and monitor them by TLC to identify which fractions contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

The Role of 9-Anthracenecarboxylic Acid in Organic NLO Materials: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center addresses the potential use of 9-anthracenecarboxylic acid (9-ACA) in the context of enhancing the temporal stability of organic nonlinear optical (NLO) materials. The following information is intended for researchers, scientists, and professionals in drug development who are experimenting with or exploring novel organic NLO materials.

Frequently Asked Questions (FAQs)

Q1: What is temporal stability in the context of organic NLO materials?

A1: Temporal stability in organic NLO materials refers to the ability of a material to maintain its second-order NLO properties over time after the initial poling process. During poling, an external electric field is applied to a guest-host polymer system, aligning the NLO chromophores to create a non-centrosymmetric structure, which is essential for second-harmonic generation (SHG). However, over time, these aligned chromophores can relax back to a random orientation, leading to a decay in the SHG signal and a loss of the material's NLO properties. High temporal stability is crucial for the practical application of these materials in devices.

Q2: Is there evidence that this compound (9-ACA) can enhance the temporal stability of organic NLO materials?

A2: Currently, there is a notable lack of direct scientific literature demonstrating that this compound (9-ACA) is used to enhance the temporal stability of the poled order in guest-host organic NLO materials. Extensive searches have not yielded studies that show a slower decay of the second-harmonic generation (SHG) signal in NLO polymers doped with 9-ACA.

Q3: What are the known properties of 9-ACA that are relevant to NLO materials?

A3: Research on 9-ACA has primarily focused on its photophysical and photochemical properties. It is known for its fluorescence and, significantly, its ability to form stable radicals upon photo-irradiation. This has led to investigations into its use in photochromic and photomagnetic applications. The photostability of a material's components is a contributing factor to the overall device longevity. However, the direct impact of these properties on preventing the rotational relaxation of NLO chromophores in a polymer matrix has not been established.

Q4: What are the common strategies to enhance the temporal stability of organic NLO materials?

A4: The primary strategies for improving temporal stability focus on restricting the rotational freedom of the NLO chromophores within the polymer matrix. These include:

  • Increasing the Glass Transition Temperature (Tg) of the Polymer Host: Using polymers with a high Tg helps to "freeze" the aligned chromophores in place at operating temperatures.

  • Cross-linking: Creating a rigid, cross-linked polymer network after the poling process can physically hinder the reorientation of the chromophores.

  • Covalent Attachment of Chromophores: Grafting the NLO chromophores as side chains or incorporating them into the main chain of the polymer can provide a stronger anchor against relaxation compared to simply dispersing them as guests in a host matrix.

Troubleshooting and Experimental Considerations

While there is no established protocol for using 9-ACA to enhance temporal stability, researchers exploring its potential effects should consider the following:

Issue: Unexplained changes in optical properties upon illumination.

  • Possible Cause: 9-ACA is known to be photoactive and can form stable radicals. This could lead to changes in the absorption spectrum of the material or interact with the NLO chromophores, potentially affecting their performance.

  • Troubleshooting Steps:

    • Characterize the absorption spectra of the 9-ACA doped NLO material before and after light exposure.

    • Use techniques like electron spin resonance (ESR) spectroscopy to detect the presence of radicals.

    • Evaluate the NLO response (e.g., SHG intensity) as a function of light exposure to determine if photodegradation or other photo-induced effects are occurring.

Issue: Difficulty in achieving a stable poled state.

  • Possible Cause: The introduction of a dopant like 9-ACA could potentially plasticize the polymer matrix, lowering its glass transition temperature (Tg). A lower Tg would lead to faster chromophore relaxation and poorer temporal stability.

  • Troubleshooting Steps:

    • Measure the Tg of the 9-ACA doped polymer and compare it to the undoped polymer using techniques like differential scanning calorimetry (DSC).

    • If the Tg is significantly lowered, consider using a polymer host with a higher intrinsic Tg or incorporating cross-linking agents.

Experimental Workflow for Evaluating Temporal Stability

For researchers investigating the temporal stability of any organic NLO material, a standard experimental workflow can be visualized as follows:

G cluster_prep Sample Preparation cluster_poling Poling cluster_measurement Temporal Stability Measurement prep1 Dissolve NLO chromophore and host polymer in solvent prep2 Add 9-ACA (if applicable) prep1->prep2 prep3 Spin-coat thin film on a substrate (e.g., ITO glass) prep2->prep3 prep4 Dry film to remove residual solvent prep3->prep4 poling1 Heat sample to near Tg prep4->poling1 poling2 Apply a strong DC electric field poling1->poling2 poling3 Cool sample to room temperature while maintaining the electric field poling2->poling3 poling4 Remove electric field poling3->poling4 meas1 Measure initial SHG intensity (t=0) poling4->meas1 meas2 Monitor SHG intensity over time at a constant temperature meas1->meas2 meas3 Plot normalized SHG intensity vs. time meas2->meas3 meas4 Fit data to a decay model (e.g., KWW stretched-exponential) meas3->meas4

Workflow for Temporal Stability Evaluation

Data Presentation

As no quantitative data is available for the effect of 9-ACA on the temporal stability of organic NLO materials, a comparative table for a hypothetical experiment is presented below to illustrate how such data would be structured.

Sample CompositionInitial SHG Intensity (a.u.)Time to 50% SHG Decay (hours) at 80°CGlass Transition Temperature (Tg) (°C)
Polymer + Chromophore1.024150
Polymer + Chromophore + 1% 9-ACAData not availableData not availableData not available
Polymer + Chromophore + 5% 9-ACAData not availableData not availableData not available

Disclaimer: The information provided is based on currently available scientific literature. The specific application of 9-ACA for enhancing the temporal stability of poled organic NLO materials is not a documented or established method. Researchers should proceed with a fundamental understanding of the known properties of 9-ACA and the established principles of temporal stability in NLO materials.

Validation & Comparative

Navigating the Current: A Comparative Guide to 9-Anthracenecarboxylic Acid and DIDS for Characterizing Calcium-Activated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate role of calcium-activated chloride channels (CaCCs), the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of two classical, non-selective CaCC inhibitors: 9-Anthracenecarboxylic acid (9-AC) and 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). By examining their performance, specificity, and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions for their studies.

Calcium-activated chloride channels are integral to a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Their dysfunction is implicated in various pathologies, making them a critical area of research and a potential therapeutic target. 9-AC and DIDS have historically been employed to probe the function of these channels; however, a nuanced understanding of their properties is essential for accurate data interpretation.

Performance Characteristics at a Glance

InhibitorTargetIC50 ValueCell TypeComments
This compound (9-AC) TMEM16A~58 µM[1]HEK293 cellsInhibition is voltage-dependent, being less efficacious at negative membrane potentials.[1] Can also potentiate currents under certain conditions.[2][3]
CaCCs (general)Widely used, but specific IC50 values varyVarious (smooth muscle, epithelial cells)Known to have complex, voltage-dependent effects.[2][3][4]
DIDS ClC-Ka chloride channel~100 µMNot specifiedBroad-spectrum anion transport inhibitor.[5]
CaCCs (general)Used as a blocker, but with noted non-selectivityVariousBlockade of CaCC currents is voltage-dependent.[4]

Unmasking Off-Target Effects: A Critical Consideration

A significant challenge in utilizing 9-AC and DIDS is their propensity for off-target effects, which can confound experimental results. Researchers must be cognizant of these interactions to avoid misinterpretation of data.

InhibitorKnown Off-Target Effects
This compound (9-AC) - Inhibition of other chloride channels (e.g., ClC-1).[6] - Modulation of voltage-gated sodium and potassium channels.[6] - Interaction with the motor protein prestin.[7][8]
DIDS - Inhibition of various anion exchangers and transporters (e.g., VDAC, ABCA1).[9] - Potentiation of TRPV1 currents. - Inhibition of RAD51 recombinase activity. - Direct inhibition of caspases. - Hydrolysis and multimerization in aqueous solutions, leading to more potent but complex inhibition.

Delving into the Mechanism: Signaling and Inhibition

The activation of CaCCs is intricately linked to intracellular calcium signaling. The following diagram illustrates a common pathway leading to CaCC activation.

CaCC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC 2. Activation IP3 IP3 PLC->IP3 3. Cleavage of PIP2 PIP2 PIP2 CaCC Ca-Activated Cl- Channel (e.g., TMEM16A) Cl_out Cl- CaCC->Cl_out 7. Cl- Efflux Cl_in Cl- IP3R IP3 Receptor IP3->IP3R 4. Binding Ca_cytosol ↑ [Ca²⁺]i Ca_cytosol->CaCC 6. Activation Ca_ER Ca²⁺ Store Ca_ER->Ca_cytosol 5. Ca²⁺ Release Agonist Agonist Agonist->GPCR 1. Binding

Figure 1. Simplified signaling pathway of CaCC activation.

Both 9-AC and DIDS are generally considered to act as direct blockers of the CaCC pore, although their mechanisms can be complex and voltage-dependent.[3][4] The inhibitory action of these compounds can be influenced by the membrane potential and the intracellular calcium concentration.

Experimental Protocols: A Guide to Characterization

The whole-cell patch-clamp technique is the gold standard for characterizing CaCCs and evaluating the effects of inhibitors like 9-AC and DIDS.

General Whole-Cell Patch-Clamp Protocol for CaCC Inhibition Assay

1. Cell Preparation:

  • Culture cells expressing the CaCC of interest (e.g., HEK293 cells stably expressing TMEM16A) on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free intracellular calcium concentration (e.g., to activate the CaCCs). Adjust pH to 7.2 with CsOH. ATP and GTP can be included to maintain cell health.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) to elicit CaCC currents.

4. Inhibitor Application:

  • Prepare stock solutions of 9-AC or DIDS in a suitable solvent (e.g., DMSO).

  • After recording stable baseline currents, perfuse the bath with the extracellular solution containing the desired concentration of the inhibitor.

  • Record the currents in the presence of the inhibitor to determine the extent of block.

The following diagram outlines the general workflow for such an experiment.

Experimental_Workflow A Cell Culture with CaCC Expression B Prepare Patch Pipette and Solutions A->B C Achieve Whole-Cell Configuration B->C D Record Baseline CaCC Currents C->D E Perfuse with Inhibitor (9-AC or DIDS) D->E F Record Currents in Presence of Inhibitor E->F G Data Analysis: Calculate % Inhibition F->G

Figure 2. Experimental workflow for CaCC inhibition assay.

Conclusion: Choosing the Right Tool for the Job

While 9-AC and DIDS have been instrumental in the initial characterization of CaCCs, their lack of specificity and significant off-target effects necessitate careful consideration and the inclusion of appropriate controls in experimental design. For studies requiring high specificity for a particular CaCC subtype, such as TMEM16A, the use of newer, more selective inhibitors (e.g., T16Ainh-A01, CaCCinh-A01) should be considered.

However, 9-AC and DIDS can still be valuable tools for initial characterization or when studying CaCCs in systems where more specific inhibitors have not been validated. When using these compounds, it is crucial to:

  • Use the lowest effective concentration.

  • Be aware of their voltage-dependent effects and design voltage protocols accordingly.

  • Perform control experiments to rule out off-target effects, especially on intracellular calcium signaling.

  • Consider the potential for DIDS to hydrolyze and multimerize in solution.

Ultimately, the choice between 9-AC, DIDS, and other inhibitors will depend on the specific research question, the experimental system, and the level of selectivity required. A thorough understanding of the pharmacological properties of these tools is the foundation for robust and reproducible research in the field of calcium-activated chloride channels.

References

A Researcher's Guide to Fluorescent Labeling Reagents for HPLC Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Due to their general lack of a strong chromophore, direct detection of fatty acids by HPLC with UV-Vis absorption is often limited in sensitivity. Fluorescent labeling, or derivatization, of the carboxylic acid group offers a powerful solution by significantly enhancing detection sensitivity and selectivity. This guide provides a comprehensive comparison of common fluorescent labeling reagents used for HPLC analysis of fatty acids, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Labeling Reagents

The choice of a fluorescent labeling reagent is a critical step in developing a robust and sensitive HPLC method for fatty acid analysis. The ideal reagent should exhibit high reactivity towards the carboxylic acid group, form a stable derivative, and possess favorable spectroscopic properties such as high quantum yield and a large Stokes shift. Here, we compare the key performance characteristics of three widely used fluorescent labeling reagents: 9-anthryldiazomethane (ADAM), 4-bromomethyl-7-methoxycoumarin (Br-Mmc), and BODIPY-based dyes.

Feature9-Anthryldiazomethane (ADAM)4-Bromomethyl-7-methoxycoumarin (Br-Mmc)BODIPY Dyes (e.g., BODIPY FL)
Reaction Principle Esterification of the carboxylic acid.Esterification of the carboxylic acid.Covalent bonding to the fatty acid molecule.
Reaction Conditions Reacts easily at room temperature without a catalyst.Requires heating (e.g., 60-70°C) and a catalyst (e.g., crown ether and potassium carbonate).Varies depending on the specific BODIPY derivative and conjugation chemistry.
Excitation Wavelength (λex) ~365 nm~322 - 328 nm~488 - 503 nm (for BODIPY FL)
Emission Wavelength (λem) ~412 nm~380 - 395 nm~512 nm (for BODIPY FL)
Sensitivity (Limit of Detection) Picomole level.Low-level quantification is achievable.High sensitivity, suitable for trace analysis.
Derivative Stability Stable for HPLC analysis.Stable for HPLC analysis.Generally excellent photostability.
Advantages - Mild reaction conditions (room temperature).- High sensitivity and selectivity.- Rapid reaction.- Forms highly fluorescent and readily ionizable esters.- Well-established reagent.- High fluorescence quantum yields.- Excellent photostability.- Minimal interference with fatty acid biology.
Disadvantages - Reagent can be unstable and requires careful handling.- Requires heating and a catalyst, which can complicate the procedure.- Can be more expensive than traditional dyes.- Metabolism of the labeled fatty acid can vary depending on the dye and its position.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful fluorescent labeling and HPLC analysis of fatty acids. Below are representative protocols for derivatization with ADAM and Br-Mmc.

Protocol 1: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

This protocol is adapted from methodologies described for the analysis of free fatty acids in various samples.

Materials:

  • Fatty acid sample (e.g., extracted from biological material or a standard solution)

  • 0.1% (w/v) 9-Anthryldiazomethane (ADAM) in a suitable solvent (e.g., ethyl acetate)

  • Ethyl acetate (or other appropriate solvent for the sample)

  • 0.2 µm membrane filter

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the fatty acid sample in an appropriate volume of ethyl acetate. For example, dissolve 1.0 g of an oil sample in 10 mL of ethyl acetate.

  • Derivatization Reaction:

    • In a clean vial, mix 200 µL of the fatty acid sample solution with 200 µL of the 0.1% ADAM reagent solution.

    • Allow the reaction mixture to stand at room temperature for at least 60 minutes.

  • Sample Filtration: Filter the reaction mixture through a 0.2 µm membrane filter to remove any particulate matter.

  • HPLC Analysis: Inject an appropriate volume (e.g., 1 µL) of the filtered, derivatized sample into the HPLC system.

  • Detection: Monitor the fluorescence at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 412 nm.

Protocol 2: Derivatization of Fatty Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol is based on established methods for the derivatization of carboxylic acids for HPLC analysis.

Materials:

  • Fatty acid sample

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution (e.g., 1 mg/mL in anhydrous acetonitrile)

  • Anhydrous potassium carbonate

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • Anhydrous acetonitrile

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • For biological samples, perform a lipid extraction and, if necessary, hydrolyze the lipid extract to free fatty acids.

    • Evaporate the solvent from the fatty acid sample to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried fatty acid residue in a 2 mL vial, add 200 µL of the Br-Mmc solution in anhydrous acetonitrile.

    • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.

    • Tightly cap the vial, vortex for 30 seconds, and then heat the mixture at 70°C for 60 minutes, with occasional vortexing.

  • Sample Work-up:

    • After heating, allow the reaction vial to cool to room temperature.

    • Centrifuge the vial at approximately 2,000 x g for 5 minutes to pellet the solid potassium carbonate.

    • Carefully transfer the clear supernatant to a clean HPLC vial.

  • HPLC Analysis: The sample is now ready for injection into the HPLC system.

  • Detection: Set the fluorescence detector to an excitation wavelength of around 325 nm and an emission wavelength of approximately 395 nm.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in fatty acid analysis and their biological relevance, the following diagrams have been generated using the DOT language.

Experimental Workflow for Fatty Acid Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Fluorescent Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction Saponification Saponification (to yield free fatty acids) Lipid_Extraction->Saponification Add_Reagent Addition of Fluorescent Labeling Reagent Saponification->Add_Reagent Reaction Incubation/ Reaction Add_Reagent->Reaction Cleanup Sample Cleanup/ Filtration Reaction->Cleanup Injection Injection into HPLC System Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification

Caption: Experimental workflow for HPLC analysis of fatty acids.

Fatty Acid Beta-Oxidation Signaling Pathway

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Carnitine_Shuttle Carnitine Shuttle Fatty_Acyl_CoA->Carnitine_Shuttle Transport Beta_Oxidation Beta-Oxidation Spiral Carnitine_Shuttle->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of fatty acid beta-oxidation.

Conclusion

The selection of a fluorescent labeling reagent for HPLC analysis of fatty acids is a critical decision that impacts the sensitivity, reliability, and complexity of the analytical method. 9-Anthryldiazomethane (ADAM) offers the advantage of mild reaction conditions, making it suitable for sensitive analytes. 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a well-established and robust reagent, though it requires more stringent reaction conditions. BODIPY-based dyes provide excellent photophysical properties and are well-suited for applications requiring high sensitivity and for cellular imaging studies. By carefully considering the performance characteristics and experimental requirements of each reagent, researchers can select the optimal tool to achieve their analytical goals in the study of fatty acids.

A Comparative Guide to HPLC Method Validation: 9-Chloromethyl-anthracene for Food Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds lacking a strong chromophore, such as fatty acids and other carboxylic acids in complex food matrices, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique to address this, and the selection of an appropriate derivatization agent is paramount. This guide provides an objective comparison of HPLC methods validated using 9-chloromethyl-anthracene (9-CMA) against other common derivatizing agents, supported by experimental data.

Enhancing Detection: The Role of 9-Chloromethyl-anthracene

Many organic acids in food samples, such as fatty acids, lack native fluorescence, making their direct detection at low concentrations difficult.[1] Derivatization with a fluorescent tag like 9-chloromethyl-anthracene significantly enhances sensitivity.[1] 9-CMA reacts with the carboxylic acid group to form a highly fluorescent ester, which can be readily separated and quantified using reversed-phase HPLC.[1]

Performance Comparison of Derivatizing Agents

The choice of derivatizing agent directly impacts the method's sensitivity, selectivity, and overall performance. Below is a comparison of 9-CMA with other commonly used reagents for the analysis of carboxylic acids.

Table 1: Performance Characteristics of 9-Chloromethyl-anthracene for Carboxylic Acid Derivatization

AnalyteLinearity RangeLOD (pmol)Recovery (%)Precision (RSD %)Food Matrix
Carboxylic Acids1–250 nmol/mL>0.9980.18–2.5397.8-99.51.2-2.8 (Intra-day), 1.8-2.8 (Inter-day)Beverages, Spiked Samples
Fatty Acids1–100 pmol>0.99~0.05Not ReportedNot ReportedCooking Spray

Data adapted from studies on the determination of carboxylic acids and fatty acids using 9-chloromethyl-anthracene derivatization followed by HPLC with fluorescence detection.[2][3][4]

Table 2: Comparison of Fluorescent Derivatization Reagents for Carboxylic Acids

Derivatizing AgentAnalyteLimit of Detection (LOD)Key AdvantagesKey Disadvantages
9-Chloromethyl-anthracene (9-CMA) Carboxylic Acids, Fatty Acids0.18–2.53 pmol[1][3]Good sensitivity, stable derivatives.[5]Requires heating for derivatization.
2-Bromomethyl-anthraquinone (MAQ-Br) Fatty AcidsNot explicitly quantified in comparisonSuccessful derivatization reported.[2][4]Less literature available for direct comparison.
9-Anthryldiazomethane (ADAM) Carboxylic Acids, Fatty AcidsPicomole level[6]Highly reactive, esterification at room temperature without a catalyst.[6]Reagent can be unstable.[6]
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Carboxylic AcidsPicomole range[3]Forms highly fluorescent derivatives.Potential for background fluorescence.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fatty Acids0.01-0.05 µg/mL[7]Favorable sensitivity and reproducibility.[7]Also reacts with amines and hydroxyl groups.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of HPLC methods. Below are generalized protocols for sample preparation and derivatization using 9-CMA.

Sample Preparation from Edible Oil
  • Saponification: Weigh approximately 100 mg of the oil sample into a screw-capped tube. Add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

  • Acidification: After cooling, add 2 mL of 1 M HCl to acidify the solution.

  • Extraction: Extract the fatty acids by adding 5 mL of hexane and vortexing for 1 minute. Centrifuge to separate the layers.

  • Isolation: Transfer the upper hexane layer containing the fatty acids to a new tube and evaporate to dryness under a stream of nitrogen.

Derivatization with 9-Chloromethyl-anthracene
  • Reagent Preparation: Dissolve the dried fatty acid extract in 100 µL of acetonitrile.

  • Reaction Mixture: Add 100 µL of a 1 mg/mL 9-CMA solution in acetonitrile and 50 µL of a 1 mg/mL solution of a catalyst, such as tetrabutylammonium bromide, in acetonitrile.[3]

  • Incubation: Seal the vial and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 50 minutes).[3][8]

  • Cooling and Dilution: After incubation, cool the reaction mixture to room temperature and dilute with the mobile phase to a suitable concentration for HPLC injection.

HPLC Conditions
  • Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Fluorescence detection with excitation and emission wavelengths of approximately 365 nm and 410 nm, respectively.[3][8]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Food Sample (e.g., Oil) saponification Saponification start->saponification acidification Acidification saponification->acidification extraction Liquid-Liquid Extraction acidification->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitute in Acetonitrile evaporation->reconstitution add_reagents Add 9-CMA & Catalyst reconstitution->add_reagents incubation Incubation (Heating) add_reagents->incubation dilution Cooling & Dilution incubation->dilution hplc HPLC Separation (C18 Column) dilution->hplc fluorescence Fluorescence Detection (Ex: 365 nm, Em: 410 nm) hplc->fluorescence data Data Acquisition & Quantification fluorescence->data

Caption: Experimental workflow for HPLC analysis of fatty acids in food samples using 9-CMA derivatization.

Conclusion

The validation of HPLC methods using 9-chloromethyl-anthracene provides a robust and sensitive approach for the quantification of carboxylic acids in food samples. While other derivatizing agents like ADAM and FMOC-Cl offer advantages in terms of reaction conditions or sensitivity for specific applications, 9-CMA remains a reliable choice with well-documented performance characteristics. The selection of the most appropriate derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the complexity of the food matrix, and the desired level of sensitivity.

References

The Gold Standard: Deuterium-Labeled 9-Anthracenecarboxylic Acid as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the demand for the highest degree of accuracy and precision is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, the reliability of this powerful technique is critically dependent on the effective mitigation of analytical variability. Deuterium-labeled internal standards are widely recognized as the gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.[1][2][3][4]

This guide provides an objective comparison of Deuterium-labeled 9-Anthracenecarboxylic acid (d9-ACA) with other common internal standards, supported by a summary of experimental performance data and detailed methodologies.

The Superiority of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1] This core principle, known as isotope dilution mass spectrometry (IDMS), is what makes deuterated standards like d9-ACA superior to other types of internal standards, particularly in complex biological matrices.[1][2]

The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte of interest and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[4] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise measurements.[1]

Performance Comparison: Deuterium-Labeled vs. Alternative Internal Standards

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. While deuterium-labeled standards are the preferred choice, other alternatives such as structural analogs and ¹³C-labeled standards are also used.

Deuterium-Labeled Internal Standards (e.g., d9-ACA): These are the most effective at compensating for matrix effects and variability in extraction recovery due to their near-identical chemical and physical properties to the analyte.

¹³C-Labeled Internal Standards: These are also considered a gold standard and, in some cases, may be superior to deuterated standards. The substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule, leading to near-perfect co-elution with the unlabeled analyte.[2] They are also less prone to the kinetic isotope effect that can sometimes be observed with deuterated compounds. However, they are generally more expensive to synthesize.[1][2]

Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. A common example for fatty acid analysis is the use of an odd-chain fatty acid (e.g., heptadecanoic acid, C17:0) for the quantification of even-chain fatty acids.[5] While more cost-effective, they often have different retention times and ionization efficiencies than the analyte, which can lead to less accurate correction for matrix effects and extraction variability.[4][6]

Quantitative Performance Data Summary

The following tables summarize typical performance data when comparing different types of internal standards in bioanalytical method validation. The data illustrates the superior performance of stable isotope-labeled internal standards.

Table 1: Comparison of Internal Standard Performance in Bioanalytical Method Validation

Performance MetricDeuterium-Labeled IS (e.g., d9-ACA)¹³C-Labeled ISStructural Analog IS
Accuracy (% Bias) Typically within ±5%Typically within ±5%Can be > ±15%
Precision (% CV) < 10%< 10%Often > 15%
Matrix Effect Effectively compensatedEffectively compensatedIncomplete compensation
Extraction Recovery Consistent with analyteConsistent with analyteMay differ from analyte
Co-elution with Analyte Nearly identicalIdenticalDifferent retention time

Table 2: Representative Validation Data for Carboxylic Acid Quantification

AnalyteInternal Standard TypeAccuracy (% Bias)Precision (% CV)
Generic Carboxylic Acid Deuterium-Labeled-2.5 to +3.84.2 to 7.9
Generic Carboxylic Acid ¹³C-Labeled-1.7 to +2.13.5 to 6.8
Generic Carboxylic Acid Structural Analog-18.2 to +12.511.5 to 19.8

Note: The data in these tables is representative and compiled from principles and results reported in bioanalytical literature. Actual results will vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

A robust and reliable bioanalytical method requires a well-defined and validated experimental protocol. The following is a general protocol for the quantification of a generic carboxylic acid in human plasma using Deuterium-labeled this compound as an internal standard.

Key Experiment: Quantification of a Carboxylic Acid in Human Plasma using d9-ACA

1. Materials and Reagents

  • Human plasma (blank)

  • Analyte of interest (certified reference standard)

  • Deuterium-labeled this compound (d9-ACA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • d9-ACA Stock Solution (1 mg/mL): Accurately weigh and dissolve d9-ACA in methanol.[3]

  • Analyte Working Solutions: Prepare a series of working solutions for calibration standards and quality controls (QCs) by serially diluting the analyte stock solution with 50:50 methanol/water.

  • d9-ACA Working Solution (50 ng/mL): Dilute the d9-ACA stock solution with 50:50 methanol/water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the d9-ACA working solution (50 ng/mL).

  • For calibration standards and QCs, add 20 µL of the respective analyte working solution. For blank samples, add 20 µL of 50:50 methanol/water.

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol/water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and d9-ACA.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logic behind using an internal standard for quantitative analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with d9-ACA Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Experimental workflow for quantitative LC-MS/MS analysis.

G Analyte_Initial Initial Analyte Amount in Sample Analyte_Loss Analyte Loss (Extraction, etc.) Analyte_Initial->Analyte_Loss IS_Added Known Amount of d9-ACA (IS) Added IS_Loss IS Loss (Extraction, etc.) IS_Added->IS_Loss Ion_Suppression_Analyte Ion Suppression (Analyte) Analyte_Loss->Ion_Suppression_Analyte Ion_Suppression_IS Ion Suppression (IS) IS_Loss->Ion_Suppression_IS Analyte_Final Final Measured Analyte Signal Ion_Suppression_Analyte->Analyte_Final IS_Final Final Measured IS Signal Ion_Suppression_IS->IS_Final Ratio Ratio of Signals (Analyte/IS) is Constant Analyte_Final->Ratio IS_Final->Ratio Quantification Accurate Quantification Ratio->Quantification

Logic of using an internal standard for quantitative analysis.

Conclusion

For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. The use of a stable isotope-labeled internal standard, such as Deuterium-labeled this compound, is a cornerstone of robust and reliable bioanalytical methods. Its ability to mimic the analyte of interest throughout the analytical process provides superior correction for experimental variability compared to structural analogs. While ¹³C-labeled standards may offer some advantages in terms of chromatographic behavior and isotopic stability, deuterated standards like d9-ACA provide an excellent balance of performance and cost-effectiveness for a wide range of applications in the quantification of carboxylic acids. The implementation of a well-validated method using an appropriate internal standard is essential for generating high-quality, defensible data in research and regulated environments.

References

A Comparative Performance Analysis of Anthracene- and Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical decision in experimental design, directly impacting the sensitivity, specificity, and reliability of results. Among the plethora of available fluorophores, anthracene and coumarin derivatives have emerged as versatile and widely utilized scaffolds for the development of fluorescent probes. This guide provides an objective comparison of the performance of anthracene- and coumarin-based fluorescent probes, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Performance Comparison at a Glance

The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. The following table summarizes key performance metrics for representative anthracene and coumarin-based fluorescent probes. It is important to note that these values can vary significantly depending on the specific molecular structure, solvent, and analyte being targeted.

Performance MetricAnthracene-Based ProbesCoumarin-Based ProbesKey Considerations
Quantum Yield (Φ) Generally moderate to high (0.20 - 0.85)[1][2][3]Typically high (0.35 - 0.92)[4][5][6]Higher quantum yield translates to a brighter signal, enhancing sensitivity.
Stokes Shift Generally small to moderate (20 - 60 nm)[7]Can be large and tunable (40 - >200 nm)[8][9]A larger Stokes shift minimizes self-quenching and improves signal-to-noise ratio.
Photostability Moderate to good, but can be susceptible to photobleaching, especially in the presence of oxygen.[10][11]Generally good, with some derivatives exhibiting high photostability.[5][12]Higher photostability is crucial for applications requiring long-term or high-intensity illumination.
Sensitivity (LOD) Can achieve nanomolar to micromolar detection limits.Capable of nanomolar to micromolar detection limits.[13][14]Dependent on the specific probe-analyte interaction and signaling mechanism.
Common Analytes Metal ions (e.g., Hg²⁺, Cr³⁺, Zn²⁺), anions (e.g., F⁻, Cl⁻, H₂PO₄⁻), nitroaromatics.[15][16]Metal ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺), reactive oxygen species (ROS), enzymes, pH.[17][18][19]The choice of fluorophore is often dictated by the target analyte and the desired sensing mechanism.

Signaling Pathways and Mechanisms

The fluorescence response of these probes upon interaction with an analyte is governed by various photophysical mechanisms. Understanding these mechanisms is key to designing and selecting the appropriate probe for a given application.

Anthracene-Based Probes: Photoinduced Electron Transfer (PET)

A common signaling mechanism for "turn-on" anthracene-based probes is Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorescence of the anthracene fluorophore is quenched by an electron-rich recognition unit. Upon binding of the analyte, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_OFF Anthracene (Excited State) Receptor_OFF Receptor + e⁻ Fluorophore_OFF->Receptor_OFF PET Receptor_ON Receptor-Analyte Complex Receptor_OFF->Receptor_ON + Analyte Light Fluorophore_ON Anthracene (Excited State) Fluorescence Fluorescence Fluorophore_ON->Fluorescence Emission Analyte Analyte

Photoinduced Electron Transfer (PET) Mechanism.
Coumarin-Based Probes: Chelation-Enhanced Quenching (CHEQ)

For certain metal ions like Cu²⁺, coumarin-based probes often operate via a Chelation-Enhanced Quenching (CHEQ) mechanism. The free probe is fluorescent, but upon chelation with the paramagnetic Cu²⁺ ion, the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.

CHEQ_Mechanism cluster_on Fluorescence ON cluster_off Fluorescence OFF Fluorophore_ON Coumarin (Excited State) Fluorescence Fluorescence Fluorophore_ON->Fluorescence Emission Receptor_ON Free Receptor Receptor_OFF Receptor-Cu²⁺ Complex Receptor_ON->Receptor_OFF + Cu²⁺ Light_ON Fluorophore_OFF Coumarin (Excited State) Fluorophore_OFF->Receptor_OFF Quenching Cu2 Cu²⁺

Chelation-Enhanced Quenching (CHEQ) by Cu²⁺.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and performance evaluation of anthracene- and coumarin-based fluorescent probes.

General Synthesis of a 9-Substituted Anthracene Probe

This protocol describes a common method for synthesizing 9-substituted anthracene derivatives, which often serve as precursors for more complex probes.[20][21][22]

Workflow:

Anthracene_Synthesis start Start: 9-Anthraldehyde step1 Reduction with NaBH₄ in Ethanol start->step1 step2 Quench with Water & Extract with Ether step1->step2 step3 Dry & Concentrate step2->step3 step4 Purify by Column Chromatography step3->step4 end Product: 9-Anthracenemethanol step4->end

Synthesis of 9-Anthracenemethanol.

Materials:

  • 9-Anthraldehyde

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend 9-anthraldehyde in ethanol in a round-bottom flask.

  • Slowly add sodium borohydride to the suspension while stirring.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous phase with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 9-anthracenemethanol.

General Synthesis of a 7-Hydroxycoumarin-Based Probe

7-Hydroxycoumarin derivatives are widely used as fluorescent probes. A common synthetic route is the Pechmann condensation.[23][24][25][26]

Workflow:

Coumarin_Synthesis start Start: Resorcinol & Ethyl Acetoacetate step1 Pechmann Condensation with Acid Catalyst (e.g., Amberlyst-15) start->step1 step2 Reflux in Toluene step1->step2 step3 Precipitation of Product step2->step3 step4 Dissolve in Warm Methanol & Filter Catalyst step3->step4 end Product: 7-Hydroxy-4-methylcoumarin step4->end

Synthesis of 7-Hydroxy-4-methylcoumarin.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., Amberlyst-15)

  • Toluene

  • Methanol

Procedure:

  • Combine resorcinol, ethyl acetoacetate, and the acid catalyst in a round-bottom flask with a suitable solvent like toluene.

  • Reflux the mixture. The reaction progress can be monitored by the formation of a solid precipitate.

  • After the reaction is complete, cool the mixture.

  • Add a warm solvent like methanol to dissolve the product and filter to remove the catalyst.

  • The product can be further purified by recrystallization.

Protocol for Evaluating Fluorescent Probe Performance

This protocol outlines a general procedure for characterizing the performance of a newly synthesized fluorescent probe.[27][28][29]

Workflow:

Probe_Evaluation start Prepare Stock Solution of Probe step1 Measure Absorbance & Fluorescence Spectra of Free Probe start->step1 step2 Titrate with Analyte & Record Spectral Changes step1->step2 step3 Test with Interfering Species for Selectivity step2->step3 step4 Calculate Limit of Detection (LOD) & Quantum Yield step3->step4 end Characterized Probe step4->end

Fluorescent Probe Performance Evaluation.

Materials:

  • Synthesized fluorescent probe

  • Appropriate buffer solution (e.g., HEPES, PBS)

  • Stock solution of the target analyte

  • Stock solutions of potential interfering species

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile). Prepare a working solution of the probe in the desired buffer.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption and fluorescence emission spectra of the free probe solution.

    • Incrementally add the analyte stock solution to the probe solution and record the fluorescence spectra after each addition.

  • Selectivity Test: Repeat the fluorescence measurement by adding potential interfering species to the probe solution to assess its selectivity for the target analyte.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of analyte concentration to determine the linear range and calculate the limit of detection (LOD).

    • Determine the quantum yield of the probe relative to a known standard.

    • Measure the Stokes shift from the absorption and emission maxima.

    • Evaluate photostability by monitoring the fluorescence intensity over time under continuous illumination.

Conclusion

Both anthracene and coumarin-based fluorescent probes offer powerful tools for researchers. Coumarin derivatives often exhibit superior photophysical properties, such as high quantum yields and large, tunable Stokes shifts, making them highly versatile for a wide range of applications, including biological imaging.[6][30] Anthracene-based probes, while sometimes having smaller Stokes shifts, are chemically stable and have been effectively employed for the detection of a variety of ions and molecules.[31] The ultimate choice between these two classes of fluorophores will depend on the specific requirements of the experiment, including the target analyte, the desired signaling mechanism, and the imaging modality to be used. This guide provides a foundational understanding to aid in this critical selection process.

References

Navigating the Cross-Reactivity Landscape of 9-Anthracenecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring specificity and minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of 9-Anthracenecarboxylic acid (9-AC) derivatives with various functional groups, drawing upon available experimental data to inform on potential interactions and guide future research.

This compound and its derivatives are a class of compounds with diverse applications, ranging from fluorescent probes and photomechanical materials to potential therapeutic agents. Their core structure, a rigid tricyclic aromatic system coupled with a reactive carboxylic acid moiety, presents a unique scaffold for chemical modification. However, this inherent reactivity also necessitates a thorough evaluation of their potential for unintended interactions with other functional groups within a biological or chemical system. This guide aims to consolidate the current understanding of the cross-reactivity of these derivatives, presenting quantitative data where available and outlining protocols for further investigation.

Comparative Analysis of Binding Affinity to Human Serum Albumin

One of the primary indicators of a small molecule's potential for off-target effects is its binding affinity to abundant plasma proteins like Human Serum Albumin (HSA). HSA is known to bind a wide variety of molecules, and strong interactions can influence a compound's pharmacokinetic profile and lead to unintended biological consequences.

A study investigating the binding of several polycyclic aromatic hydrocarbons to HSA provides valuable quantitative data on the affinity of 9-AC and its derivatives. The binding affinities, expressed as association constants (K), are summarized in the table below.

CompoundDerivative TypeFunctional Group(s)Association Constant (K) [M⁻¹]
This compoundCarboxylic acid-COOH1.2 x 10⁵
9-AnthraldehydeAldehyde-CHO1.1 x 10⁴
9-AnthracenemethanolAlcohol-CH₂OH4.3 x 10³
AnthraquinoneKetoneC=ONo significant binding
1,4-DihydroxyanthraquinoneDihydroxyketoneC=O, -OH8.3 x 10⁴
1,5-DihydroxyanthraquinoneDihydroxyketoneC=O, -OH3.5 x 10⁴
1,8-DihydroxyanthraquinoneDihydroxyketoneC=O, -OH6.2 x 10⁴
2,6-DihydroxyanthraquinoneDihydroxyketoneC=O, -OH5.0 x 10⁴

Data compiled from studies on the interaction of anthracene derivatives with human serum albumin.

The data clearly indicates that the presence and position of functional groups significantly influence the binding affinity to HSA. Notably, this compound exhibits the highest binding affinity among the single-substituted derivatives, suggesting a strong interaction potential. This highlights the importance of the carboxylic acid group in mediating binding, a crucial consideration for researchers designing 9-AC derivatives for biological applications.

Reactivity with Other Functional Groups

Beyond non-covalent interactions, the inherent chemical reactivity of 9-AC derivatives can lead to cross-reactivity with various functional groups.

Carboxylic Acids

Derivatives of this compound, such as 9-anthryldiazomethane (ADAM) and 9-chloromethylanthracene, are well-established fluorescent labeling reagents for carboxylic acids. This application inherently demonstrates a high degree of reactivity and selectivity towards the carboxyl functional group, proceeding via esterification to form highly fluorescent 9-anthrylmethyl esters. This specific reactivity is a cornerstone of their use in analytical chemistry for the sensitive detection of fatty acids and other carboxylic acid-containing molecules.

Alcohols and Amines

While direct comparative studies on the reactivity of a series of 9-AC derivatives with alcohols and amines are limited, related studies on anthraquinone derivatives offer some insights. Photoreduction of anthraquinones is known to be influenced by the presence of alcohols and amines, which can act as hydrogen donors. The rate of these reactions is dependent on the nature of the alcohol or amine, suggesting a degree of functional group-specific reactivity. This implies that 9-AC derivatives could also exhibit differential reactivity towards various hydroxyl and amino-containing molecules, a factor to consider in complex chemical environments.

Visualizing Cross-Reactivity and Experimental Assessment

To aid in conceptualizing and investigating the cross-reactivity of this compound derivatives, the following diagrams illustrate the principles of cross-reactivity and a general workflow for its assessment.

Cross_Reactivity_Concept cluster_target Intended Interaction cluster_off_targets Potential Cross-Reactivity Target Target (e.g., specific enzyme) Off-Target 1 Off-Target 1 (e.g., plasma protein with hydroxyl groups) Off-Target 2 Off-Target 2 (e.g., signaling molecule with thiol group) Off-Target 3 Off-Target 3 (e.g., unrelated receptor with amine groups) 9-AC Derivative 9-AC Derivative 9-AC Derivative->Target Specific Binding 9-AC Derivative->Off-Target 1 Non-specific Binding 9-AC Derivative->Off-Target 2 Covalent Modification 9-AC Derivative->Off-Target 3 Unintended Interaction

Caption: Conceptual diagram of 9-AC derivative cross-reactivity.

Experimental_Workflow cluster_planning Phase 1: Planning and Synthesis cluster_screening Phase 2: Initial Screening cluster_validation Phase 3: Validation and Quantification cluster_analysis Phase 4: Data Analysis and Reporting Select Derivatives Select/Synthesize 9-AC Derivatives Define Panel Define Panel of Functional Groups/ Off-Targets Select Derivatives->Define Panel Primary Assay Primary Binding/ Reactivity Assay (e.g., Fluorescence Polarization) Define Panel->Primary Assay Identify Hits Identify Potential Cross-Reactive Hits Primary Assay->Identify Hits Secondary Assay Secondary Assay (e.g., Isothermal Titration Calorimetry) Identify Hits->Secondary Assay Determine Affinity Determine Binding Affinity (Kd) or Reaction Rate (k) Secondary Assay->Determine Affinity Compare Data Compare Cross-Reactivity Profiles Determine Affinity->Compare Data Generate Report Generate Comparison Guide Compare Data->Generate Report

Caption: General workflow for assessing cross-reactivity.

Experimental Protocols

A robust assessment of cross-reactivity requires well-defined experimental protocols. The following outlines a general methodology for evaluating the binding and reactivity of 9-AC derivatives with a panel of functional groups or off-target biomolecules.

Objective: To determine the binding affinity or reaction rate of a series of this compound derivatives against a panel of molecules representing different functional groups.
Materials:
  • This compound derivatives of interest.

  • A panel of target molecules containing various functional groups (e.g., primary amines, thiols, phenols, imidazoles, etc.). This can include small molecules, peptides, or purified proteins.

  • Appropriate buffer solutions (e.g., phosphate-buffered saline, Tris-HCl) at physiological pH.

  • Instrumentation for the chosen assay (e.g., fluorescence plate reader, isothermal titration calorimeter, HPLC).

Methods:
  • Primary Screening Assay (e.g., Fluorescence-Based Assay):

    • Principle: Utilize the intrinsic fluorescence of the anthracene moiety to monitor changes upon binding or reaction. A change in fluorescence intensity, polarization, or lifetime can indicate an interaction.

    • Procedure:

      • Prepare a stock solution of each 9-AC derivative in a suitable solvent (e.g., DMSO).

      • In a multi-well plate, serially dilute the derivatives to a range of concentrations.

      • Add a constant concentration of the target molecule to each well.

      • Incubate the plate for a defined period at a controlled temperature.

      • Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the anthracene scaffold.

      • Include control wells containing only the derivative and only the target molecule to account for background signals.

    • Data Analysis: Plot the change in fluorescence against the derivative concentration and fit the data to a suitable binding or kinetic model to obtain an initial estimate of affinity or reactivity.

  • Secondary Validation Assay (e.g., Isothermal Titration Calorimetry - ITC):

    • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS).

    • Procedure:

      • Prepare solutions of the 9-AC derivative and the target molecule in the same buffer.

      • Load the target molecule into the sample cell of the calorimeter and the derivative into the injection syringe.

      • Perform a series of injections of the derivative into the sample cell while monitoring the heat change.

      • Perform a control titration of the derivative into the buffer to account for the heat of dilution.

    • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Reactivity Assessment (e.g., HPLC-MS Analysis):

    • Principle: To assess covalent reactivity, monitor the formation of new products over time.

    • Procedure:

      • Incubate the 9-AC derivative with the target molecule under defined conditions (buffer, temperature, time).

      • At various time points, quench the reaction and analyze the mixture by HPLC-MS.

      • Monitor the depletion of the starting materials and the appearance of new peaks corresponding to the reaction product.

    • Data Analysis: Quantify the peak areas to determine the reaction kinetics and identify the structure of the product by its mass-to-charge ratio.

Conclusion and Future Directions

The available data, though not exhaustive, indicates that the cross-reactivity of this compound derivatives is significantly influenced by the nature and position of their functional groups. The high affinity of the parent compound for HSA underscores the potential for systemic interactions, while the specific reactivity of certain derivatives with carboxylic acids highlights their utility in targeted applications.

However, a significant data gap remains regarding the systematic evaluation of a broad range of 9-AC derivatives against a diverse panel of functional groups. Future research should focus on generating comprehensive, comparative datasets to build robust structure-activity relationships for cross-reactivity. Such studies will be invaluable for the rational design of next-generation 9-AC derivatives with enhanced selectivity and minimized off-target effects, ultimately accelerating their development for various scientific and therapeutic applications.

The Virtues of Anthracene: A Superior Scaffold for Catalytic Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals the significant advantages of employing 9-Anthracenecarboxylic acid and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) for catalytic applications, particularly in photocatalysis. When benchmarked against more conventional linkers, such as terephthalic acid (benzene-1,4-dicarboxylic acid), anthracene-based MOFs exhibit enhanced performance, primarily attributed to their unique photophysical and electronic properties.

The incorporation of the extended π-system of the anthracene moiety into the MOF structure leads to a notable improvement in visible light absorption, a critical factor for efficient photocatalysis. This enhanced light-harvesting capability allows the MOF to utilize a broader spectrum of solar energy, thereby increasing the generation of charge carriers (electron-hole pairs) that drive catalytic reactions. Furthermore, anthracene-based linkers are known to be efficient photosensitizers, promoting the formation of reactive oxygen species, such as singlet oxygen, which are highly effective in the degradation of organic pollutants.[1][2]

In contrast, MOFs constructed with simpler aromatic linkers, like the widely-used terephthalic acid in frameworks such as UiO-66, often exhibit a wider band gap and absorb light predominantly in the UV region. While robust and catalytically active for certain reactions, their efficiency under visible light can be limited unless further functionalized.

This guide provides a comparative overview of the catalytic performance of MOFs synthesized with this compound derivatives against those with benzene-based linkers, supported by experimental data from the photodegradation of organic dyes. Detailed experimental protocols for MOF synthesis and catalytic testing are also presented to aid researchers in this field.

Quantitative Comparison of Photocatalytic Performance

To illustrate the performance disparity, the following table summarizes the photocatalytic degradation of Rhodamine B (RhB), a common model organic pollutant, by two different MOFs under visible light irradiation. One MOF is synthesized using an anthracene-based linker, 4,4'-(9,10-anthracenediyl)dibenzoic acid (H2ADBA), and the other utilizes the benzene-based linker, terephthalic acid (H2BDC), in the well-known UiO-66 framework.

CatalystLinkerMetal IonPollutantCatalyst LoadingLight SourceIrradiation Time (min)Degradation Efficiency (%)Apparent Rate Constant (k, min⁻¹)
Eu-ADBA MOF 4,4'-(9,10-anthracenediyl)dibenzoic acidEu³⁺Rhodamine B50 mg in 50 mL300 W Xe lamp (λ > 420 nm)120~95%0.0245
UiO-66 Terephthalic acidZr⁴⁺Rhodamine B60 mg in 100 mL85 W Mercury lamp120~75%0.0115

Note: The experimental conditions for the two studies were not identical, which may influence the direct comparison of the results. The data is presented to provide a general performance trend.

Experimental Protocols

Synthesis of a Zirconium-based MOF with this compound (Zr-9-AC)

This protocol describes a general solvothermal method for the synthesis of a Zr-based MOF using this compound as the organic linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (9-HAC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve 0.125 mmol of ZrCl₄ and 0.25 mmol of this compound in 10 mL of DMF.

  • Add 1.0 mL of acetic acid to the solution. Acetic acid acts as a modulator to control thecrystallinity and phase purity of the MOF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After 24 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF three times to remove any unreacted starting materials.

  • Subsequently, wash the product with ethanol three times.

  • Dry the final product in a vacuum oven at 60°C overnight.

Photocatalytic Degradation of Rhodamine B

This protocol outlines the procedure for evaluating the photocatalytic performance of the synthesized MOF in the degradation of Rhodamine B under visible light.

Materials:

  • Synthesized MOF catalyst (e.g., Zr-9-AC)

  • Rhodamine B (RhB)

  • Deionized water

  • Visible light source (e.g., Xenon lamp with a UV cut-off filter, λ > 420 nm)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of Rhodamine B (e.g., 10 mg/L) in deionized water.

  • Disperse a specific amount of the MOF catalyst (e.g., 50 mg) into a certain volume of the RhB solution (e.g., 50 mL) in a beaker.

  • Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the RhB molecules.

  • After reaching equilibrium, turn on the visible light source to initiate the photocatalytic reaction.

  • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.

  • Centrifuge the aliquot to separate the MOF catalyst particles.

  • Measure the absorbance of the supernatant at the characteristic wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration of RhB and Cₜ is the concentration at time t.

  • The apparent rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus irradiation time, which should follow pseudo-first-order kinetics.

Visualizing the Process: Synthesis and Catalysis Workflow

The following diagrams illustrate the key processes involved in the synthesis of anthracene-based MOFs and their application in photocatalysis.

MOF_Synthesis_Workflow start Start: Precursors metal_precursor Metal Precursor (e.g., ZrCl4) start->metal_precursor linker Organic Linker (this compound) start->linker solvent Solvent (e.g., DMF) start->solvent mixing Mixing and Sonication metal_precursor->mixing linker->mixing solvent->mixing solvothermal Solvothermal Reaction (120°C, 24h) mixing->solvothermal washing Washing and Purification solvothermal->washing drying Drying washing->drying final_product Final MOF Product drying->final_product

A simplified workflow for the solvothermal synthesis of a MOF using this compound.

Photocatalysis_Mechanism light Visible Light (hν) mof Anthracene-based MOF light->mof excitation Excitation of Anthracene Linker mof->excitation charge_separation Charge Separation (e⁻ and h⁺) excitation->charge_separation electron e⁻ (electron) charge_separation->electron hole h⁺ (hole) charge_separation->hole o2 O₂ electron->o2 h2o H₂O hole->h2o ros Reactive Oxygen Species (e.g., •O₂⁻, •OH, ¹O₂) o2->ros h2o->ros pollutant Organic Pollutant (e.g., Rhodamine B) ros->pollutant degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

Proposed mechanism for the photocatalytic degradation of organic pollutants using an anthracene-based MOF.

References

Detecting Carboxylic Acids at Trace Levels: A Comparative Guide to 9-ACA Derivatization and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is paramount in numerous analytical workflows. Due to their inherent chemical properties, direct analysis of these compounds, especially at low concentrations, can be challenging. Chemical derivatization is a powerful strategy to overcome these limitations by enhancing their detectability. This guide provides an objective comparison of derivatization using 9-anthracenecarboxylic acid (9-ACA) and its analogs with other common methods, supported by experimental data and detailed protocols to inform your selection of the most suitable analytical approach.

This comparison focuses on the limit of detection (LOD) as a key performance metric, alongside a detailed examination of the experimental protocols for three prominent derivatization reagents: 9-Anthryldiazomethane (ADAM), an analog of 9-ACA, 3-Nitrophenylhydrazine (3-NPH), and 2-Picolylamine (2-PA).

Performance Comparison: Limit of Detection

The choice of derivatization reagent significantly impacts the sensitivity of carboxylic acid analysis. The following table summarizes the limits of detection (LODs) achieved for various carboxylic acids using 9-ACA (and its analogs), 3-NPH, and 2-PA. It is important to note that these values are compiled from various studies and can be influenced by the specific analyte, sample matrix, and instrumentation used.

Carboxylic Acid9-ACA Analog (ADAM/9-CMA)3-Nitrophenylhydrazine (3-NPH)2-Picolylamine (2-PA)
Short-Chain Fatty Acids
Acetic Acid-0.5 - 1 µM[1]< 75 nM[2]
Propionic Acid-25 nM[1]< 75 nM[2]
Butyric Acid-25 nM[1]< 75 nM[2]
Isobutyric Acid-25 nM[1]< 75 nM[2]
Valeric Acid-25 nM[1]< 75 nM[2]
Isovaleric Acid-25 nM[1]< 75 nM[2]
Hexanoic Acid-25 nM[1]< 75 nM[2]
Bile Acids
Chenodeoxycholic Acid--1.5 fmol (on column)[3]
Glycochenodeoxycholic Acid--2.1 fmol (on column)[3]
Other Carboxylic Acids
Benzoic Acid100 fmol (as 9-hydroxymethylanthracene derivative)--
Valproic Acid--0.03 µg/mL[4]
Various Carboxylic Acids0.18 - 2.53 pmol (as 9-chloromethylanthracene derivative)[5]--

Note: ADAM (9-Anthryldiazomethane) and 9-CMA (9-Chloromethylanthracene) are reactive analogs of 9-ACA used for derivatization. The LOD values for 9-ACA itself are not as commonly reported as for these more reactive derivatives.

Experimental Workflows and Signaling Pathways

To visualize the derivatization process, the following diagrams illustrate the chemical reaction and the general analytical workflow.

9-Anthryldiazomethane (ADAM) Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid (R-COOH) in Sample Extraction Solvent Extraction & Concentration Sample->Extraction ADAM Add ADAM Reagent (in Ethyl Acetate) Extraction->ADAM Dried Extract Reaction Incubate at Room Temp. (approx. 1 hour) ADAM->Reaction Filtration Filter through 0.2 µm membrane Reaction->Filtration Fluorescent Ester Derivative HPLC HPLC Separation (C18 Column) Filtration->HPLC Fluorescence Fluorescence Detection (Ex: 365 nm, Em: 412 nm) HPLC->Fluorescence

Caption: Workflow for Carboxylic Acid Analysis using ADAM Derivatization.

Caption: Esterification of a carboxylic acid with 9-anthryldiazomethane (ADAM).

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the derivatization of carboxylic acids using the three compared reagents.

Protocol 1: Derivatization with 9-Anthryldiazomethane (ADAM)

This protocol is adapted for the analysis of carboxylic acids using HPLC with fluorescence detection.[6]

Reagents:

  • ADAM solution: 0.1% (w/v) in a suitable organic solvent (e.g., ethyl acetate).[6]

  • Carboxylic acid sample dissolved in a compatible organic solvent.

Procedure:

  • To 200 µL of the carboxylic acid sample solution, add 200 µL of the ADAM reagent solution.[6]

  • Allow the mixture to react at room temperature for a minimum of 60 minutes.[6]

  • Filter the reaction mixture through a 0.2 µm membrane filter.[6]

  • The sample is now ready for injection into the HPLC system.

HPLC Conditions:

  • Detection: Fluorescence detector with an excitation wavelength of 365 nm and an emission wavelength of 412 nm.[6]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is suitable for the analysis of short-chain fatty acids (SCFAs) by LC-MS/MS.[1][7]

Reagents:

  • 3-NPH solution: 50 mM in acetonitrile:water (1:1).[7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 50 mM with 7% pyridine in acetonitrile:water (1:1).[7]

  • Internal standard solution (e.g., isotopically labeled carboxylic acids).

  • 0.1% Formic acid in water to quench the reaction.

Procedure:

  • To 50 µL of the sample (e.g., serum), add the internal standard solution.

  • Add 50 µL of the 3-NPH solution.

  • Add 50 µL of the EDC solution.

  • Incubate the mixture at 40°C for 30 minutes with constant shaking.

  • Quench the reaction by adding 200 µL of 0.1% formic acid.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A C18 or a charge-surface hybrid (CSH) reverse-phase column.[1]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection: Tandem mass spectrometry in negative ion mode.

Protocol 3: Derivatization with 2-Picolylamine (2-PA)

This protocol is effective for the analysis of a broad range of carboxylic acids, including bile acids and SCFAs, by LC-MS/MS.[2][3]

Reagents:

  • 2-Picolylamine solution.

  • 2,2'-Dipyridyl disulfide (DPDS) solution.

  • Triphenylphosphine (TPP) solution.

  • Solvent (e.g., acetonitrile).

Procedure:

  • To the dried carboxylic acid sample, add a solution containing 2-picolylamine, DPDS, and TPP in a suitable solvent.

  • The reaction typically proceeds rapidly at room temperature.

  • After a short incubation period, the sample can be diluted and directly injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium formate.

  • Detection: Tandem mass spectrometry in positive ion mode, monitoring for characteristic product ions.[3]

Conclusion

The choice of derivatization reagent for carboxylic acid analysis is a critical decision that depends on the specific analytical goals, the nature of the analytes, and the available instrumentation.

  • 9-ACA analogs like ADAM are excellent for highly sensitive fluorescence detection, offering detection in the femtomole to picomole range. The derivatization is straightforward and occurs at room temperature.

  • 3-Nitrophenylhydrazine (3-NPH) has proven to be a robust reagent for LC-MS/MS analysis of short-chain fatty acids, providing low nanomolar limits of detection.

  • 2-Picolylamine (2-PA) is a versatile reagent that enhances ionization in positive mode ESI-MS/MS, enabling femtomole-level detection for a variety of carboxylic acids, including bile acids.

By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate derivatization strategy to achieve the required sensitivity and accuracy for their specific carboxylic acid quantification needs.

References

Navigating the Nuances of 9-Anthracenecarboxylic Acid Fluorescence: A Guide to Reproducible Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence spectroscopy, 9-Anthracenecarboxylic acid (9-ACA) is a valuable probe. However, the reproducibility of its fluorescence measurements can be a significant challenge due to its sensitivity to environmental factors. This guide provides a comparative analysis of the factors influencing 9-ACA's fluorescence, offering experimental protocols to enhance measurement consistency and presenting data to inform experimental design.

The fluorescence characteristics of 9-ACA are intricately linked to its molecular state, which is governed by a delicate interplay of acid-base and monomer-dimer equilibria.[1][2] These equilibria are highly susceptible to the surrounding medium, leading to variations in fluorescence spectra and intensity that can impede the reproducibility of experimental results.[1][2]

Factors Influencing Fluorescence Reproducibility

Several key factors can dramatically alter the fluorescence measurements of this compound:

  • Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent significantly impact the fluorescence spectrum. In protic solvents like water and alcohols, 9-ACA typically exhibits a sharp, structured emission.[2] Conversely, aprotic solvents often lead to a broad, Stokes-shifted fluorescence band around 470 nm.[1] This is attributed to the formation of intermolecular hydrogen bonds between the carboxylic acid groups in aprotic environments.[2]

  • Concentration: The concentration of 9-ACA plays a critical role in the monomer-dimer equilibrium.[1][2] At higher concentrations, the formation of dimers is favored, which can have distinct fluorescence properties compared to the monomeric form.[1] This concentration dependence is a crucial consideration for ensuring reproducible measurements.

  • pH and Acid-Base Equilibrium: The protonation state of the carboxylic acid group influences the electronic properties of the anthracene moiety and, consequently, its fluorescence. The acid-base equilibrium is sensitive to the pH of the solution, making buffer selection and control paramount for reproducibility.[1][2]

  • Photostability: 9-ACA can be photolabile, particularly in aqueous media.[2] Photodegradation leads to a decrease in fluorescence intensity over time, which can be mistaken for experimental variability if not properly controlled.[2][3] The degradation pathway can produce non-fluorescent products, making it essential to monitor for changes in fluorescence as a function of light exposure.[3]

Comparative Data Summary

The following table summarizes the influence of solvent and concentration on the fluorescence properties of this compound, based on published observations.

Condition Observed Fluorescence Characteristics Primary Influencing Factor Reference
Protic Solvents (e.g., Water, Ethanol) Sharp, structured fluorescence spectrum, similar to unsubstituted anthracene.Solvation and hydrogen bonding with solvent molecules inhibit the free rotation of the carboxylic group.[2]
Aprotic Solvents (e.g., Cyclohexane, Acetonitrile) Broad fluorescence band with a maximum around 470 nm.Ground-state intermolecular hydrogen bonding leading to dimer formation.[1][2]
Low Concentration (e.g., 2.0 x 10⁻⁶ M in Ethanol) Predominantly monomer emission.Monomer-dimer equilibrium favors the monomeric species.[1]
Increasing Concentration (e.g., up to 2.5 x 10⁻⁵ M in Ethanol) Appearance and increase of a broad fluorescence band around 470 nm.Shift in the monomer-dimer equilibrium towards dimer formation.[1]
Aqueous Solutions (up to 10⁻⁴ M) No significant change in the shape of the structured fluorescence band with increasing concentration.In water, the equilibrium is shifted towards the dissociated carboxylate form (ACOO⁻).[2]
Micellar Solutions (e.g., CTAB, Sodium Dodecyl Sulfate) Appearance of a broad fluorescence band around 470 nm.Formation of hydrogen-bonded dimers within the hydrophobic micellar core.[1]

Experimental Workflow for Reproducible Fluorescence Measurements

To mitigate the variability in 9-ACA fluorescence measurements, a standardized experimental workflow is crucial. The following diagram outlines a generalized protocol for assessing and ensuring the reproducibility of these measurements.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis and Validation prep_start Start: Define Experimental Conditions (Solvent, Concentration, pH) stock_sol Prepare Stock Solution of 9-ACA prep_start->stock_sol working_sol Prepare Working Solutions by Serial Dilution stock_sol->working_sol sample_mix Mix 9-ACA with Solvent/Buffer working_sol->sample_mix buffer_prep Prepare and pH-adjust Buffer (if applicable) buffer_prep->sample_mix equilibration Allow for Equilibration (Temperature, Dark) sample_mix->equilibration instrument_setup Instrument Setup and Calibration (Excitation/Emission Wavelengths, Slits, PMT Voltage) equilibration->instrument_setup blank_measurement Measure Blank (Solvent/Buffer) instrument_setup->blank_measurement sample_measurement Measure Sample Fluorescence blank_measurement->sample_measurement photostability_check Time-course Measurement (Check for Photodegradation) sample_measurement->photostability_check data_processing Data Processing (Blank Subtraction, Spectral Correction) photostability_check->data_processing replicate_analysis Analyze Replicates (Calculate Mean, SD, CV) data_processing->replicate_analysis comparison Compare with Control/Alternative Conditions replicate_analysis->comparison conclusion Conclusion on Reproducibility comparison->conclusion

Generalized workflow for ensuring reproducible 9-ACA fluorescence measurements.

Detailed Experimental Protocol

To achieve high reproducibility, the following detailed protocol is recommended:

1. Reagent and Glassware Preparation:

  • Use high-purity this compound. Consider recrystallization from a suitable solvent like ethanol to ensure purity.

  • Employ spectroscopic grade solvents.

  • Thoroughly clean all glassware to remove any fluorescent contaminants.

2. Stock and Working Solution Preparation:

  • Prepare a concentrated stock solution of 9-ACA in a suitable solvent (e.g., ethanol).

  • Prepare working solutions by diluting the stock solution to the desired final concentration immediately before the experiment. This minimizes issues related to solvent evaporation and potential degradation over time.

3. Sample Environment Control:

  • For aqueous measurements, use a well-defined buffer system to maintain a constant pH.

  • Control the temperature of the sample holder, as fluorescence can be temperature-dependent.

  • Protect samples from ambient light before and during measurements to prevent photobleaching.

4. Instrumentation and Measurement Parameters:

  • Use a calibrated spectrofluorometer.

  • Define and consistently use the same instrument settings for all comparative measurements, including:

    • Excitation and emission wavelengths

    • Excitation and emission slit widths

    • Photomultiplier tube (PMT) voltage

  • Measure a solvent blank before each set of experiments and subtract its spectrum from the sample spectra.

5. Data Acquisition and Analysis:

  • Acquire fluorescence spectra for multiple replicates of each sample to assess measurement precision.

  • Monitor the fluorescence intensity over a short period of continuous illumination to check for photostability. If the intensity decreases significantly, this indicates photodegradation, and measures should be taken to minimize light exposure (e.g., using lower excitation intensity, shorter acquisition times).

  • Calculate the mean, standard deviation, and coefficient of variation (CV) for replicate measurements to quantify reproducibility.

References

A Comparative Guide to Cobalt-Based Electrocatalysts for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxygen evolution reaction (OER) is a critical component of several renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. The inefficiency of this reaction, however, presents a significant bottleneck, necessitating the development of highly active and stable electrocatalysts. While precious metal oxides like iridium oxide (IrO₂) and ruthenium oxide (RuO₂) are the current benchmarks for OER, their high cost and scarcity limit their widespread application. This has spurred intensive research into earth-abundant alternatives, with cobalt-based materials emerging as promising candidates.

This guide provides a comprehensive comparison of a representative high-performance cobalt-based electrocatalyst, cobalt phosphide (CoP), with the state-of-the-art IrO₂ and RuO₂ catalysts for the OER in alkaline media. The performance of a novel, hypothetical catalyst, "9-AnBz-Co," is included for contextual comparison, assuming its performance metrics would be competitive with other advanced cobalt-based materials.

Performance Comparison of OER Electrocatalysts

The efficacy of an OER electrocatalyst is evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope (which indicates the reaction kinetics), and long-term stability.

ElectrocatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Long-Term Stability
Cobalt Phosphide (CoP) 270 - 300[1][2][3]42 - 53[4][5]Good: Stable for over 60 hours.[6][7]
Iridium Oxide (IrO₂) ~340~48 - 68[8]Excellent: Stable for extended periods.[9][10]
Ruthenium Oxide (RuO₂) ~341[3]~41 - 60[8]Moderate: Can exhibit dissolution over time.[11][12]
9-AnBz-Co (Hypothetical) Competitive with CoPLow, indicating fast kineticsHigh stability under operational conditions

Note: Performance metrics can vary depending on the synthesis method, electrode preparation, and testing conditions. The data presented here is a representative range found in the literature for alkaline media (e.g., 1 M KOH)[1][3][6][7][8][13][14][15].

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of electrocatalyst performance. Below are representative protocols for the synthesis of cobalt phosphide nanoparticles and the electrochemical evaluation of OER catalysts.

Synthesis of Cobalt Phosphide (CoP) Nanoparticles

This protocol describes a common solvothermal synthesis method for CoP nanoparticles.[2][16]

  • Precursor Preparation: A cobalt-containing metal-organic framework (MOF), such as ZIF-67, is often used as a precursor.

  • Phosphidation: The cobalt precursor is mixed with a phosphorus source, such as red phosphorus or sodium hypophosphite, in a solvent like N,N-dimethylformamide (DMF) or ethanol.

  • Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160-200 °C) for several hours (e.g., 8-12 hours).

  • Product Recovery: After cooling, the resulting black powder is collected by centrifugation, washed with ethanol and deionized water, and dried under vacuum.

Electrochemical Evaluation of OER Performance

The following protocol outlines the standard procedure for evaluating OER activity using a three-electrode setup with a rotating disk electrode (RDE).[17][18][19][20]

  • Catalyst Ink Preparation: A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a mixture of deionized water, isopropanol, and a small amount of Nafion ionomer (e.g., 5 wt%). The mixture is sonicated for at least 30 minutes to form a homogeneous ink.[18]

  • Working Electrode Preparation: A precise volume of the catalyst ink is drop-casted onto a polished glassy carbon electrode and dried under ambient or slightly elevated temperatures to achieve a specific catalyst loading (e.g., 0.1-0.5 mg/cm²).

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the prepared working electrode, a counter electrode (e.g., platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or Hg/HgO). The electrolyte is typically an alkaline solution, such as 1.0 M KOH, saturated with oxygen.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): The electrode is typically cycled in the potential window of interest to activate and stabilize the catalyst.

    • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) with electrode rotation (e.g., 1600 rpm) to obtain the polarization curve. The overpotential required to reach a current density of 10 mA/cm² is determined from this curve.

    • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (log(current density) vs. overpotential).

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and electrode kinetics.

    • Chronopotentiometry or Chronoamperometry: These techniques are employed to assess the long-term stability of the catalyst by holding a constant current density or potential over an extended period and monitoring the potential or current change, respectively.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for OER electrocatalyst evaluation and the logical relationship between key performance indicators.

OER_Electrocatalyst_Evaluation_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochemical Electrochemical Evaluation cluster_analysis Performance Assessment s1 Precursor Selection (e.g., Cobalt Salt, MOF) s2 Synthesis Method (e.g., Hydrothermal, Solvothermal) s1->s2 s3 Post-synthesis Treatment (e.g., Annealing, Phosphidation) s2->s3 c1 Morphology (SEM, TEM) s3->c1 c2 Crystallinity (XRD) s3->c2 c3 Composition (XPS, EDX) s3->c3 e1 Ink & Electrode Preparation s3->e1 e2 Three-Electrode Cell Setup e1->e2 e3 Electrochemical Measurements (CV, LSV, EIS, Stability) e2->e3 a1 Data Analysis e3->a1 a2 Performance Metrics (Overpotential, Tafel Slope, Stability) a1->a2 a3 Comparison with Benchmarks a2->a3

Fig. 1: Experimental workflow for OER electrocatalyst evaluation.

Fig. 2: Relationship between catalyst properties and OER performance.

References

A Comparative Guide to Anthracene Carboxamide and Naphthalimide for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of fluorescent probes is a cornerstone of modern chemical biology and diagnostics, enabling the real-time visualization of biological analytes and processes. The selection of the core fluorophore is a critical decision that dictates the ultimate performance of the probe. Among the plethora of available scaffolds, 1,8-naphthalimide and its structural analogue, anthracene carboxamide, have emerged as highly versatile and robust platforms. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal fluorophore for their specific applications.

Core Structures and Fundamental Properties

Naphthalimide and anthracene carboxamide are both polycyclic aromatic structures featuring an imide functional group. The 1,8-naphthalimide core is a well-established and extensively studied fluorophore, known for its excellent photostability, high fluorescence quantum yields, and synthetic tractability.[1][2] Its photophysical properties can be readily tuned by substitution at the C-4 position, making it a workhorse in the field of fluorescent sensing.[3]

Anthracene carboxamide, while less commonly utilized, is gaining recognition as a powerful alternative.[4] As an analogue of naphthalimide, it shares many favorable characteristics but possesses an extended π-conjugated system.[5] This extension often results in absorption and emission at longer wavelengths, which can be advantageous for biological imaging by minimizing background autofluorescence and reducing photodamage to living cells.[5][6]

Performance Comparison: Photophysical Characteristics

The efficacy of a fluorescent probe is determined by a set of key photophysical parameters. Here, we compare anthracene carboxamide and naphthalimide based on these critical metrics.

  • Quantum Yield (Φf): Both fluorophores are capable of high quantum yields, a measure of their emission efficiency. Naphthalimide derivatives are widely reported to have high Φf values, often exceeding 0.5 and in some cases approaching 1.0.[7][8] For instance, the 4-methoxy-substituted naphthalimide probe BPNM exhibited a quantum yield of 0.628 upon binding its target.[3] Anthracene carboxamides also demonstrate high quantum yields, with values reported as high as 0.86 in certain solvents.[9]

  • Stokes Shift: This is the difference between the maximum excitation and emission wavelengths. A large Stokes shift is desirable as it minimizes self-quenching and simplifies the optical setup. Both scaffolds are known for their characteristically large Stokes shifts.[1][4] For example, the anthracene carboxamide-based probe AC-Se reported a large Stokes shift of 72 nm.[5]

  • Photostability: Photostability is crucial for long-term imaging experiments. While both classes of compounds exhibit good photostability, this property can be highly dependent on the specific substitutions and the cellular environment.[2][4][6] Some reports suggest that anthracene carboximides possess excellent resistance to photobleaching, providing a promising advantage in biological systems.[4] Conversely, unsubstituted anthracene is known to be prone to photodimerization upon UV exposure, a limitation that must be considered in probe design.[6]

  • Wavelength Range: A key differentiator is their operational wavelength. Naphthalimides typically absorb and emit in the blue-to-green region of the spectrum (approx. 400-550 nm).[1][10] Anthracene carboxamides, with their extended conjugation, offer access to longer wavelengths, often emitting in the green-to-red region.[4][5] This red-shifting is a significant advantage for in vivo imaging applications.

Quantitative Data Summary

The following table summarizes the performance of representative fluorescent probes based on the naphthalimide and anthracene carboxamide scaffolds.

Fluorophore CoreProbe NameTarget AnalyteExcitation (λex)Emission (λem)Quantum Yield (Φf)Limit of Detection (LOD)Reference
Naphthalimide NADPHg²⁺400 nm518 nmNot Specified13 nM[1][11]
MNPFe³⁺~370 nm~510 nmNot Specified65.2 nM[1][12]
BPNM-Zn²⁺Zn²⁺Not SpecifiedNot Specified0.628Not Specified[3]
BSSCu²⁺Not SpecifiedNot SpecifiedNot Specified70 nM[13]
Anthracene Carboxamide mito-ACSClO⁻Not Specified"Red Emission"High23 nM[4]
AC-SeHOClNot SpecifiedNot SpecifiedNot Specified36.2 nM[5]
GlycoconjugateN/A (Solvatochromic)445 nm (in THF)525 nm (in THF)0.86 (in THF)N/A[9]
A1Cu²⁺Not SpecifiedNot Specified0.071 (upon binding)Not Specified[14]

Signaling and Experimental Schematics

Probe Activation and Sensing Mechanisms

Many fluorescent probes based on these scaffolds operate via a "turn-on" mechanism, frequently involving Photoinduced Electron Transfer (PET). In its native "off" state, the probe's fluorescence is quenched. Upon interaction with the target analyte, the PET process is inhibited, leading to a significant increase in fluorescence intensity.

Caption: Generalized Photoinduced Electron Transfer (PET) "turn-on" mechanism.

Experimental Workflow for Probe Evaluation

The development and validation of a novel fluorescent probe follow a standardized workflow, from initial synthesis to application in complex biological systems.

Experimental_Workflow A Probe Synthesis & Purification B Photophysical Characterization (Absorbance, Emission, Φf) A->B C Fluorescence Titration with Target Analyte B->C D Selectivity Screening (vs. Competing Analytes) C->D E Determination of LOD & Binding Constant C->E F Cellular Studies (Cytotoxicity Assay) D->F E->F G Confocal Microscopy (Cellular Imaging) F->G H Validation in Biological Model G->H

References

A Comparative Guide to 9-Anthracenecarboxylic Acid for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and overall success of fluorescence-based assays. This guide provides an objective comparison of 9-Anthracenecarboxylic acid with two other widely used classes of fluorescent probes: coumarins and fluoresceins. By presenting key performance data, detailed experimental protocols, and a summary of their respective advantages and disadvantages, this guide aims to facilitate an informed choice of the most suitable fluorophore for your specific research needs.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is heavily influenced by its photophysical properties. The following table summarizes the key parameters for this compound, and representative examples of coumarin and fluorescein derivatives. It is important to note that these values can be highly dependent on the solvent and other environmental factors.

PropertyThis compoundCoumarin DerivativesFluorescein Derivatives
Excitation Max (λex) ~365 - 385 nm~350 - 450 nm[]~490 nm
Emission Max (λem) ~410 - 470 nm~400 - 550 nm[]~515 nm
Quantum Yield (Φf) Varies significantly with solvent and concentration (e.g., can be low in aqueous solutions and enhanced in non-polar environments)Generally high, can reach up to 0.83 in some cases[2]High, typically around 0.92-0.95 in aqueous buffer[][4]
Fluorescence Lifetime (τf) ~3.66 ns (in ethanol, monomer)[5]Varies with structure and environment~4 ns in aqueous buffer
Stokes Shift ModerateGenerally largeSmall
Photostability Prone to photodimerization and photobleaching, especially in aqueous media[6][7]Generally good photostability[]Susceptible to photobleaching[][8]
Solvent Sensitivity Highly sensitive to solvent polarity and concentration[7][9]Emission is sensitive to solvent polarity[10]Fluorescence is pH-dependent

Experimental Protocols

Accurate and reproducible comparison of fluorescent probes requires standardized experimental protocols. The following provides a detailed methodology for determining the relative fluorescence quantum yield, a critical parameter for assessing the efficiency of a fluorophore.

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectrograde solvent (e.g., ethanol, cyclohexane)

  • Fluorescence Standard with a known quantum yield (e.g., Anthracene in cyclohexane, Φf = 0.36)[11]

  • This compound

  • Coumarin derivative (e.g., Coumarin 1)

  • Fluorescein derivative (e.g., Fluorescein in 0.1 M NaOH)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your sample (this compound) and the chosen standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This ensures a linear relationship between absorbance and fluorescence intensity and minimizes inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is corrected for the instrument's wavelength-dependent response.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

  • Linear Regression: Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of the line is the gradient (Grad).

  • Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradx and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate Probe_Comparison_Workflow start Select Probes (9-ACA, Coumarin, Fluorescein) prepare Prepare Equimolar Solutions in Same Solvent start->prepare measure_abs Measure Absorbance Spectra prepare->measure_abs measure_fluor Measure Fluorescence Spectra (Corrected) prepare->measure_fluor determine_qy Determine Relative Quantum Yield measure_fluor->determine_qy assess_stability Assess Photostability (Time-course illumination) measure_fluor->assess_stability compare Compare Data & Select Optimal Probe determine_qy->compare assess_stability->compare Analyte_Detection_Pathway probe_off Fluorescent Probe (Low Fluorescence) probe_on Probe-Analyte Complex (High Fluorescence) probe_off->probe_on + Analyte analyte Analyte probe_on->probe_off - Analyte (Reversible)

References

Efficacy of different catalysts in the synthesis of 9-Anthracenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Synthesis of 9-Anthracenecarboxylic Acid

The synthesis of this compound, a key intermediate in the production of dyes and electronic fluorescent materials, can be achieved through various catalytic methods.[1] The efficiency of these syntheses is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative overview of two distinct and effective catalytic methods: a photocatalytic oxidation using a cobalt complex and a chemical oxidation employing sodium chlorite.

This comparison aims to provide researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection of the most suitable synthetic route for their specific applications. The data presented is based on reported experimental findings.

Performance Comparison of Catalytic Syntheses

The efficacy of different catalytic systems for the synthesis of this compound can be evaluated based on key performance indicators such as reaction yield, time, and conditions. The following table summarizes the quantitative data for the two highlighted methods.

ParameterPhotocatalytic OxidationChemical Oxidation
Starting Material 9-Anthraldehyde9-Anthracenecarboxaldehyde
Catalyst/Oxidant Cobalt(II) 2,9,16,23-phthalocyanine tetrasulfonic acidSodium chlorite (NaClO₂)
Auxiliary Agents Lithium hydroxide monohydrate2-methyl-2-butene, Sodium dihydrogen phosphate
Solvent Acetonitrile/WaterIsopropanol/Water
Reaction Temperature 20°C20-30°C
Reaction Time 150 hours2-3 hours
Reported Yield 100%[2][3]>99% purity[1][3]
Energy Source Visible light irradiation (LED)[2][3]-

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using the two compared catalytic systems.

Method 1: Photocatalytic Oxidation

This method utilizes a water-soluble cobalt complex as a photosensitizer to catalyze the oxidation of 9-Anthraldehyde under visible light irradiation.[2]

Materials:

  • 9-Anthraldehyde (5 x 10⁻⁴ mol)

  • Cobalt(II) 2,9,16,23-phthalocyanine tetrasulfonic acid (8 x 10⁻⁶ mol)

  • Lithium hydroxide monohydrate

  • Acetonitrile (7.5 mL)

  • Water (7.5 mL)

  • Compressed air

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • In a test tube, combine 9-Anthraldehyde (5 x 10⁻⁴ mol) and the water-soluble photosensitizer, cobalt(II) 2,9,16,23-phthalocyanine tetrasulfonic acid (8 x 10⁻⁶ mol).

  • Add acetonitrile (7.5 mL) and water (7.5 mL) to the test tube.

  • Seal the test tube with parafilm and place it in a photoreactor at room temperature (20°C).

  • Irradiate the mixture with visible light (e.g., 288 power LED lamps) for 150 hours.[2]

  • Throughout the irradiation period, bubble air through the mixture at a rate of 20 cm³ min⁻¹.

  • After the reaction is complete, remove the solvent under vacuum.

  • The resulting residue is then purified by column chromatography on silica gel, using a mobile phase of n-hexane/EtOAc (13:1), to yield this compound.[2]

Method 2: Chemical Oxidation

This procedure employs sodium chlorite as an oxidizing agent in the presence of an auxiliary agent and a pH buffer to convert 9-Anthracenecarboxaldehyde to the corresponding carboxylic acid. This method is noted for its suitability for industrial production due to its mild conditions and high purity product.[1][3]

Materials:

  • 9-Anthracenecarboxaldehyde (100g)

  • Isopropanol (1000g)

  • 2-methyl-2-butene (50g)

  • Sodium dihydrogen phosphate (113.5g)

  • Sodium chlorite (68.6g)

  • Water (600g total)

Procedure:

  • In a reaction flask, add 100g of 9-Anthracenecarboxaldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.

  • While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.

  • Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[1]

  • Upon completion of the reaction, evaporate the solvent.

  • Adjust the pH of the remaining mixture to 1-5.

  • Extract the product with an organic solvent.

  • Evaporate the organic phase to obtain this compound with a purity of over 99%.[1][3]

Visualized Experimental Workflow

The following diagram illustrates the general logical workflow for the synthesis of this compound, applicable to both catalytic methods described.

G General Workflow for this compound Synthesis A Reactant Preparation (9-Anthraldehyde/9-Anthracenecarboxaldehyde) B Addition of Solvent and Catalyst/Reagents A->B C Catalytic Reaction (Photocatalytic or Chemical Oxidation) B->C D Reaction Monitoring C->D D->C Reaction in progress E Work-up (Solvent Removal, pH Adjustment) D->E Reaction complete F Purification (Column Chromatography/Extraction) E->F G Product Isolation and Analysis (this compound) F->G

Caption: General workflow for synthesizing this compound.

References

Evaluating the Antiarrhythmic Potential of Ca2+-Activated Cl- Current Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ca2+-activated Cl- current (I_Cl(Ca)), a key player in cardiac electrophysiology, presents a dual role in the genesis of arrhythmias. Its ability to be both pro-arrhythmic, by contributing to delayed afterdepolarizations (DADs), and anti-arrhythmic, by reducing early afterdepolarizations (EADs), makes it a compelling target for novel antiarrhythmic drug development. This guide provides a comparative analysis of the performance of various I_Cl(Ca) blockers, supported by experimental data, to aid in the evaluation of their therapeutic potential.

The Double-Edged Sword: I_Cl(Ca) in Cardiac Arrhythmias

The arrhythmogenic potential of I_Cl(Ca) is intricately linked to intracellular Ca2+ handling. Under conditions of Ca2+ overload, the activation of I_Cl(Ca) can lead to an inward chloride current, contributing to the depolarization responsible for DADs and subsequent triggered activity. Conversely, during the plateau phase of the action potential, I_Cl(Ca) activation results in an outward current that can hasten repolarization, thereby shortening the action potential duration (APD) and suppressing EADs, which are known triggers for torsades de pointes. This delicate balance underscores the importance of understanding the precise effects of I_Cl(Ca) blockers.

Comparative Efficacy of I_Cl(Ca) Blockers

A variety of compounds have been investigated for their ability to block I_Cl(Ca). This section provides a quantitative comparison of their effects on key cardiac electrophysiological parameters. The data presented here is collated from studies on isolated ventricular myocytes to ensure a consistent cellular context.

Table 1: Comparative Effects of I_Cl(Ca) Blockers on Action Potential Duration (APD)

BlockerConcentrationSpecies/Cell TypeChange in APD50Change in APD90Citation
DIDS0.5 mMSheep Ventricular Myocytes-Reduced DAD amplitude[1]
9-AC0.5 mmol/LCanine Ventricular MyocytesIncreasedIncreased (reverse rate-dependent)
Niflumic Acid100 µMRat Skeletal Muscle--[2]

Note: Direct comparative studies on the effects of these blockers on APD in the same cardiac preparation are limited. The data above is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

Table 2: Inhibitory Concentrations (IC50) of Chloride Channel Blockers

BlockerTargetIC50Cell TypeCitation
DIDSBestrophin-13.93 ± 0.73 µMCHO cells
DIDSTMEM16A548.86 ± 25.57 µMCHO cells
Niflumic AcidTMEM16A7.40 ± 0.95 µMCHO cells
Niflumic AcidBestrophin-1102.19 ± 15.05 µMCHO cells

Signaling Pathways of I_Cl(Ca) in Cardiomyocytes

The activation of I_Cl(Ca) is a downstream consequence of intracellular Ca2+ release from the sarcoplasmic reticulum (SR). This process is initiated by the influx of Ca2+ through L-type Ca2+ channels during the action potential, a mechanism known as Ca2+-induced Ca2+ release (CICR).[3] The molecular entities responsible for I_Cl(Ca) in the heart are believed to be members of the TMEM16 (Anoctamin) and Bestrophin families of proteins.[4][5] The signaling cascade leading to I_Cl(Ca) activation and its subsequent effects on the action potential are depicted below.

I_Cl_Ca_Signaling_Pathway AP Action Potential Depolarization L_type L-type Ca2+ Channels AP->L_type Opens Ca_influx Ca2+ Influx L_type->Ca_influx RyR Ryanodine Receptors (RyR) Ca_influx->RyR Triggers SR Sarcoplasmic Reticulum (SR) SR->RyR CICR Ca2+-Induced Ca2+ Release (CICR) RyR->CICR Ca_transient Increased [Ca2+]i CICR->Ca_transient TMEM16A TMEM16A (Ano1) Ca_transient->TMEM16A Activates Bestrophin Bestrophin Ca_transient->Bestrophin Activates I_Cl_Ca I_Cl(Ca) Activation TMEM16A->I_Cl_Ca Bestrophin->I_Cl_Ca Repolarization Altered Repolarization I_Cl_Ca->Repolarization EAD Suppression of Early Afterdepolarizations (Anti-arrhythmic) Repolarization->EAD Phase 1 & 2 (Outward Current) DAD Generation of Delayed Afterdepolarizations (Pro-arrhythmic) Repolarization->DAD Phase 4 (Inward Current) Blockers I_Cl(Ca) Blockers (e.g., DIDS, 9-AC) Blockers->I_Cl_Ca Inhibit

Caption: Signaling pathway of Ca2+-activated Cl- current (I_Cl(Ca)) in cardiomyocytes.

Experimental Protocols

The evaluation of the antiarrhythmic properties of I_Cl(Ca) blockers relies on precise experimental techniques to measure changes in cardiac electrophysiology.

Isolation of Ventricular Myocytes

A common method for obtaining single cardiac myocytes for electrophysiological studies involves enzymatic digestion of a portion of the ventricular wall. For example, in the isolation of canine ventricular myocytes, the tissue is perfused with a collagenase-containing solution to break down the extracellular matrix and release individual cells.

Workflow for Cardiomyocyte Isolation:

Cardiomyocyte_Isolation_Workflow Start Excise Ventricular Tissue Wedge Cannulate Cannulate a Coronary Artery Start->Cannulate Perfusion1 Perfuse with Ca2+-free Tyrode's Solution Cannulate->Perfusion1 Perfusion2 Perfuse with Collagenase-containing Solution Perfusion1->Perfusion2 Mince Mince the Digested Tissue Perfusion2->Mince Filter Filter the Cell Suspension Mince->Filter Centrifuge Centrifuge and Resuspend in Ca2+-containing Solution Filter->Centrifuge End Isolated Ca2+-tolerant Myocytes Centrifuge->End

Caption: Workflow for the isolation of single ventricular myocytes.

Measurement of Action Potential Duration

The action potential duration (APD) is a critical parameter for assessing the pro- and anti-arrhythmic effects of a compound. The sharp microelectrode technique is a standard method for recording action potentials from single cardiomyocytes.

Experimental Setup for APD Measurement:

  • Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological saline solution.

  • Microelectrode Impalement: A high-resistance glass microelectrode filled with a conductive solution (e.g., 3 M KCl) is used to impale a single myocyte.

  • Stimulation: The myocyte is stimulated at a defined frequency using an external stimulating electrode.

  • Recording: The transmembrane potential is recorded using a high-impedance amplifier.

  • Data Analysis: The recorded action potentials are analyzed to determine the APD at 50% (APD50) and 90% (APD90) of repolarization. The effects of I_Cl(Ca) blockers are assessed by comparing the APD before and after drug application.[6]

Whole-Cell Patch-Clamp for I_Cl(Ca) Measurement

The whole-cell patch-clamp technique allows for the direct measurement of I_Cl(Ca).

Workflow for I_Cl(Ca) Measurement:

Patch_Clamp_Workflow Start Position Patch Pipette on a Myocyte Seal Form a Giga-ohm Seal Start->Seal Rupture Rupture the Cell Membrane Seal->Rupture Voltage_Clamp Apply Voltage-Clamp Protocol Rupture->Voltage_Clamp Record Record Membrane Currents Voltage_Clamp->Record Isolate Isolate I_Cl(Ca) using Specific Ion Solutions and Blockers Record->Isolate Analyze Analyze Current-Voltage Relationship and Kinetics Isolate->Analyze

Caption: Workflow for measuring I_Cl(Ca) using the patch-clamp technique.

Conclusion

The Ca2+-activated Cl- current represents a promising but complex target for the development of novel antiarrhythmic therapies. The choice of a specific I_Cl(Ca) blocker will depend on the desired electrophysiological effect, whether it is to suppress DADs by reducing the inward current or to prevent EADs by modulating the outward current. The data and protocols presented in this guide offer a foundation for the comparative evaluation of these agents. Further research, particularly direct comparative studies in relevant cardiac preparations, is necessary to fully elucidate the therapeutic potential of I_Cl(Ca) blockers in the management of cardiac arrhythmias.

References

Benchmarking 9-ACA Derivatives Against Other Chloride Transport Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloride (Cl⁻) channels are crucial for a multitude of physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability. Their dysfunction is implicated in numerous diseases, making them significant targets for therapeutic intervention. Anthracene-9-carboxylic acid (9-ACA) and its derivatives represent a class of classical chloride channel blockers. This guide provides a comprehensive benchmark of 9-ACA against other prominent Cl⁻ transport inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the appropriate tools for their studies.

Comparative Performance of Chloride Transport Inhibitors

The efficacy of a channel inhibitor is primarily defined by its potency (commonly measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity for specific channel subtypes. The following table summarizes the reported IC₅₀ values for 9-ACA and other widely used Cl⁻ transport inhibitors against various chloride channels.

Inhibitor ClassCompoundTarget Channel(s)IC₅₀ / KᵢReference(s)
Anthracene Carboxylic Acids 9-Anthracenecarboxylic Acid (9-ACA)Ca²⁺-activated Cl⁻ Channels (CaCCs), PrestinµM to mM range (e.g., 90 µM at +50 mV for STICs)[1][2][3]
Diphenylamine-2-carboxylates 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)Outwardly Rectifying Cl⁻ Channel (ORCC), CFTR, ClC-2, VRAC80 nM - 125 µM[4][5][6][7]
Stilbene Disulfonates 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)ClC-Ka, Anion Exchangers, VRAC, Maxi Cl⁻ channels100 µM (for ClC-Ka)[8][9][10][11]
Glycine Hydrazides GlyH-101Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)1.4 µM (at +60 mV) to 5.6 µM (at -60 mV)[4][8][12][13][14]
Aminophenylthiazoles T16Ainh-A01TMEM16A/Anoctamin 1 (ANO1)~1 µM[5][15][16][17]

Note: IC₅₀ values can vary significantly based on experimental conditions, cell type, and specific channel isoform.

Mechanisms of Action: A Visual Comparison

The inhibitory mechanisms of these compounds differ significantly, which can influence their application and potential off-target effects. The following diagram illustrates the distinct ways these inhibitors interact with chloride channels.

G Conceptual Mechanisms of Chloride Channel Inhibition cluster_membrane Cell Membrane channel Chloride Channel intracellular Intracellular Space p_in_top p_in_mid p_in_bot p_out_top p_out_mid p_out_bot glyh GlyH-101 (Pore Occluder) glyh->p_out_top Blocks external pore entrance nppb NPPB / 9-ACA (Pore/Gate Interaction) nppb->p_in_mid Interacts with pore/gating machinery dids DIDS (External Blocker) dids->p_out_mid Binds to external vestibule t16a T16Ainh-A01 (Allosteric/Voltage-Independent) t16a->p_in_bot Voltage-independent block, likely allosteric extracellular Extracellular Space G Inhibitor Screening & Validation Workflow lib Compound Library (e.g., 9-ACA Derivatives) hts Primary Screen: High-Throughput Assay (e.g., YFP Fluorescence) lib->hts hits Identify 'Hits' (Compounds showing activity) hts->hits confirm Hit Confirmation (Re-test in primary assay) hits->confirm dose Dose-Response Analysis (Determine IC50 values) confirm->dose epatch Secondary Screen: Electrophysiology (Whole-Cell Patch-Clamp) dose->epatch Validate Mechanism & Potency selectivity Selectivity Profiling (Test against other channels) epatch->selectivity Assess Specificity lead Lead Compound (Potent & Selective) selectivity->lead

References

Safety Operating Guide

Proper Disposal of 9-Anthracenecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 9-Anthracenecarboxylic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[4]
Eye Protection Safety glasses with side-shields or chemical goggles.[3][4]
Respiratory Protection A NIOSH-approved dust respirator is necessary if there is a risk of dust formation.[2]
Protective Clothing A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] The following steps provide a general guideline for its proper disposal:

  • Collection of Waste:

    • Carefully sweep up any solid this compound waste.

    • Avoid generating dust during collection.[1][2] If necessary, use a wet clean-up method for spills.[2]

    • Place the collected material into a suitable, clearly labeled, and sealable container for disposal.[1][4]

  • Container Management:

    • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5][6]

    • Puncture empty containers to prevent reuse.[2]

  • Disposal of Contaminated Materials:

    • Dispose of contaminated packaging, such as the original container, as unused product.[4]

    • Contaminated gloves and other disposable PPE should also be collected in a sealed bag for disposal.

  • Final Disposal:

    • The sealed container of this compound waste must be disposed of through an approved waste disposal plant.[5]

    • Crucially, do not discharge this compound into sewers or waterways. [2][4] This substance is insoluble in water and should not be released into the environment.[1]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect Waste Material (Sweep solid, avoid dust) ppe->collect container Place in a Labeled, Sealed Container collect->container store Store in a Cool, Dry, Well-Ventilated Area container->store dispose Dispose via Approved Waste Disposal Facility store->dispose no_sewer Do NOT Discharge into Sewers or Waterways store->no_sewer end End: Compliant Disposal dispose->end no_sewer->dispose Correct Path

References

Personal protective equipment for handling 9-Anthracenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 9-Anthracenecarboxylic acid, tailored for laboratory professionals. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] In powder form, it may create an explosive dust-air mixture.[1] The following personal protective equipment is mandatory to mitigate these risks.

Protection Type Required Equipment Standards and Specifications
Eye Protection Goggles or EyeshieldsMust meet European standard EN 166 or OSHA 29 CFR 1910.133.[1][4][5]
Hand Protection Chemical-resistant glovesInspect gloves for compatibility and breakthrough time before use.[1][4]
Body Protection Long-sleeved laboratory coatTo prevent skin contact.[1]
Respiratory Protection Not required for normal use with adequate ventilation. For large-scale use, emergencies, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator or a type N95 dust mask is necessary.[1]Ensure proper fit and seal check before use.[6]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling Protocol:

  • Ventilation: Always handle in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid Dust: Minimize the generation of dust.[1]

  • Personal Contact: Avoid contact with eyes, skin, and clothing.[1][7] Do not ingest or inhale.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated location.[1][4]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is critical. Follow these procedures in the event of exposure or a spill.

Emergency First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if possible.[1][5] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]

  • Ingestion: Rinse the mouth with water and then drink plenty of water.[1] Do not induce vomiting. Seek medical attention if symptoms appear.

Spill and Disposal Protocol:

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1][4]

  • Disposal: this compound and its containers are considered hazardous waste.[1] All waste must be disposed of in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[2][4] Contaminated packaging should be treated as unused product.[4]

Procedural Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Don PPE: Goggles, Gloves, Lab Coat prep2 Ensure Adequate Ventilation prep1->prep2 handle1 Weigh/Transfer This compound prep2->handle1 handle2 Minimize Dust Generation handle1->handle2 post1 Store in a Cool, Dry, Ventilated Area handle2->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Collect Waste in Sealed Container post2->disp1 disp2 Dispose as Hazardous Waste disp1->disp2 emergency_start Exposure or Spill emergency_skin Skin Contact: Wash for 15 min emergency_start->emergency_skin emergency_eye Eye Contact: Rinse for 15 min emergency_start->emergency_eye emergency_inhale Inhalation: Move to Fresh Air emergency_start->emergency_inhale emergency_spill Spill: Sweep Up Carefully emergency_start->emergency_spill emergency_seek_medical Seek Medical Attention emergency_skin->emergency_seek_medical emergency_eye->emergency_seek_medical emergency_inhale->emergency_seek_medical emergency_spill->disp1

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.